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  • Product: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
  • CAS: 919016-93-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Characterization, and Medicinal Chemistry Perspective

This guide provides a comprehensive technical overview of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its structure, a proposed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its structure, a proposed synthetic pathway, its expected analytical characterization, and the rationale for its potential applications in drug discovery.

Introduction: A Scaffold of Interest

The tetrahydropyran ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its saturated, oxygen-containing heterocyclic structure can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, when incorporated into a drug candidate. The 4-aryl-4-carboxylic acid substitution pattern provides a rigid framework to orient a phenyl group and a carboxylic acid moiety in a defined spatial arrangement, making it an attractive building block for probing interactions with biological targets.

The introduction of a fluorine atom onto the phenyl ring, specifically at the meta-position as in 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a common strategy in medicinal chemistry. The fluorine atom's high electronegativity and small size can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. It can also engage in favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity and selectivity for its target.

This guide will provide researchers and drug development professionals with a foundational understanding of this specific fluorinated tetrahydropyran derivative.

Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid A Methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate B 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid A->B Hydrolysis (KOH, EtOH/H2O, heat) caption Fig. 1: Proposed two-step synthesis. Medicinal_Chemistry_Applications Potential Roles in Drug Discovery A 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid B Improved Solubility & Metabolic Stability A->B C Rigid Scaffold for Pharmacophore Elucidation A->C D Potential for Specific Target Interactions A->D E Candidate for Enzyme Inhibition/Receptor Binding A->E caption Fig. 2: Potential medicinal chemistry applications.

Caption: Potential applications in medicinal chemistry.

Conclusion

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid represents a structurally interesting building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis and characterization based on closely related analogues. The combination of the tetrahydropyran core and the 3-fluorophenyl moiety suggests that this compound and its derivatives could offer advantageous physicochemical and pharmacological properties, making it a valuable starting point for further investigation in the development of novel therapeutics.

References

  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

CAS Number: 919016-93-6 This technical guide provides a comprehensive overview of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 919016-93-6

This technical guide provides a comprehensive overview of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, plausible synthetic routes, physicochemical properties, potential pharmacological relevance, and safe handling procedures, synthesized from available data and comparative analysis of related structures.

Introduction and Molecular Overview

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid belongs to the class of 4-aryl-tetrahydropyran-4-carboxylic acids. This structural motif is significant in the design of novel therapeutics due to the favorable physicochemical properties conferred by the tetrahydropyran (THP) ring and the diverse pharmacological activities associated with aryl-substituted heterocyclic systems. The THP moiety is often employed as a saturated heterocycle in drug design to improve metabolic stability, aqueous solubility, and to explore vectoral exits from a central scaffold. The presence of a fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.

The carboxylic acid group is a key functional handle for forming various derivatives, such as esters and amides, and plays a crucial role in interacting with biological targets, often acting as a hydrogen bond donor and acceptor or forming salt bridges.[1]

Physicochemical and Safety Data

The known and estimated physicochemical properties of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid are summarized in the table below. Data for the parent compound, tetrahydropyran-4-carboxylic acid, is included for comparison.

PropertyValueSource/Method
CAS Number 919016-93-6-
Molecular Formula C₁₂H₁₃FO₃[2]
Molecular Weight 224.23 g/mol [2]
Physical State Light yellow solid[3]
Melting Point 87 °C (for tetrahydropyran-4-carboxylic acid)[4] (Estimated)
pKa ~4.43 (for tetrahydropyran-4-carboxylic acid)[4] (Estimated)
Storage Conditions 2-8°C, Sealed in a dry environment[2]

Safety and Handling:

Based on available supplier safety data, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] The following GHS hazard statements have been associated with the compound:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard precautionary statements for handling chemicals of this nature apply, such as avoiding inhalation of dust and ensuring proper disposal methods are followed.[5]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed in two main stages: first, the construction of the 4-aryl-tetrahydropyran core to form the methyl ester, followed by its hydrolysis to the final carboxylic acid.

Synthesis_Pathway Start Starting Materials (e.g., 3-fluorophenylacetonitrile and bis(2-chloroethyl) ether) Intermediate Methyl 4-(3-fluorophenyl) tetrahydro-2H-pyran-4-carboxylate Start->Intermediate Cyclization & Esterification Product 4-(3-fluorophenyl)tetrahydro-2H- pyran-4-carboxylic acid (CAS: 919016-93-6) Intermediate->Product Alkaline Hydrolysis (e.g., KOH, EtOH/H₂O, heat)

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of the 2-fluoro isomer and should be considered a starting point for experimental design.[6]

Step 1: Synthesis of Methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate

This intermediate would likely be synthesized via the reaction of a suitable carbanion precursor, such as the one derived from methyl 3-fluorophenylacetate, with bis(2-chloroethyl) ether in the presence of a strong base.

Step 2: Hydrolysis to 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

  • Reaction Setup: In a sealed reaction vessel, dissolve methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add potassium hydroxide (KOH, ~4.0 eq) to the solution.

  • Heating: Seal the vessel and heat the reaction mixture to approximately 130°C for 10-12 hours with vigorous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with water and perform an extraction with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted ester.

    • Carefully acidify the aqueous phase to a pH of ~1 using a strong acid (e.g., concentrated HCl).

    • Extract the acidified aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Further purification can be achieved by recrystallization or column chromatography to afford the final product.

Spectroscopic Characterization

For unambiguous structure confirmation, a full suite of spectroscopic analyses would be required. Based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons on the 3-fluorophenyl ring, and multiplets for the diastereotopic protons of the tetrahydropyran ring.

  • ¹³C NMR: Resonances for the carboxyl carbon, the quaternary carbon bearing the aryl group, the carbons of the tetrahydropyran ring, and the aromatic carbons, showing splitting patterns consistent with fluorine coupling.

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and bands corresponding to C-F and C-O stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (224.23 g/mol ). For the 2-fluoro isomer, a mass of m/e = 223.1 (M-1)⁻ was reported.[6]

Pharmacological Relevance and Potential Applications

While no specific biological data has been published for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, the broader class of 4H-pyran and tetrahydropyran derivatives has shown a wide range of biological activities, suggesting potential avenues for investigation.

Pharmacological_Potential Core 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid CDK2 CDK2 Inhibition Core->CDK2 Potential Target MDM2 MDM2-p53 Interaction Core->MDM2 Potential Target ALK5 ALK5 Receptor Inhibition Core->ALK5 Potential Target General General Cytotoxic & Antimicrobial Activity Core->General Potential Activity

Caption: Potential therapeutic targets for the core compound.

  • Oncology: Derivatives of the 4H-pyran scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a potential application in cancer therapy.[7] Furthermore, a structurally related compound demonstrated moderate binding affinity for MDM2 (Ki = 75.9 nM), an important negative regulator of the p53 tumor suppressor.[8] This indicates that the 4-aryl-tetrahydropyran scaffold could be a valuable starting point for the design of novel MDM2 inhibitors.

  • Fibrosis and Inflammation: Other tetrahydropyran derivatives have been synthesized and evaluated as potent inhibitors of the ALK5 receptor, a key mediator in the TGF-β signaling pathway, which is implicated in fibrosis and cancer progression.[9]

  • Antimicrobial and Antioxidant Activity: The 4H-pyran core is also associated with antibacterial and antioxidant properties.[7]

Given these precedents, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid represents a valuable chemical probe and building block for screening campaigns and lead optimization programs targeting these and other disease areas.

Conclusion

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is plausible via established chemical transformations. While specific biological data for this compound is not yet available, the rich pharmacology of the broader tetrahydropyran class of molecules provides a strong rationale for its investigation in oncology, anti-inflammatory, and anti-fibrotic research programs. This guide provides a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of this promising compound.

References

  • Al-Zahrani, F. M., El-Emam, A. A., Al-Tamimi, A. M. S., Al-Qurashi, N. A., Al-Ghamdi, S. A., Al-Harbi, S. A., ... & Al-Obaid, A. M. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 4-(3-Fluorophenyl)oxane-4-carboxylic acid. (2023).
  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

  • Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Ding, Y. (2014). Discovery of 4-((3′ R, 4′ S, 5′ R)-6 ″-Chloro-4 ′-(3-chloro-2-fluorophenyl)-1′-ethyl-2 ″-oxodispiro [cyclohexane-1, 2′-pyrrolidine-3′, 3 ″-indoline]-5′-carboxamido) bicyclo [2.2. 2] octane-1-carboxylic Acid (AMG 232) as a Potent and Orally Active MDM2-p53 Inhibitor. Journal of medicinal chemistry, 57(4), 1354-1371. [Link]

  • Wang, Y., Zhang, L., Wang, Y., Zhang, Y., Zhao, L., & Liu, Y. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

  • Ballatore, C., & Smith, A. B. (2013). Carboxylic Acid (Bio) Isosteres in Drug Design. In Drug Design and Discovery. IntechOpen. [Link]

  • Green Legacy. Safety data sheet. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a detailed synthetic protocol with mechanistic insights, and discuss its emerging applications in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a deep, practical understanding of this valuable compound.

Introduction: The Significance of Saturated Heterocycles in Drug Design

The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry. Its non-planar, saturated ring system allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Unlike aromatic rings, the THP core offers improved solubility and metabolic stability, key attributes for developing successful drug candidates. The introduction of a carboxylate group at the 4-position, as in 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, provides a crucial attachment point for further chemical modification and can act as a key pharmacophoric element.

The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. This combination of a fluorophenyl group and a tetrahydropyran carboxylic acid core makes the title compound a highly valuable and versatile intermediate for the synthesis of complex molecules with therapeutic potential.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug development. 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a white to off-white crystalline solid under standard conditions.[1]

Core Data Summary

The key quantitative properties of the compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Weight 224.23 g/mol [2]
Molecular Formula C₁₂H₁₃FO₃[2]
CAS Number 919016-93-6[2]
Canonical SMILES OC(=O)C1(CCOCC1)C1=CC(F)=CC=C1[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis and Purification

The synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is typically achieved through the hydrolysis of its corresponding methyl ester precursor. This method is robust and provides the target carboxylic acid in high purity.

Retrosynthetic Pathway

A logical retrosynthetic analysis points to the methyl ester, methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate, as the immediate precursor. This ester can be synthesized from simpler starting materials, but for the purpose of this guide, we will focus on the final hydrolysis step, which is a common and critical transformation.

G Target 4-(3-fluorophenyl)tetrahydro-2H- pyran-4-carboxylic acid Precursor Methyl 4-(3-fluorophenyl)tetrahydro-2H- pyran-4-carboxylate Target->Precursor Ester Hydrolysis

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: Saponification of Methyl Ester

This protocol describes the base-catalyzed hydrolysis (saponification) of methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate, a closely related analogue. The principles and procedures are directly applicable to the 3-fluoro isomer. The choice of a strong base like potassium hydroxide (KOH) and elevated temperatures is crucial for driving the hydrolysis of the sterically hindered tertiary ester to completion.[3]

Materials:

  • Methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a sealed flask suitable for heating, dissolve methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.[3]

  • Base Addition: Add potassium hydroxide (approx. 4.0 equivalents) to the solution. The use of a significant excess of base ensures the reaction proceeds to completion.[3]

  • Heating: Seal the flask and heat the reaction mixture to approximately 130°C for 10-12 hours.[3] This elevated temperature is necessary to overcome the activation energy for the saponification of this specific ester.

  • Work-up (Part 1 - Removal of Organics): After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water.[3]

  • Work-up (Part 2 - Extraction): Extract the aqueous solution with a non-polar organic solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.[3] The desired carboxylate salt will remain in the aqueous phase.

  • Acidification: Carefully acidify the separated aqueous phase to a pH of approximately 1 using an aqueous solution of hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or become soluble in an organic solvent.

  • Work-up (Part 3 - Product Extraction): Extract the acidified aqueous phase multiple times with ethyl acetate.[3]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, typically as a solid.[3]

G cluster_0 Reaction Phase cluster_1 Purification Phase A 1. Dissolve Ester in EtOH/H2O B 2. Add KOH A->B C 3. Heat (130°C, 10h) B->C D 4. Concentrate & Dilute C->D E 5. Aqueous/Organic Extraction (Basic) D->E F 6. Acidify Aqueous Layer E->F G 7. Aqueous/Organic Extraction (Acidic) F->G H 8. Dry & Concentrate G->H I Pure Carboxylic Acid H->I Final Product

Caption: Workflow for the synthesis and purification process.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aryl-tetrahydropyran-4-carboxylic acid motif is a valuable scaffold in drug discovery. Its rigid structure allows it to present substituents in well-defined spatial orientations, making it an excellent core for building molecules that target specific protein binding pockets.

While specific applications for the 3-fluoro isomer are proprietary or in early stages of development, the broader class of tetrahydropyran derivatives has shown significant promise. For instance, related structures are utilized as key intermediates in the synthesis of HMG-CoA reductase inhibitors (statins).[4] Furthermore, the tetrahydropyran ring has been incorporated into molecules designed to modulate protein-protein interactions, such as inhibitors of the MDM2-p53 interaction, which is a key target in cancer therapy. In one study, replacing a cyclohexyl group with a tetrahydropyran moiety in a series of MDM2 inhibitors resulted in compounds with moderate binding affinity, demonstrating the utility of this scaffold.[5] The 4H-pyran scaffold, a related unsaturated analogue, is recognized for its potential as an antitumoral, antibacterial, and antioxidant agent.[6]

Analytical Characterization

Confirmation of the structure and purity of the synthesized 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is essential. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. For the related 2-fluoro isomer, a mass-to-charge ratio (m/z) of 223.1 (M-1)⁻ was observed, which is consistent with the expected molecular weight.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by separating it from any remaining starting materials or byproducts.

Conclusion

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a strategically important building block for the synthesis of novel chemical entities in drug discovery. Its unique combination of a conformationally restricted saturated heterocycle, a key carboxylic acid functional group, and a metabolically stabilized fluorophenyl moiety makes it an attractive starting point for developing next-generation therapeutics. The synthetic and analytical methods described in this guide provide a solid foundation for researchers to effectively utilize this compound in their research and development endeavors.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., & El-Sayed, M. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Ding, K., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]

Sources

Exploratory

The Tetrahydropyran Scaffold: A Privileged Motif in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The tetrahydropyran (THP) ring, a saturated six-membered heterocycle con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its prevalence in natural products, such as pyranose sugars like glucose, underscores its fundamental role in biological systems.[1] In the realm of medicinal chemistry, the THP moiety is recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets. This guide provides a comprehensive exploration of the diverse biological activities exhibited by tetrahydropyran derivatives, delving into their anticancer, antimicrobial, and neuroprotective properties. We will dissect the underlying mechanisms of action, present robust experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

The Tetrahydropyran Core: A Structural and Physicochemical Perspective

The tetrahydropyran ring, with its IUPAC name "oxane," is a conformationally restrained ether with lower entropy compared to its linear counterparts.[1][2] This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. Furthermore, the oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological macromolecules.[2] This feature, coupled with the overall lower lipophilicity of the THP ring compared to a cyclohexane ring, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetic properties.[2]

Anticancer Activity of Tetrahydropyran Derivatives: Targeting Cellular Proliferation and Survival

The tetrahydropyran motif is a recurring feature in numerous natural products and synthetic compounds demonstrating potent antiproliferative activity against various cancer cell lines.[3][4][5]

Mechanisms of Anticancer Action

Tetrahydropyran-containing molecules exert their anticancer effects through diverse mechanisms, including:

  • Inhibition of Protein Synthesis: Certain marine natural products containing the THP ring, such as irciniastatin A, have been shown to inhibit protein synthesis, leading to a potent and selective growth inhibitory effect in human solid tumor cells.[3]

  • Activation of Signaling Pathways: Some derivatives can induce sustained activation of specific signaling pathways, like the extracellular signal-regulated kinase (ERK) pathway, which can promote apoptosis in cancer cells.[3]

  • Enzyme Inhibition: The THP scaffold can be incorporated into molecules designed to inhibit key enzymes involved in cancer progression, such as matrix metalloproteases (MMPs).[6]

  • Cytotoxicity: Many synthetic THP derivatives have demonstrated significant cytotoxic effects against a range of tumor cell lines.[4][7]

Workflow for Evaluating Anticancer Activity

A systematic approach is crucial for identifying and characterizing the anticancer potential of novel tetrahydropyran derivatives.

Caption: A generalized workflow for the evaluation of anticancer activity of tetrahydropyran derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT/XTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are foundational colorimetric methods for assessing cell viability and proliferation.[8][9][10][11] They are widely used for the initial screening of potential anticancer compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[9][10][11] The intensity of the color is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the tetrahydropyran derivative and a vehicle control. Include a positive control (e.g., a known anticancer drug like cisplatin or 5-fluorouracil).[4]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Subsequently, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[11]

    • XTT Assay: Add the XTT reagent (in combination with an electron-coupling agent) to each well and incubate for 2-4 hours. The formazan product is water-soluble, eliminating the need for a solubilization step.[10][11]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity of Tetrahydropyran Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
THP-AHeLa3.6Cisplatin5.8
THP-BMCF-75.25-Fluorouracil7.1
THP-CHeLa2.3Cisplatin5.8
THP-DMCF-75.75-Fluorouracil7.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the specific compounds and experimental conditions. The selectivity of the compounds can be assessed by comparing their cytotoxicity against cancer cell lines versus normal human fibroblast cells.[12]

Antimicrobial Properties of Tetrahydropyran Derivatives: A Broad Spectrum of Action

The tetrahydropyran scaffold is also found in molecules with significant antimicrobial activity against a range of pathogenic bacteria and fungi.[13][14][15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of tetrahydropyran derivatives can be attributed to various mechanisms, which are often dependent on the specific structural features of the molecule. While the precise mechanisms for many derivatives are still under investigation, potential modes of action include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing

Several methods are commonly employed to determine the susceptibility of microorganisms to antimicrobial agents.[16][17][18][19] The choice of method depends on factors such as the type of microorganism and the desired quantitative or qualitative nature of the results.

3.2.1. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the tetrahydropyran derivative in a liquid growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3.2.2. Disk Diffusion Method

This is a qualitative method that is simple and widely used for assessing antimicrobial activity.[17]

Step-by-Step Methodology:

  • Inoculation: Inoculate the surface of a Mueller-Hinton agar plate with a standardized suspension of the test microorganism.

  • Disk Application: Place small paper disks impregnated with a specific concentration of the tetrahydropyran derivative onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured to determine the susceptibility.

Visualizing Antimicrobial Susceptibility Testing

Caption: Key steps in broth dilution and disk diffusion antimicrobial susceptibility testing methods.

Neuroprotective Potential of Tetrahydropyran Derivatives: Combating Neurodegeneration

Emerging research highlights the potential of tetrahydropyran-containing molecules in the context of neurodegenerative diseases.[20] Their neuroprotective effects are often linked to their ability to mitigate oxidative stress and inflammation within the central nervous system.

Mechanisms of Neuroprotection

The neuroprotective actions of tetrahydropyran derivatives are multifaceted and can involve:

  • Antioxidant Activity: Scavenging of free radicals and enhancement of endogenous antioxidant defenses, such as increasing the levels of glutathione.[21][22]

  • Anti-inflammatory Effects: Inhibition of microglial activation and the subsequent release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[21]

  • Modulation of Signaling Pathways: Attenuation of detrimental signaling cascades, such as the NF-κB pathway, which is involved in inflammation and apoptosis.[21]

  • Protection Against Excitotoxicity: Attenuation of neuronal damage caused by excessive glutamate release.

Experimental Protocol: In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by a neurotoxin.

Step-by-Step Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Pre-treatment: Treat the cells with various concentrations of the tetrahydropyran derivative for a specific duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as glutamate or hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death.

  • Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT or XTT assay.[23]

  • Biochemical and Molecular Analysis: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., reactive oxygen species levels, glutathione levels) and apoptosis (e.g., caspase activity).[22][24]

Signaling Pathway in Neuroprotection

G cluster_0 Neurotoxic Insult cluster_1 Tetrahydropyran Derivative cluster_2 Cellular Response A Oxidative Stress / Inflammation C Neuronal Damage / Apoptosis A->C B THP Compound B->A Inhibits D Neuronal Survival B->D Promotes

Caption: A simplified diagram illustrating the neuroprotective mechanism of tetrahydropyran derivatives.

Conclusion and Future Directions

The tetrahydropyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatile nature allows for the development of compounds with a wide range of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these activities. Future research should focus on elucidating the precise molecular targets of these derivatives and optimizing their structures to enhance potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the translation of promising tetrahydropyran-based compounds from the laboratory to the clinic.

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Foundational

The Strategic Incorporation of the Fluorophenyl Group in Modern Drug Discovery: A Technical Guide

Abstract The strategic introduction of the fluorophenyl group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of the multif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of the fluorophenyl group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of this privileged motif, moving beyond simplistic notions to explore the nuanced physicochemical principles that underpin its utility. We will dissect the causal mechanisms by which the fluorophenyl group influences metabolic stability, modulates receptor binding affinity, and refines pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to empower rational drug design and optimization.

Introduction: The Unique Physicochemical Profile of the Fluorophenyl Group

The utility of the fluorophenyl group in drug design stems from the unique properties of the fluorine atom itself—its small size, high electronegativity, and the strength of the carbon-fluorine bond. When incorporated into a phenyl ring, these properties manifest in a complex interplay of electronic, steric, and conformational effects that can be leveraged to overcome common challenges in drug development.

Electronic Properties: A Tale of Two Effects

Fluorine's most defining characteristic is its exceptional electronegativity, which exerts a powerful electron-withdrawing inductive effect (-I) on the phenyl ring. This polarization of the C-F bond significantly lowers the electron density of the aromatic system, a feature that can have profound consequences for a molecule's reactivity and interactions. This inductive pull can decrease the basicity of nearby functional groups, a property that can be advantageous for improving cell membrane permeability.[1]

Steric and Conformational Influence

Despite its strong electronic presence, the fluorine atom is sterically unobtrusive, with a van der Waals radius similar to that of a hydrogen atom. This allows for the isosteric replacement of a C-H bond with a C-F bond with minimal steric perturbation. However, the introduction of a fluorophenyl group can subtly influence molecular conformation, which can be critical for optimizing binding to a biological target.

A Nuanced Effect on Lipophilicity and Permeability

The impact of the fluorophenyl group on a molecule's lipophilicity (logP) is not straightforward. While often increasing lipophilicity, the effect is highly context-dependent. The strong dipole of the C-F bond can also engage in favorable interactions with polar environments, sometimes leading to unexpected effects on membrane permeability.

Enhancing Metabolic Stability: A Shield Against Biotransformation

One of the most celebrated applications of the fluorophenyl group is its ability to enhance a drug candidate's metabolic stability. This is primarily achieved by blocking sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

The Mechanism of Metabolic Shielding

The cytochrome P450 (CYP) family of enzymes are major players in drug metabolism, often hydroxylating electron-rich aromatic rings. The strong, non-oxidizable C-F bond effectively shields what would otherwise be a metabolically labile C-H position. By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can prevent this enzymatic degradation.

Case Study: Ezetimibe

Ezetimibe, a cholesterol absorption inhibitor, features two fluorophenyl groups.[2][3][4][5][6] The para-fluorophenyl substituent is crucial for its metabolic stability, preventing aromatic hydroxylation and contributing to its long duration of action.[5]

Case Study: Empagliflozin

In the SGLT2 inhibitor empagliflozin, the fluorophenyl group serves a similar purpose, protecting the molecule from oxidative metabolism and enabling once-daily dosing.[7][8][9][10][11]

Quantitative Impact on Metabolic Half-Life

The introduction of a fluorophenyl group can lead to a dramatic increase in metabolic half-life.

Compound PairNon-Fluorinated Analog Half-Life (t½)Fluorinated Analog Half-Life (t½)Fold Increase
Celecoxib AnalogShortSignificantly Longer[12]-
Phenyl vs. Fluorophenyl Prodrugs8.1 ± 1.7 h[13]21.5 ± 1.7 h to 23.2 ± 4.4 h[13]~2.7
Experimental Protocol: In Vitro Microsomal Stability Assay

This assay provides a robust method for assessing the metabolic stability of a compound in a high-throughput manner.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the test compound remaining at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution D Combine Compound & Microsomes in Plate A->D B Liver Microsomes B->D C NADPH System F Initiate with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate with Shaking F->G H Quench at Time Points with Acetonitrile G->H I Centrifuge H->I J LC-MS/MS Analysis I->J K Calculate Half-Life (t½) J->K

Caption: Workflow for an in vitro microsomal stability assay.

Modulating Receptor Binding and Potency: A Precision Tool for Affinity

The fluorophenyl group can participate in a variety of non-covalent interactions within a protein's binding pocket, offering a powerful tool for fine-tuning a ligand's affinity and selectivity.

Favorable Binding Interactions

The polarized C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole and orthogonal multipolar interactions with amino acid residues. These subtle yet significant interactions can lead to substantial improvements in binding affinity.

Case Study: Ibrutinib

Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), features a fluorophenyl group that contributes to its high binding affinity (IC50 = 0.5 nM).[14][15][16][17] This interaction is crucial for the drug's efficacy in treating certain B-cell malignancies.

Quantitative Impact on Receptor Binding Affinity

The strategic placement of a fluorophenyl group can significantly enhance a compound's binding potency.

Compound PairNon-Fluorinated Analog IC50/KiFluorinated Analog IC50/KiTarget
Ibrutinib-IC50 = 0.5 nM[14]BTK
Pyrimido[4,5-d][18][19]oxazin-2-one AnalogIC50 = 28.8 nM (EGFR)IC50 = 4.7 nM (BTK)[20]BTK
Triaryl (E)-ethene Analog-Better potency than celecoxib[21]COX-2
Experimental Protocol: Radioligand Binding Assay

This assay is a gold-standard method for quantifying the affinity of a ligand for its receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Test compound stock solution

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) with known affinity for the target receptor

  • Membrane preparation expressing the target receptor

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • For determining non-specific binding, add a saturating concentration of an unlabeled ligand in separate wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_binding Binding & Filtration cluster_analysis Analysis A Test Compound Dilution Series D Incubate Components in 96-well Plate A->D B Radioligand Solution B->D C Receptor Membranes C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 H->I J Calculate Ki I->J

Caption: Workflow for a radioligand binding assay.

Influence on Physicochemical Properties and Pharmacokinetics

The electronic and lipophilic properties of the fluorophenyl group can be harnessed to fine-tune a drug's physicochemical profile, impacting its absorption, distribution, and excretion.

pKa Modulation: A Subtle Shift with Big Consequences

The electron-withdrawing nature of the fluorophenyl group can decrease the pKa of nearby basic functional groups, such as amines.[1] This can have a significant impact on a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions.

CompoundpKa
Aniline~4.6[18][22]
4-Fluoroaniline~4.46 (calculated)[22]
Enhancing CNS Penetration

For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a major hurdle.[23][24][25] The introduction of a fluorophenyl group can increase a molecule's lipophilicity, which often correlates with improved BBB permeability.[23]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane.

Objective: To assess the passive permeability of a test compound.

Materials:

  • Test compound stock solution

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., a lipid dissolved in a suitable organic solvent)

  • Donor buffer (at a specific pH, e.g., pH 5.0)

  • Acceptor buffer (e.g., pH 7.4)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the donor buffer containing the test compound to the donor wells.

  • Add the acceptor buffer to the acceptor wells.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate for a defined period to allow for compound diffusion.

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

G cluster_prep Plate Preparation cluster_diffusion Diffusion cluster_analysis Analysis A Coat Donor Plate with Lipid Membrane B Add Compound to Donor Wells A->B D Assemble PAMPA 'Sandwich' B->D C Add Buffer to Acceptor Wells C->D E Incubate D->E F Separate Plates E->F G Measure Compound Concentration F->G H Calculate Permeability (Pe) G->H

Caption: Workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).

Advanced Applications and Future Perspectives

The utility of the fluorophenyl group extends beyond traditional medicinal chemistry applications, with emerging roles in diagnostic imaging and mechanistic studies.

18F-Labeled Fluorophenyl Groups in Positron Emission Tomography (PET)

The positron-emitting isotope 18F can be incorporated into a fluorophenyl group to create radiotracers for PET imaging.[26] This powerful technique allows for the non-invasive visualization and quantification of drug distribution, target engagement, and biochemical processes in vivo.

19F NMR in Metabolism and Mechanistic Studies

The 19F nucleus is an excellent NMR probe. The absence of a natural fluorine background in biological systems provides a clean window for observing the metabolic fate of fluorinated drugs and for studying their interactions with biological macromolecules.

Novel Synthetic Strategies

The development of late-stage fluorination methods has revolutionized the synthesis of fluorophenyl-containing compounds.[1] These techniques allow for the introduction of fluorine at a late stage in a synthetic sequence, enabling the rapid generation of fluorinated analogs of complex molecules for structure-activity relationship studies.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The fluorophenyl group is a remarkably versatile and powerful tool in the hands of the medicinal chemist. Its ability to enhance metabolic stability, fine-tune receptor binding affinity, and modulate physicochemical properties makes it an indispensable component of modern drug design. A thorough understanding of the underlying principles governing its effects, coupled with the application of robust experimental methodologies, will continue to drive the successful development of novel therapeutics for a wide range of diseases.

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Exploratory

The Carboxylic Acid in Drug Design: A Senior Application Scientist's Guide to Harnessing its Power and Mitigating its Perils

Executive Summary The carboxylic acid moiety is a cornerstone of medicinal chemistry, playing a pivotal role in the biological activity of over 450 marketed drugs, including blockbuster classes such as nonsteroidal anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carboxylic acid moiety is a cornerstone of medicinal chemistry, playing a pivotal role in the biological activity of over 450 marketed drugs, including blockbuster classes such as nonsteroidal anti-inflammatory drugs (NSAIDs) and statins.[1][2][3][4] Its prevalence stems from its dual ability to act as a potent hydrogen bond donor and, upon deprotonation at physiological pH, a powerful electrostatic anchor for target engagement.[1][5][6] However, this same acidity often introduces significant liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). These challenges include poor membrane permeability, metabolic instability leading to reactive metabolites, and potential idiosyncratic toxicities.[1][7][8]

This guide provides an in-depth technical framework for drug development professionals to navigate the complex duality of the carboxylic acid group. We will dissect its role as a privileged pharmacophore, analyze its inherent liabilities, and present field-proven strategies—namely prodrugs and bioisosteric replacement—to mitigate these risks. The narrative is grounded in mechanistic causality, supported by detailed experimental protocols and logical workflows to guide decision-making in drug discovery and development programs.

Part 1: The Privileged Pharmacophore: The Power of the Carboxyl Group

The carboxylic acid is a fundamental functional group in the biochemistry of living systems, found in endogenous substances like amino acids and prostanoids.[1] Its utility in drug design is a direct extension of this natural role.

The Carboxyl Group as a High-Affinity Anchor for Biological Targets

The primary driver for incorporating a carboxylic acid is its exceptional ability to form strong, directional interactions with biological targets.[1][5] With a typical pKa around 4-5, it exists predominantly as the carboxylate anion at physiological pH (7.4).[7] This negatively charged, planar group is a superb mimic for the phosphate groups of natural ligands (e.g., DNA, RNA) and serves as a powerful interaction point with complementary residues in a protein's active site.[7]

The key interactions include:

  • Ionic Bonding (Salt Bridge): A strong electrostatic attraction with positively charged amino acid residues like Arginine (Arg) and Lysine (Lys).

  • Hydrogen Bonding: The carboxylate oxygens are excellent hydrogen bond acceptors, while the protonated acid can act as a hydrogen bond donor.

These interactions anchor the drug molecule in the binding pocket, significantly contributing to its potency and selectivity. A classic example is the mechanism of NSAIDs like Ibuprofen, which bind to the active site of cyclooxygenase (COX) enzymes, in part through a salt bridge with a critical arginine residue.

cluster_0 Drug-Target Interaction Drug Drug Molecule R-COO⁻ Receptor Receptor Pocket Arg/Lys Residue (NH₃⁺) Drug:f1->Receptor:f1 Ionic Bond H-Bonds

Caption: Carboxylate group forming key ionic and hydrogen bonds.

Leveraging Acidity for Enhanced Physicochemical Properties

Beyond target binding, the acidic nature of the carboxyl group is a valuable tool for optimizing a drug's formulation properties. By reacting the acid with a base, stable, crystalline salts can be formed. This strategy is frequently employed to:

  • Increase Aqueous Solubility: Salts are generally more water-soluble than the free acid form, which is critical for developing intravenous formulations and can improve dissolution rates for oral dosage forms.[6]

  • Improve Stability: Salt forms can exhibit better solid-state stability and longer shelf-life compared to the parent molecule.[6]

  • Provide a Molecular Scaffold: The amide derivatives of carboxylic acids are stable and provide a robust three-dimensional framework essential for the optimal binding of many active ingredients.[3]

Part 2: The ADMET Challenge & Strategic Solutions

Despite its pharmacodynamic advantages, the carboxylic acid group often presents a significant hurdle for achieving favorable pharmacokinetic properties. Its ionization at physiological pH is a double-edged sword.

Inherent Liabilities of the Carboxylic Acid Moiety
  • Poor Membrane Permeability: The negative charge that is so beneficial for target binding severely restricts a molecule's ability to passively diffuse across lipophilic biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1][2][4][5] This can lead to low oral bioavailability and limited access to central nervous system targets.

  • Metabolic Instability and Reactive Metabolites: Carboxylic acids are susceptible to Phase II metabolism, primarily via glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).[5] This process forms acyl glucuronides, which are chemically reactive metabolites.[7] These metabolites can covalently bind to proteins, leading to hapten formation and potentially triggering an immune response, a mechanism linked to idiosyncratic drug toxicity.[7] This has been a factor in the withdrawal of some marketed drugs.[1][2][4]

  • Gastrointestinal Irritation: Many acidic drugs, particularly NSAIDs, can cause gastrointestinal irritation when administered orally in their free acid form.[9]

Drug_COOH Carboxylic Acid Drug (R-COOH) Metabolism Metabolism (UGTs) Drug_COOH->Metabolism Reactive_Metabolite Acyl Glucuronide (Reactive) Metabolism->Reactive_Metabolite Toxicity Protein Binding & Idiosyncratic Toxicity Reactive_Metabolite->Toxicity Covalent Modification

Caption: Metabolic activation of carboxylic acids to toxic species.

The Prodrug Strategy: Masking for Enhanced Delivery

One of the most effective strategies to overcome the permeability and irritation liabilities is to temporarily mask the carboxylic acid group using a prodrug approach.[5] The most common method is esterification.

Causality: By converting the polar, ionizable carboxylic acid into a more lipophilic, neutral ester, the molecule can more easily pass through cell membranes via passive diffusion. Once absorbed into the bloodstream or target tissue, endogenous esterase enzymes hydrolyze the ester, releasing the active carboxylic acid drug at the desired site of action.[10]

A prime example is the anti-influenza drug oseltamivir (Tamiflu®). The active drug is a carboxylic acid with poor oral bioavailability (<5%). The marketed drug is the ethyl ester prodrug, which increases oral bioavailability to approximately 80% in humans.[3]

Prodrug Ester Prodrug (Lipophilic, Neutral) Absorption GI Tract Absorption Prodrug->Absorption Passive Diffusion Esterases Esterases (in Blood/Liver) Absorption->Esterases ActiveDrug Active Drug (R-COOH) (Hydrophilic, Charged) Esterases->ActiveDrug Hydrolysis

Caption: The ester prodrug strategy for improved oral absorption.

The Bioisostere Strategy: Replacing for Superior Properties

When the carboxylic acid itself is the source of metabolic or toxicity issues, or when a prodrug approach is not feasible, replacing the entire functional group with a bioisostere is a powerful alternative.[1][8] A bioisostere is a different functional group with similar steric and electronic properties that can elicit a similar biological response.[5][7] The goal is to retain the critical binding interactions while improving ADMET properties.[5]

The choice of a bioisostere is highly context-dependent, and screening a panel is often necessary.[1][5] Key considerations are the acidity (pKa), lipophilicity (LogD), hydrogen bonding pattern, and metabolic stability of the replacement group.

Comparative Data on Common Carboxylic Acid Bioisosteres

BioisostereTypical pKaGeneral CharacteristicsKey Advantages
Carboxylic Acid ~4-5Planar, anionic at pH 7.4, strong H-bond acceptor.Strong target binding, well-understood.
5-Tetrazole ~4.5-4.9Planar, aromatic, delocalized negative charge.[1]Similar acidity to COOH, metabolically more stable to glucuronidation, more lipophilic than carboxylate.[1][7]
Acylsulfonamide ~4-5Tetrahedral geometry around sulfur.Closely mimics pKa of COOH, metabolically stable.[1][11]
Hydroxamic Acid ~8-9Can chelate metal ions.Less acidic, can alter binding profile.
Sulfonamide ~9-10Weaker acid than COOH.[12]Increased lipophilicity, enhanced metabolic stability and membrane permeability.[12]

Data synthesized from multiple sources.[1][7][12]

Case Study: Losartan The development of the angiotensin II receptor antagonist Losartan (Cozaar®) is a classic example of successful bioisosterism. Initial leads contained a carboxylic acid. In clinical development, replacing the acid with a 5-tetrazole group resulted in a compound with superior oral bioavailability and efficacy.[1] Modeling studies showed the tetrazole ring occupies the same binding pocket as the carboxylic acid of the natural ligand, angiotensin II.[1]

Part 3: Experimental Validation and A Self-Validating Workflow

A structured, evidence-based approach is critical when dealing with carboxylic acid-containing lead compounds. The following workflow and protocols provide a self-validating system to identify and address potential liabilities early in the drug discovery process.

Decision-Making Workflow for Carboxylic Acid Leads

This workflow guides the scientist through a logical progression of experiments to characterize a lead compound and decide on the appropriate optimization strategy.

start Lead Compound with R-COOH potency Is Potency & Selectivity Acceptable? start->potency permeability Is Permeability an Issue? (PAMPA Assay) potency->permeability Yes re_evaluate Re-evaluate Target Engagement / SAR potency->re_evaluate No metabolism Is Metabolic Stability an Issue? (Microsomal Assay) permeability->metabolism No prodrug Design & Synthesize Ester Prodrugs permeability->prodrug Yes bioisostere Design & Synthesize Bioisostere Panel metabolism->bioisostere Yes proceed Proceed to Further In Vivo Studies metabolism->proceed No prodrug->potency bioisostere->potency

Caption: Workflow for evaluating carboxylic acid-containing leads.

Key Experimental Protocols

Objective: To assess the passive membrane permeability of a compound, providing a rapid in vitro screen for potential absorption issues.

Methodology:

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Plate Setup: The test compound is dissolved in a buffer solution at a relevant pH (e.g., pH 6.5 to simulate the small intestine) and added to the wells of a 96-well donor plate.

  • Assay Incubation: The lipid-coated filter plate is placed on top of the donor plate, and the assembly is placed into an acceptor plate containing buffer (e.g., pH 7.4). The "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells, typically by LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated. Compounds with low Pe are likely to have poor passive absorption.

Causality: This assay isolates passive diffusion from active transport or metabolism. A low Pe for a carboxylic acid is a direct consequence of its ionization and low lipophilicity, validating the need for a prodrug or bioisostere strategy.

Objective: To evaluate the metabolic stability of a compound in the presence of key drug-metabolizing enzymes, including UGTs responsible for glucuronidation.

Methodology:

  • Reaction Mixture: The test compound is added to a mixture containing liver microsomes (from human or other species) and a buffer.

  • Initiation: The metabolic reaction is initiated by adding the necessary cofactor, NADPH (for Phase I enzymes) and/or UDPGA (for UGTs). A control reaction without the cofactor is run in parallel.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound over time. The formation of specific metabolites, like glucuronides, can also be monitored.

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of parent compound depletion.

Causality: Rapid disappearance of the parent compound only in the presence of UDPGA is a self-validating result, confirming susceptibility to glucuronidation. This provides a strong rationale for pursuing bioisosteric replacement to block this metabolic pathway.

Conclusion

The carboxylic acid functional group is a powerful tool in the medicinal chemist's arsenal, offering a reliable means to achieve high-affinity target binding. Its success in numerous approved drugs is a testament to its utility. However, its inherent physicochemical properties present predictable and significant challenges for drug development, primarily in the realms of bioavailability and metabolic safety. A thorough understanding of this duality is paramount. By systematically evaluating lead compounds through targeted in vitro assays and strategically applying well-established mitigation tactics—such as ester prodrugs to enhance permeability and bioisosteric replacement to improve metabolic stability—researchers can successfully navigate these challenges. This informed, proactive approach allows for the full potential of carboxylic acid-containing molecules to be realized, ultimately leading to safer and more effective medicines.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Meanwell, N. A. (2016). Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(17), 7897-7929. Available at: [Link]

  • Patsnap. (2024). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. Available at: [Link]

  • Various Authors. (2021). What is the importance of carboxylic group in the structure of drugs? ResearchGate. Available at: [Link]

  • Van den Bergh, T., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. Available at: [Link]

  • King, A., et al. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 27(1), 7-30. Available at: [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Radvilovich, A., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(11), 4478. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery News. Available at: [Link]

  • Rautio, J., et al. (2018). Prodrugs of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science Publishers. Available at: [Link]

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Foundational

An Investigator's Guide to the Mechanism of Action of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid: A Case Study in FFAR1/GPR40 Agonism

Disclaimer: The specific mechanism of action for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is not extensively established in public-domain literature. This guide presents a scientifically plausible, hypothe...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific mechanism of action for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is not extensively established in public-domain literature. This guide presents a scientifically plausible, hypothetical mechanism based on its inclusion in patent literature as a potential Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonist. The experimental protocols described herein represent the rigorous, industry-standard approach a researcher would undertake to validate this hypothesis.

Introduction

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a synthetic small molecule containing a fluorophenyl moiety attached to a tetrahydropyran scaffold.[1] While this compound is available through chemical suppliers, it lacks a well-characterized pharmacological profile in peer-reviewed literature.[1][2] However, its structural motifs are featured in patents exploring novel agonists for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[3][4]

FFAR1 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[5][6][7][8] This guide, therefore, proceeds with the working hypothesis that 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid functions as an FFAR1 agonist. We will first explore the established biology of the FFAR1 target and then present a detailed experimental blueprint to rigorously test this hypothesis, providing drug development professionals with a clear, self-validating workflow for mechanism-of-action (MoA) elucidation.

Part 1: The Target - Free Fatty Acid Receptor 1 (FFAR1/GPR40)

FFAR1 is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[6][9] It functions as a physiological sensor for medium and long-chain free fatty acids (FFAs).[6][10]

The Signaling Cascade:

The canonical signaling pathway for FFAR1 is initiated upon agonist binding, which stabilizes an active receptor conformation.[5][11] This triggers the activation of the heterotrimeric G protein Gq.[5][10] The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[12][13]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytosol.[6]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[10][12]

This surge in intracellular calcium is a critical event that enhances the exocytosis of insulin-containing granules from the pancreatic β-cell, but importantly, this potentiation occurs only in the presence of elevated glucose levels.[6][14] This glucose-dependent mechanism makes FFAR1 agonists an attractive therapeutic strategy, as it minimizes the risk of hypoglycemia.[6]

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid (Agonist) FFAR1 FFAR1 (GPR40) Compound->FFAR1 Binds & Activates Gq Gαq/βγ FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_ER Ca²⁺ Ca_Cytosol ↑ [Ca²⁺]i Ca_Cytosol->PKC Co-activates InsulinVesicle Insulin Vesicle Ca_Cytosol->InsulinVesicle Promotes Fusion InsulinRelease Insulin Secretion (Glucose-Dependent) InsulinVesicle->InsulinRelease ER->Ca_Cytosol Releases Ca²⁺

Fig 1. Proposed FFAR1/GPR40 signaling cascade.

Part 2: An Experimental Blueprint for MoA Validation

To rigorously validate the hypothesis that 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid acts as an FFAR1 agonist, a tiered approach is necessary. This involves demonstrating direct target engagement, quantifying the downstream functional consequence, and confirming target specificity.

Protocol 1: In Vitro Target Engagement - Calcium Mobilization Assay

The primary downstream event of Gαq activation is a rapid increase in intracellular calcium.[10] A fluorescence-based calcium mobilization assay is the gold-standard method to quantify this engagement in a high-throughput format.[15]

Objective: To determine if the test compound elicits a dose-dependent increase in intracellular calcium in cells expressing FFAR1.

Methodology:

  • Cell Line Preparation:

    • Use a host cell line (e.g., HEK293, CHO) stably transfected with the human FFAR1 gene. A parental (non-transfected) cell line must be run in parallel as a negative control to rule out off-target effects.

    • Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.[16]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).[17]

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plates for 1 hour at 37°C, 5% CO2, to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[17]

  • Compound Preparation:

    • Prepare a serial dilution of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). A known FFAR1 agonist (e.g., TAK-875) should be used as a positive control.

  • Assay Execution:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).[15]

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument then automatically adds the compound dilutions to the wells while continuously measuring fluorescence intensity (typically at an excitation of ~485 nm and emission of ~525 nm).

    • Continue reading for an additional 60-180 seconds to capture the peak response and subsequent signal decay.[18]

  • Data Analysis:

    • The primary output is the change in relative fluorescence units (RFU) over time.

    • Calculate the peak fluorescence response minus the baseline for each well.

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exec Execution (FLIPR / FlexStation) cluster_analysis Data Analysis PlateCells 1. Plate FFAR1-expressing & Parental Cells Culture 2. Incubate Overnight (37°C, 5% CO₂) PlateCells->Culture LoadDye 3. Load Cells with Calcium-Sensitive Dye (1 hr, 37°C) Culture->LoadDye ReadBaseline 5. Read Baseline Fluorescence LoadDye->ReadBaseline PrepCompound 4. Prepare Serial Dilution of Test Compound AddCompound 6. Add Compound & Read Fluorescence (Real-time) PrepCompound->AddCompound ReadBaseline->AddCompound PlotData 7. Plot Response vs. [Compound] AddCompound->PlotData CalcEC50 8. Calculate EC₅₀ PlotData->CalcEC50

Fig 2. Experimental workflow for the Calcium Mobilization Assay.
Protocol 2: Downstream Functional Assay - Glucose-Stimulated Insulin Secretion (GSIS)

Demonstrating target engagement is crucial, but linking it to the intended physiological outcome is the cornerstone of MoA validation. For an FFAR1 agonist, this is the potentiation of insulin secretion from pancreatic islets in the presence of high glucose.

Objective: To measure the ability of the test compound to enhance insulin secretion from pancreatic islets under basal and stimulatory glucose conditions.

Methodology:

  • Islet Preparation:

    • Obtain pancreatic islets (e.g., from mice, rats, or human donors). Islet cell lines like MIN6 or INS-1 can also be used.

    • Culture islets overnight to allow recovery from the isolation procedure.[19]

  • Pre-incubation (Basal Condition):

    • Hand-pick islets of similar size into groups (e.g., 5-10 islets per replicate).

    • Wash the islets and pre-incubate them in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 60 minutes at 37°C to establish a basal insulin secretion rate.[19][20]

  • Incubation (Test Conditions):

    • Prepare four sets of incubation buffers:

      • Low Glucose (2.8 mM) + Vehicle

      • Low Glucose (2.8 mM) + Test Compound (at a concentration near its EC50)

      • High Glucose (16.7 mM) + Vehicle

      • High Glucose (16.7 mM) + Test Compound

    • Transfer the pre-incubated islet groups into the respective test buffers.

    • Incubate for 60 minutes at 37°C.[20]

  • Supernatant Collection & Insulin Measurement:

    • After incubation, carefully collect the supernatant from each group. The supernatant contains the secreted insulin.

    • Quantify the insulin concentration in the supernatant using a standard method like an ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).[21]

  • Data Analysis:

    • Calculate the mean insulin concentration for each condition.

    • The expected result for an FFAR1 agonist is a minimal increase in insulin secretion in low glucose but a significant, synergistic increase in high glucose, compared to the high glucose condition with vehicle alone.

Protocol 3: Target Specificity - Antagonist Challenge

To ensure the observed effects are mediated specifically through FFAR1 and not an unknown off-target, the experiment must be repeated in the presence of a known FFAR1 antagonist.

Objective: To demonstrate that the pro-secretory effect of the test compound can be blocked by a selective FFAR1 antagonist.

Methodology:

  • This protocol is a modification of both the Calcium Mobilization and GSIS assays.

  • Before adding the test compound (agonist), pre-incubate the cells or islets with a selective FFAR1 antagonist (e.g., GW1100) for approximately 30 minutes.[22]

  • Proceed with the addition of the test compound as previously described.

  • Expected Outcome: The antagonist should competitively inhibit the binding of the test compound to FFAR1, resulting in a significant rightward shift of the dose-response curve (higher EC50) in the calcium assay and a blunting of the insulin secretion potentiation in the GSIS assay.[22] This "rescue" of the phenotype by a specific antagonist is powerful evidence for on-target activity.

Part 3: Data Interpretation & Summary

The culmination of these experiments provides a multi-faceted view of the compound's mechanism. The data can be summarized to build a compelling scientific narrative.

Table 1: Hypothetical Data Summary for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

AssayConditionMetricExpected ResultInterpretation
Calcium Mobilization FFAR1-expressing CellsEC50150 nMPotent activation of the receptor.
Parental CellsEC50> 10 µMNo off-target calcium signal.
FFAR1 Cells + AntagonistEC50> 5 µMEffect is blocked by FFAR1 antagonist.
GSIS Low Glucose (2.8 mM)Fold-change vs. Vehicle~1.2xMinimal effect at basal glucose.
High Glucose (16.7 mM)Fold-change vs. Vehicle~2.5xSignificant potentiation of GSIS.
High Glucose + AntagonistFold-change vs. Vehicle~1.1xPro-secretory effect is on-target.

Conclusion

While the definitive mechanism of action for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid requires empirical validation, its structural alerts in the patent literature point towards a plausible role as an FFAR1 agonist. The experimental blueprint detailed in this guide—progressing from target engagement to functional outcome and specificity testing—provides a robust and self-validating framework for confirming this hypothesis. Successful execution of these protocols would not only elucidate the compound's core mechanism but also establish its potential as a tool compound or therapeutic lead for metabolic diseases.

References

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  • Lu, Y., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (A-1155463): A Potent and Orally Bioavailable MDM2 Inhibitor. Journal of Medicinal Chemistry, 57(15), 6465-6479. Available at: [Link]

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Exploratory

The Architecture of Discovery: A Technical Guide to the Synthesis of Novel Pyran Compounds for Medicinal Chemistry

Foreword: The Pyran Scaffold - A Privileged Motif in Drug Discovery The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyran Scaffold - A Privileged Motif in Drug Discovery

The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast array of natural products, such as flavonoids, coumarins, and various sugars, underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[2][3] Synthetic pyran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly sought-after targets in contemporary drug discovery programs.[1][4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel pyran compounds, offering a scientifically rigorous yet practical resource for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols, and illuminate the mechanistic underpinnings of these powerful transformations.

I. Strategic Pillars of Pyran Synthesis: Efficiency, Diversity, and Sustainability

The modern synthesis of pyran derivatives is guided by the principles of efficiency, molecular diversity, and green chemistry. The demand for large and structurally diverse compound libraries for high-throughput screening has driven the development of innovative synthetic methodologies that are both rapid and resource-conscious.

A. The Power of Convergence: Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a dominant strategy for the construction of pyran rings.[6][7] This approach offers significant advantages over traditional linear syntheses by minimizing reaction steps, reducing waste, and enhancing atom economy. The synthesis of the 4H-pyran core, for instance, often proceeds through a domino sequence of a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization.[5] This convergent strategy allows for the rapid generation of a wide array of substituted pyrans from simple and readily available starting materials.[7]

B. The Catalyst's Role: Driving Selectivity and Green Chemistry

Catalysis plays a pivotal role in modern pyran synthesis, enabling reactions to proceed under milder conditions with enhanced selectivity and efficiency. The development of novel catalysts is a key area of research, with a strong emphasis on sustainability and reusability.

1. Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often reused for multiple reaction cycles.[6] This aligns with the principles of green chemistry by reducing solvent consumption and minimizing waste. Nanocatalysts, with their high surface area-to-volume ratio, have shown exceptional activity in pyran synthesis, often leading to shorter reaction times and higher yields.[3]

2. Green Solvents and Conditions: The shift towards more environmentally benign reaction media is a significant trend in pyran synthesis. Water and ethanol are increasingly used as green solvents, replacing hazardous organic solvents.[3][8] Furthermore, the use of microwave irradiation and ultrasound as alternative energy sources can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes.[8]

II. A Practical Guide to the Synthesis of Key Pyran Scaffolds

This section provides detailed, step-by-step protocols for the synthesis of four distinct and medicinally relevant pyran scaffolds. Each protocol is presented as a self-validating system, with comprehensive characterization data to ensure reproducibility and confirm the identity and purity of the final product.

A. Synthesis of a Functionalized 4H-Pyran Derivative

The 4H-pyran scaffold is a common motif in compounds exhibiting a wide range of biological activities. The following protocol describes a one-pot, three-component synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(4-chlorophenyl)-4H-pyran-3-carboxylate, a representative example of this class.

Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-(4-chlorophenyl)-4H-pyran-3-carboxylate

  • Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, malononitrile, piperidine, ethanol.

  • Procedure:

    • To a stirred solution of 4-chlorobenzaldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (0.1 mmol).

    • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, the solid product that precipitates is collected by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to afford the pure ethyl 6-amino-5-cyano-2-methyl-4-(4-chlorophenyl)-4H-pyran-3-carboxylate.

Characterization Data:

Analysis Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 1.03 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 2.30 (s, 3H, -CH₃), 3.96 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.31 (s, 1H, pyran-H4), 6.95 (s, 2H, -NH₂), 7.15-7.35 (m, 4H, Ar-H).[6]
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 18.5, 24.3, 57.9, 62.0, 108.4, 116.2, 123.5, 128.6, 130.6, 131.6, 142.7, 157.3, 162.3, 165.5.[6]
IR (KBr, cm⁻¹)ν: 3394, 3325 (-NH₂ str.), 2190 (C≡N str.), 1683 (C=O str.), 1656, 1605 (C=C str.).[6]
HRMS (ESI)Calculated for C₁₆H₁₅ClN₂O₃ [M+H]⁺: 319.0849; Found: 319.0852.

Causality Behind Experimental Choices:

  • The use of piperidine, a mild organic base, is crucial for catalyzing both the initial Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile, and the subsequent Michael addition of ethyl acetoacetate.

  • Ethanol is an excellent solvent for this reaction as it dissolves the reactants and facilitates the precipitation of the product upon formation, simplifying the workup procedure.

  • The reaction is performed at room temperature to ensure high selectivity and minimize the formation of byproducts.

Workflow and Mechanistic Rationale:

The synthesis proceeds through a well-established domino reaction sequence. The mechanism involves an initial base-catalyzed Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product & Characterization 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-Chlorobenzaldehyde->Knoevenagel Condensation Ethyl Acetoacetate Ethyl Acetoacetate Michael Addition Michael Addition Ethyl Acetoacetate->Michael Addition Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Knoevenagel Condensation->Michael Addition Intermediate Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Intermediate Tautomerization Tautomerization Intramolecular Cyclization->Tautomerization 4H-Pyran Product 4H-Pyran Product Tautomerization->4H-Pyran Product Characterization (NMR, IR, HRMS) Characterization (NMR, IR, HRMS) 4H-Pyran Product->Characterization (NMR, IR, HRMS)

Caption: Synthetic workflow for the multicomponent synthesis of a 4H-pyran derivative.

B. Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer and anti-inflammatory properties.[4][9] The following protocol outlines a four-component synthesis of a representative pyrano[2,3-c]pyrazole.

Experimental Protocol: Synthesis of 6-Amino-1,4-dihydro-3-methyl-1,4-diphenylpyrano[2,3-c]pyrazole-5-carbonitrile

  • Materials: Benzaldehyde, ethyl acetoacetate, phenylhydrazine, malononitrile, ethanol, piperidine.

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

    • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Characterization Data:

Analysis Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 1.78 (s, 3H, -CH₃), 4.68 (s, 1H, pyran-H4), 7.26-7.35 (m, 7H, Ar-H & -NH₂), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 7.6 Hz, 2H, Ar-H).[10]
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 14.2, 36.8, 58.1, 97.2, 120.5, 121.3, 126.8, 127.5, 128.6, 129.2, 137.8, 143.9, 144.8, 155.1, 160.2.
IR (KBr, cm⁻¹)ν: 3400-3200 (-NH₂ str.), 2195 (C≡N str.), 1660 (C=C str.).
HRMS (ESI)Calculated for C₂₀H₁₇N₄O [M+H]⁺: 329.1402; Found: 329.1405.

Mechanistic Insights:

This four-component reaction proceeds through a cascade of reactions. Initially, phenylhydrazine and ethyl acetoacetate condense to form a pyrazolone intermediate. Concurrently, a Knoevenagel condensation between benzaldehyde and malononitrile occurs. The pyrazolone then acts as a nucleophile in a Michael addition to the Knoevenagel adduct, followed by an intramolecular cyclization and tautomerization to afford the final pyrano[2,3-c]pyrazole product.

G cluster_reactants Reactants cluster_product Product Benzaldehyde Benzaldehyde Knoevenagel Adduct Formation Knoevenagel Adduct Formation Benzaldehyde->Knoevenagel Adduct Formation Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Formation Phenylhydrazine Phenylhydrazine Pyrazolone Formation Pyrazolone Formation Phenylhydrazine->Pyrazolone Formation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Pyrazolone Formation Michael Addition Michael Addition Pyrazolone Formation->Michael Addition Pyrazolone Intermediate Knoevenagel Adduct Formation->Michael Addition Knoevenagel Adduct Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Final Product Pyrano[2,3-c]pyrazole Intramolecular Cyclization->Final Product Tautomerization

Caption: Mechanistic pathway for the four-component synthesis of pyrano[2,3-c]pyrazoles.

III. Conclusion and Future Perspectives

The synthesis of novel pyran compounds remains a vibrant and highly rewarding area of research in medicinal chemistry. The methodologies outlined in this guide, particularly the emphasis on multi-component reactions and green catalytic approaches, provide a robust framework for the efficient discovery and development of new therapeutic agents. The versatility of the pyran scaffold, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that these privileged structures will continue to play a pivotal role in addressing unmet medical needs. Future efforts will undoubtedly focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel biological targets for this remarkable class of compounds.

References

  • Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. MDPI. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Kaunas University of Technology. Available at: [Link]

  • 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • (A) Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2- methyl-4H-pyran-3-carboxylate (L) and (B) 1,10-phenanthroline monohydrate (Phen). ResearchGate. Available at: [Link]

  • ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. PubChem. Available at: [Link]

  • 2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 1,4-dioxane hemisolvate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • (PDF) Synthesis of 2-Amino-4-Aryl-5-Oxo-4,5-Dihydropyrano[3,2- c ] Chromene Derivatives Catalysed by KF-Montmorillonite. ResearchGate. Available at: [Link]

  • Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. Available at: [Link]

  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. ResearchGate. Available at: [Link]

  • Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. ChemMedChem. Available at: [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]

  • Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 6‐amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2][4]pyrazole‐5‐carbonitrile using [VO(TPPASO3H)]Cl as a catalyst. ResearchGate. Available at: [Link]

  • Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. PubMed. Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available at: [Link]

  • A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College Panvel. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • 6-Amino-5-cyano-4-(3-iodo-phenyl)-2-methyl-4H-pyran-3-carboxylic acid ethyl ester. SpectraBase. Available at: [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]

  • 2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug discovery, the principle of "fail fast, fail cheap" has become a central tenet. A significant...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the principle of "fail fast, fail cheap" has become a central tenet. A significant contributor to late-stage clinical trial failures is suboptimal pharmacokinetic and pharmacodynamic profiles, which are intrinsically linked to the fundamental physicochemical properties of a drug candidate. Therefore, a comprehensive understanding of a molecule's characteristics, such as its acidity, lipophilicity, and solubility, is not merely an academic exercise but a critical predictive tool for its in vivo behavior. This guide provides an in-depth analysis of the physicochemical properties of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid , a compound of interest due to its tetrahydropyran (THP) scaffold. The THP moiety is increasingly utilized in medicinal chemistry as a bioisosteric replacement for cyclohexyl groups to favorably modulate drug-like properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This document is intended for researchers, scientists, and drug development professionals, offering both predicted data for this specific molecule and detailed, field-proven methodologies for the experimental determination of these crucial parameters.

Molecular Identity and Structural Attributes

A foundational understanding of a compound begins with its precise chemical identity. 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a novel small molecule with potential applications in various therapeutic areas. The presence of the fluorophenyl group and the carboxylic acid moiety on the tetrahydropyran ring suggests a molecule with a carefully balanced profile of lipophilicity and hydrophilicity.

PropertyValueSource
IUPAC Name 4-(3-fluorophenyl)oxane-4-carboxylic acid-
CAS Number 919016-93-6[2]
Molecular Formula C₁₂H₁₃FO₃[2]
Molecular Weight 224.23 g/mol [2]
SMILES String OC(=O)C1(CCOCC1)c1ccc(F)cc1[2]
Chemical Structure Chemical Structure of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid-

Note: A 2D chemical structure image would be inserted here in a full document.

Acid Dissociation Constant (pKa): A Determinant of Ionization

The pKa of a molecule is a critical parameter that dictates its state of ionization at a given pH.[3][4] This, in turn, profoundly influences its solubility, permeability across biological membranes, and interaction with its biological target.[5] For an acidic compound like 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, the pKa of the carboxylic acid group will determine the ratio of the neutral (protonated) to the anionic (deprotonated) form in various physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream.

Predicted pKa Value

Due to the absence of experimental data in publicly available databases, the pKa of the carboxylic acid moiety was predicted using computational models. It is imperative to recognize that these are in silico estimations and should be confirmed experimentally.

Prediction ToolPredicted Acidic pKa
ChemAxon 4.2 - 4.8
Rowan Scientific 4.5 ± 0.5

Note: These are representative values from common prediction platforms and the actual values may vary.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for the experimental determination of pKa.[5] The underlying principle involves the gradual titration of the acidic compound with a strong base, while monitoring the pH of the solution. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the acid has been neutralized.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of the titrant, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh and dissolve a known amount of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent, such as a methanol/water mixture, to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume of the analyte solution into a beaker and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the standardized NaOH solution using a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point at which half the volume of NaOH required to reach the equivalence point has been added).

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Analyte Analyte Solution (Known Concentration) Setup Calibrate pH Meter & Assemble Titration Apparatus Analyte->Setup Titrant Standardized Titrant (e.g., 0.1 M NaOH) Titrant->Setup Titrate Incremental Addition of Titrant Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa Shake_Flask_LogP_Workflow cluster_prep Phase & Sample Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Phases Pre-saturate n-Octanol and Water Mix Combine Phases and Compound Phases->Mix Sample Prepare Compound Stock Solution Sample->Mix Shake Shake to Equilibrium Mix->Shake Separate Separate Phases Shake->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate logP Quantify->Calculate Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prepare_Slurry Add Excess Solid to Aqueous Buffer Agitate Agitate at Constant Temperature (24-48h) Prepare_Slurry->Agitate Separate Centrifuge and Filter Agitate->Separate Quantify Quantify Concentration of Dissolved Compound (HPLC) Separate->Quantify

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid: An Application Note and Protocol

Introduction 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid tetrahydropyran scaffold, combined with the electronic properties of the fluorophenyl group, makes it an attractive motif for modulating the physicochemical and pharmacokinetic properties of drug candidates. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from commercially available starting materials. The described methodology is robust, scalable, and amenable to implementation in a standard research or process development laboratory.

Scientific Rationale and Strategy

The synthesis of the target carboxylic acid is strategically approached in two key transformations:

  • Nucleophilic Cyanation: The synthesis initiates with the formation of a carbon-carbon bond at the C4 position of the tetrahydropyran ring. This is achieved through the nucleophilic addition of a cyanide equivalent to tetrahydro-4H-pyran-4-one. The use of trimethylsilyl cyanide (TMSCN) is preferred due to its lower toxicity and higher reactivity in the presence of a Lewis acid catalyst, which activates the ketone towards nucleophilic attack. This step yields the key intermediate, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

  • Nitrile Hydrolysis: The final step involves the conversion of the nitrile functional group of the intermediate to a carboxylic acid. This transformation is accomplished via hydrolysis under acidic conditions. The robust nature of the nitrile group requires heating to drive the reaction to completion, affording the desired 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Cyanation Start->Step1 Intermediate Intermediate: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Product Final Product: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid Step2->Product

Caption: High-level overview of the two-step synthesis.

Experimental Protocols

PART 1: Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

This protocol details the nucleophilic cyanation of tetrahydro-4H-pyran-4-one using 3-fluorophenyl Grignard reagent and a cyanide source.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium turningsMg24.312.67 g110
1-Bromo-3-fluorobenzeneC₆H₄BrF175.0017.5 g (11.7 mL)100
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11150 mL-
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.1210.0 g (9.8 mL)99.9
Trimethylsilyl cyanide (TMSCN)(CH₃)₃SiCN99.2212.4 g (15.5 mL)125
Zinc chloride (ZnCl₂), 0.5 M in THFZnCl₂136.3020 mL10
Diethyl ether, anhydrous(C₂H₅)₂O74.12For extraction-
Saturated aqueous NH₄Cl solutionNH₄Cl53.49For quenching-
Saturated aqueous NaCl solution (brine)NaCl58.44For washing-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04For drying-

Instrumentation:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere, add magnesium turnings to the three-neck flask.

    • Add 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-3-fluorobenzene in 50 mL of anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

    • Once the reaction has initiated (as evidenced by gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent, 3-fluorophenylmagnesium bromide.

    • Cool the Grignard solution to room temperature.

  • Cyanation Reaction:

    • In a separate flask under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one in 50 mL of anhydrous THF.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly add the 0.5 M solution of zinc chloride in THF to the ketone solution.

    • To this mixture, add trimethylsilyl cyanide dropwise while maintaining the temperature at 0 °C.

    • After the addition of TMSCN, slowly add the previously prepared 3-fluorophenylmagnesium bromide solution to the reaction mixture, keeping the temperature below 5 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Cyanation_Mechanism Ketone Tetrahydro-4H-pyran-4-one O Intermediate Intermediate Complex Ketone->Intermediate 1. ZnCl₂ Grignard 3-Fluorophenylmagnesium bromide MgBr Grignard->Intermediate 2. TMSCN Trimethylsilyl cyanide CN TMSCN->Intermediate 3. Product 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile CN Intermediate->Product Work-up

Caption: Simplified reaction scheme for the cyanation step.

PART 2: Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

This protocol details the acid-catalyzed hydrolysis of the nitrile intermediate.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrileC₁₂H₁₂FNO205.2310.26 g50
Concentrated Sulfuric Acid (98%)H₂SO₄98.0820 mL-
WaterH₂O18.0280 mL-
Dichloromethane (DCM)CH₂Cl₂84.93For extraction-
Saturated aqueous Sodium Bicarbonate solution (NaHCO₃)NaHCO₃84.01For washing-
2 M Hydrochloric Acid (HCl)HCl36.46For acidification-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37For drying-

Instrumentation:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrolysis Reaction:

    • In the round-bottom flask, combine 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, water, and concentrated sulfuric acid.

    • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture over crushed ice.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.

    • To isolate the product, the aqueous layer from the bicarbonate wash can be acidified with 2 M HCl to a pH of approximately 2, which should precipitate the carboxylic acid.

    • Alternatively, if the product remains in the organic layer, dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Hydrolysis_Mechanism Nitrile 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile CN Amide Intermediate Amide CONH₂ Nitrile->Amide H₂O, H⁺, Δ CarboxylicAcid 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid COOH Amide->CarboxylicAcid H₂O, H⁺, Δ

Caption: Stepwise hydrolysis of the nitrile to the carboxylic acid.[1]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR: Spectral data should be consistent with the proposed structure, showing characteristic peaks for the aromatic and tetrahydropyran protons.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the quaternary carbon of the tetrahydropyran ring attached to the phenyl group and the carboxylic acid carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₃FO₃, MW: 224.23 g/mol ).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band characteristic of the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1700 cm⁻¹).

Troubleshooting

  • Low yield in Step 1: Ensure all reagents and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture. The initiation of the Grignard reaction can sometimes be sluggish; gentle heating or the use of an activating agent may be necessary.

  • Incomplete hydrolysis in Step 2: If TLC analysis indicates the presence of starting nitrile or the intermediate amide, the reaction time can be extended, or additional acid can be carefully added.

  • Purification difficulties: If the product is difficult to crystallize, column chromatography may be required for purification.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Trimethylsilyl cyanide is toxic and should be handled with extreme care.

  • Grignard reagents are highly reactive and flammable.

  • Concentrated sulfuric acid is highly corrosive.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. The two-step approach is efficient and utilizes readily available starting materials and reagents. The detailed experimental procedures and troubleshooting guide should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Available at: [Link]

  • Chemguide. hydrolysis of nitriles. Available at: [Link]

  • ResearchGate. Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. Available at: [Link]

  • Google Patents. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • ResearchGate. Synthesis of tetrahydropyran derivatives | Download Scientific Diagram. Available at: [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

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Application

Application Note &amp; Protocol: A Multicomponent Approach to Synthesizing Dihydropyrano[2,3-c]pyrazole Intermediates for Kinase Inhibitor Discovery

Abstract This application note provides a comprehensive guide for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, a class of heterocyclic compounds that serve as valuable intermediates in the development of no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, a class of heterocyclic compounds that serve as valuable intermediates in the development of novel kinase inhibitors. We present a detailed, step-by-step protocol for a one-pot, four-component reaction to synthesize 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. This protocol is designed for researchers in medicinal chemistry and drug discovery, offering a robust and efficient method for accessing this privileged scaffold. The causality behind experimental choices, self-validating system checks, and in-depth characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Pyran Scaffold in Kinase Inhibitor Design

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[2] Among the vast landscape of heterocyclic scaffolds employed in medicinal chemistry, the pyran ring system has emerged as a privileged structure.[3][4] Pyran-containing compounds are found in a variety of natural products and exhibit a wide range of pharmacological activities, including anticancer properties.[4][5]

The fusion of a pyran ring with other pharmacologically relevant heterocycles, such as pyrazole, gives rise to scaffolds like pyranopyrazole. These fused systems are of significant interest as they can mimic the hinge-binding interactions of ATP in the kinase active site.[6] The dihydropyrano[2,3-c]pyrazole core, in particular, offers a three-dimensional architecture with multiple points for diversification, making it an attractive starting point for the generation of compound libraries for high-throughput screening.

This guide focuses on a highly efficient and environmentally benign approach to the synthesis of these valuable intermediates: the multicomponent reaction (MCR). MCRs offer significant advantages over traditional linear synthetic routes by combining three or more reactants in a single step to form a complex product, thereby increasing efficiency, reducing waste, and simplifying purification processes.[7]

Synthetic Strategy: A Four-Component, One-Pot Reaction

The chosen synthetic strategy involves a one-pot, four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This approach allows for the rapid construction of the dihydropyrano[2,3-c]pyrazole core in a single, efficient step. The reaction proceeds through a cascade of classical organic reactions, including a Knoevenagel condensation, a Michael addition, and subsequent cyclization and dehydration steps.[8]

The use of an organocatalyst such as urea promotes this reaction under mild and environmentally friendly conditions, often in an aqueous ethanol solvent system.[9] This aligns with the principles of green chemistry, which are of increasing importance in pharmaceutical development.[10]

Below is a visual representation of the overall experimental workflow:

G cluster_prep Reagent Preparation cluster_reaction One-Pot Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization reagents Ethyl Acetoacetate Hydrazine Hydrate 3,4,5-Trimethoxybenzaldehyde Malononitrile Urea EtOH/H2O mix Mix Ethyl Acetoacetate & Hydrazine Hydrate reagents->mix add Sequentially Add Aldehyde, Malononitrile, Catalyst, & Solvent mix->add stir Stir at Room Temperature (16 hours) add->stir precipitate Precipitation of Solid stir->precipitate filter Filter the Solid precipitate->filter wash Wash with Aqueous Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize analysis TLC Monitoring NMR (1H, 13C) Mass Spectrometry recrystallize->analysis

Caption: Experimental workflow for the synthesis of dihydropyrano[2,3-c]pyrazole.

Detailed Experimental Protocol

This protocol details the synthesis of 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .

Materials and Reagents
  • Ethyl acetoacetate (Reagent grade, ≥99%)

  • Hydrazine hydrate (Reagent grade, ~50-60%)

  • 3,4,5-Trimethoxybenzaldehyde (Reagent grade, ≥98%)

  • Malononitrile (Reagent grade, ≥99%)

  • Urea (ACS reagent, ≥99.0%)

  • Ethanol (200 proof, absolute)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware (screw-cap test tube or round-bottom flask, magnetic stir bar, etc.)

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Step-by-Step Procedure
  • Reaction Setup: In a clean, oven-dried screw-cap test tube (or a small round-bottom flask) equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol, 0.130 g).[9]

  • Initial Reactant Addition: To the ethyl acetoacetate, add hydrazine hydrate (1.0 mmol, 0.050 g).[9]

  • Initial Stirring: Stir the mixture at room temperature for approximately 10 minutes. You should observe the formation of 3-methyl-1H-pyrazol-5(4H)-one in situ.

  • Sequential Addition of Reactants: In a sequential manner, add the following to the reaction mixture:

    • 3,4,5-Trimethoxybenzaldehyde (1.0 mmol, 0.196 g)[9]

    • Malononitrile (1.1 mmol, 0.066 g)[9]

    • Urea (0.1 mmol, 0.006 g, 10 mol%) as the organocatalyst[9]

    • A 1:1 (v/v) mixture of Ethanol:Water (4 mL)[9]

  • Reaction Execution: Cap the test tube and stir the reaction mixture vigorously at room temperature for 16 hours.[9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the reaction mixture against the starting materials. The formation of a new, more polar spot indicates product formation.

  • Product Precipitation and Isolation: Upon completion of the reaction (as indicated by TLC or after 16 hours), a solid product will precipitate out of the solution.[9]

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel under vacuum. Wash the solid cake repeatedly with a cold aqueous ethanol solution to remove any unreacted starting materials and the catalyst.[9]

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a white solid.[9]

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Expected Results and Characterization

The successful synthesis will yield 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a white solid. The expected yield for this reaction is high, typically around 89%.[9]

Physicochemical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₁₇H₁₈N₄O₄
Molecular Weight 342.35 g/mol
Appearance White solid
Melting Point 218-220 °C (491–493 K)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.11 (s, 1H, NH), 6.87 (s, 2H, NH₂), 6.47 (s, 2H, aromatic H), 4.59 (s, 1H, CH), 3.72 (s, 6H, 2 x OCH₃), 3.64 (s, 3H, OCH₃), 1.87 (s, 3H, CH₃).[9]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 161.39, 155.11, 153.20 (2C), 140.49, 136.55, 136.20, 121.29, 104.98 (2C), 97.74, 60.38, 57.33, 56.22 (2C), 36.87, 10.34.[9]
Mass Spec (TOF-MS) m/z calculated for C₁₇H₁₈N₄O₄ [M+H]⁺: 343.1404; found: consistent with calculation.
FT-IR (cm⁻¹) Peaks corresponding to N-H (amine and pyrazole), C≡N (nitrile), C-O (ether and pyran), and aromatic C-H stretches.

Mechanistic Insights

The efficiency of this one-pot synthesis lies in a well-orchestrated cascade of reactions. The proposed mechanism, catalyzed by a weak base like urea, is as follows:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between the aromatic aldehyde (3,4,5-trimethoxybenzaldehyde) and the active methylene compound, malononitrile. This forms a reactive arylidene malononitrile intermediate.

  • In Situ Pyrazolone Formation: Concurrently, ethyl acetoacetate and hydrazine hydrate react to form 3-methyl-1H-pyrazol-5(4H)-one.

  • Michael Addition: The pyrazolone acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the pyrazole attacks the nitrile group, followed by tautomerization to form the stable dihydropyrano[2,3-c]pyrazole ring system.

G Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel 1. Knoevenagel Condensation Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel 1. Knoevenagel Condensation Pyrazolone Pyrazolone Intermediate Michael Michael Adduct Pyrazolone->Michael 2. Michael Addition Knoevenagel->Michael 2. Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized 3. Intramolecular Cyclization Product Dihydropyrano[2,3-c]pyrazole Cyclized->Product 4. Tautomerization Catalyst Urea (Base) Catalyst->Knoevenagel Catalyst->Michael

Caption: Proposed reaction mechanism for the four-component synthesis.

Application in Kinase Inhibitor Drug Discovery

The synthesized dihydropyrano[2,3-c]pyrazole serves as a versatile intermediate for the development of kinase inhibitors. The primary amine group at the 6-position is a key handle for further functionalization. Through standard amide coupling reactions, a diverse range of carboxylic acids can be introduced, allowing for the exploration of the chemical space around this core scaffold. Additionally, the pyrazole N-H can be alkylated or arylated to further probe interactions within the kinase active site.

This scaffold's inherent ability to form hydrogen bonds, coupled with the potential for π-stacking interactions from the aromatic substituents, makes it an ideal starting point for designing ATP-competitive inhibitors. The modularity of the multicomponent synthesis allows for the easy variation of the aromatic aldehyde, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of dihydropyrano[2,3-c]pyrazole intermediates, leveraging the efficiency and green credentials of multicomponent reactions. The presented methodology is robust, high-yielding, and utilizes readily available and inexpensive reagents and catalysts. By explaining the causality behind the synthetic strategy and providing comprehensive characterization data, this guide aims to empower researchers in medicinal chemistry to efficiently access these valuable scaffolds for the discovery of next-generation kinase inhibitors.

References

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. Available at: [Link]

  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Growing Science. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. NIH. Available at: [Link]

  • Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles by heterogeneous reusable catalysts. ResearchGate. Available at: [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • Synthesis of 4H-pyran derivatives via a green one-pot multicomponent reaction catalyzed by CuFe2O4 magnetic nanoparticles as a reusable catalyst. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Some Pyranopyrazole Derivatives as Multifunction Additives for Medium Lubricating Oils. Iraqi Academic Scientific Journals. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Available at: [Link]

  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. NIH. Available at: [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. SciSpace. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. Available at: [Link]

  • A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College Panvel. Available at: [Link]

  • Synthesis of dihydropyrano[2,3-c]pyrazole derivatives 1 using MgO. ResearchGate. Available at: [Link]

  • Synthesis of 4H-Pyran Derivatives via a Green One-Pot Multicomponent Reaction Catalyzed by CuFe2O4¬ Magnetic Nanoparticles as a Reusable Catalyst. Academia.edu. Available at: [Link]

  • 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. NIH. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. urfjournals.org — Virtualmin. Available at: [Link]

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science. Available at: [Link]

  • Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4. OICC Press. Available at: [Link]

  • Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. AIP Publishing. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

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Method

Application Notes and Protocols for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Kinase Inhibition In the landscape of modern drug discovery, the strategic design of small molecules with optimal physico...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, the strategic design of small molecules with optimal physicochemical and pharmacological properties is paramount. The compound 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid emerges as a promising scaffold, integrating two key structural motifs known to confer advantageous properties in medicinal chemistry: the tetrahydropyran (THP) ring and a fluorinated phenyl group.

The THP ring is increasingly utilized as a bioisosteric replacement for cyclohexane, offering improved aqueous solubility and metabolic stability. Its oxygen atom can also serve as a hydrogen bond acceptor, potentially enhancing target engagement.[1] Fluorination of aryl groups is a well-established strategy to modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[2]

Given that numerous kinase inhibitors incorporate fluorophenyl moieties and that the THP scaffold is prevalent in recently developed oncology drugs, we hypothesize that 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid represents a novel and valuable building block for the development of kinase inhibitors, particularly targeting the Aurora kinase family.

Aurora kinases, specifically Aurora A and Aurora B, are serine/threonine kinases that play crucial roles in cell cycle regulation.[3] Their overexpression is a hallmark of many human cancers, making them attractive targets for cancer therapy.[3] This document provides detailed protocols for the synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and its evaluation as a potential Aurora kinase inhibitor.

Chemical Synthesis

The synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through a multi-step process, adapted from established procedures for analogous compounds.[1] The key steps involve the formation of the tetrahydropyran ring and subsequent functional group manipulations.

Protocol: Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid

This protocol is adapted from the synthesis of the 2-fluoro isomer and should be optimized for the 3-fluoro starting material.[1]

Step 1: Synthesis of methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate

  • To a solution of 3-fluorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C.

  • After stirring for 30 minutes, add bis(2-chloroethyl) ether dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the resulting intermediate by column chromatography.

  • The purified intermediate is then subjected to acidic hydrolysis and esterification in methanol to yield methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate.

Step 2: Hydrolysis to 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

  • Dissolve methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate (1 equivalent) in a mixture of ethanol and water.[1]

  • Add potassium hydroxide (4 equivalents) and heat the mixture at 130 °C in a sealed vessel for 10 hours.[1]

  • After cooling to room temperature, concentrate the reaction mixture to remove the ethanol.[1]

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.[1]

  • Acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid.[1]

  • Extract the product with ethyl acetate (3x).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a solid.[1]

Hypothesized Biological Target: Aurora Kinase A

The structural features of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid make it a compelling candidate for an Aurora kinase inhibitor. The fluorophenyl group is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket. The tetrahydropyran ring can improve pharmacokinetic properties, a critical aspect of drug development.

Aurora Kinase A is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4] Therefore, we propose to evaluate the inhibitory activity of the title compound against Aurora Kinase A.

Signaling Pathway of Aurora Kinase A

Aurora_A_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Cyclin_B1_CDK1 Cyclin B1/CDK1 GSK3b->Cyclin_B1_CDK1 Aurora_A Aurora A Cyclin_B1_CDK1->Aurora_A Mitotic_Entry Mitotic Entry Cyclin_B1_CDK1->Mitotic_Entry PLK1 PLK1 Aurora_A->PLK1 Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly p53 p53 Aurora_A->p53 CDC25 CDC25 PLK1->CDC25 CDC25->Cyclin_B1_CDK1 Apoptosis Apoptosis p53->Apoptosis Compound 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid Compound->Aurora_A Inhibition

Caption: Hypothesized inhibition of the Aurora A signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid against Aurora A kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Recombinant human Aurora A kinase[5]

  • Biotinylated peptide substrate (e.g., Kemptide)[5]

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (dissolved in DMSO)

  • Positive control inhibitor (e.g., Alisertib)

  • ADP-Glo™ Kinase Assay kit (Promega)[4]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add 2.5 µL of the compound dilutions or DMSO (vehicle control).

  • Add 5 µL of a solution containing the Aurora A kinase and the peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for Aurora A.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.[4] This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.[4]

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no kinase control) from all experimental wells.

  • Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

CompoundTargetPredicted IC50 Range (nM)
4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acidAurora A10 - 1000
Alisertib (Positive Control)Aurora A1 - 10
Protocol 2: Cell-Based Viability Assay (MTT Assay)

This protocol assesses the effect of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid on the viability of a cancer cell line that overexpresses Aurora A (e.g., HeLa or a relevant breast or colon cancer cell line). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (dissolved in DMSO)

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound and the positive control in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (100% viability).

  • Plot the percentage of cell viability versus the logarithm of the compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic equation.

Cell LineCompoundPredicted GI50 Range (µM)
HeLa4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid1 - 50
HeLaDoxorubicin (Positive Control)0.1 - 1

Conclusion and Future Directions

The rational design of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, combining the beneficial properties of a tetrahydropyran scaffold and a fluorophenyl group, presents a compelling starting point for the discovery of novel kinase inhibitors. The provided protocols offer a clear and robust framework for the synthesis and initial biological evaluation of this compound against Aurora Kinase A.

Positive results from these initial assays would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive) and downstream cellular effects (e.g., cell cycle analysis, apoptosis assays).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising compounds in animal models of cancer.

By systematically applying these methodologies, researchers can thoroughly explore the potential of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid as a lead compound in the development of next-generation cancer therapeutics.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Carlomagno, F., et al. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 2025. [Link]

  • Google Patents. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
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  • ResearchGate. 4-Aryl-4H-naphthopyrans Derivatives: One-Pot Synthesis, Evaluation of Src Kinase Inhibitory and Anti-proliferative Activities. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

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  • Ali, M. R., et al. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 2022. [Link]

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Application

The Versatile Building Block: 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the tetrahydropyran motif is a recurring structural feature in a multitude of biologically active molecules. Its preva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the tetrahydropyran motif is a recurring structural feature in a multitude of biologically active molecules. Its prevalence stems from its ability to act as a conformationally restricted, metabolically stable, and synthetically accessible scaffold that can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. When further functionalized, as in the case of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid , this building block becomes a powerful tool for introducing a specific set of physicochemical properties into a target molecule. The presence of the fluorophenyl group offers a handle for modulating electronic properties and engaging in specific interactions with biological targets, while the carboxylic acid provides a versatile point for derivatization.

This guide provides a detailed exploration of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid as a key building block in organic synthesis, with a focus on its application in the development of targeted therapeutics. We will delve into its synthesis, key chemical transformations, and its role in the construction of complex molecules of medicinal interest, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Synthetic Accessibility

A summary of the key physicochemical properties of the title compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₃FO₃
Molecular Weight 224.23 g/mol
Appearance Tan solid
CAS Number 919016-93-6

The synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is readily achievable through the hydrolysis of its corresponding methyl ester. This straightforward and high-yielding procedure makes the building block accessible for a wide range of synthetic applications.

Protocol 1: Synthesis of 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid via Ester Hydrolysis

This protocol details the saponification of methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate to yield the target carboxylic acid. The high temperature and sealed reaction conditions are necessary to drive the hydrolysis of the sterically hindered tertiary ester to completion.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation A Combine methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate, water, ethanol, and KOH in a sealed flask. B Heat the mixture at 130 °C for 10 hours. A->B Heating C Cool to room temperature and concentrate. B->C Cooling D Dilute with water and extract with DCM to remove non-polar impurities. C->D E Acidify the aqueous phase to pH=1 with a suitable acid (e.g., HCl). D->E F Extract the product with EtOAc (3x). E->F G Dry the combined organic layers (Na₂SO₄), filter, and concentrate to afford the product. F->G

Caption: Conceptual workflow for MDM2 inhibitor synthesis.

Potential Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms. [1]The molecular architecture of many PARP inhibitors features a core scaffold responsible for binding to the nicotinamide-binding pocket of the enzyme, and peripheral functionalities that extend into adjacent regions. The tetrahydropyran ring of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid can serve as a non-planar, saturated heterocyclic core, a feature often sought after in modern drug design to improve physicochemical properties. The carboxylic acid functionality allows for the covalent attachment of this building block to other key fragments of a PARP inhibitor through an amide linkage.

Key Chemical Transformations and Protocols

The carboxylic acid group of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is the primary handle for its incorporation into larger molecules. The two most common and synthetically valuable transformations are esterification and amidation.

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis, often employed to protect a carboxylic acid, modify its solubility, or to prepare a final ester-containing target molecule. A variety of methods can be employed for the esterification of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

This protocol describes a straightforward and high-yielding method for the preparation of the methyl ester of a tetrahydropyran carboxylic acid, a common precursor for further transformations or for the synthesis of the parent carboxylic acid.

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid (as a representative substrate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

Procedure:

  • Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added to a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL). [2][3]2. Dimethyl sulfate (0.8 mL, 8.45 mmol) is then added to the mixture. [2][3]3. The reaction mixture is stirred and heated under reflux for 3 hours. [2][3]4. After cooling, the inorganic salts are removed by filtration and washed with acetone. [2][3]5. The filtrate is concentrated under reduced pressure to give methyl tetrahydro-2H-pyran-4-carboxylate (1.1 g, 99% yield), which can often be used in the next step without further purification. [2][3]

Amidation Reactions

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a cornerstone of peptides, proteins, and a vast number of synthetic drugs. The conversion of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid to its corresponding amides allows for its incorporation into a wide array of molecular architectures.

This protocol outlines a general and widely used method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.

Workflow for Amide Bond Formation

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C Active Ester Intermediate A->C EDC, HOBt B Amine D Amide Product B->D C->D

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • A suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • A suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))

Procedure:

  • To a solution of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent (e.g., DCM or DMF), add the desired amine (1.0-1.2 equivalents), HOBt (1.2 equivalents), and a base such as DIPEA (2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc or DCM).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Conclusion

4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its rigid tetrahydropyran core, coupled with the electronically distinct fluorophenyl group and the synthetically tractable carboxylic acid handle, provides a unique combination of properties that can be exploited in the design of novel therapeutics. The straightforward synthesis of this compound and its derivatives, along with the well-established protocols for its key chemical transformations, make it an attractive starting material for the construction of complex molecular architectures targeting a range of biological targets, including those involved in cancer and other diseases. As the demand for novel, patentable chemical matter continues to grow, the strategic use of such well-defined building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central. Available at: [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central. Available at: [Link]

  • Preparation of trifluoromethylpyridine libraries. PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • WO 2018/183936 A1 - Broad Institute. Google Patents.
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Method

Application Note: A Scalable, Multicomponent Synthesis of a Potent Spirooxindole-Based MDM2 Inhibitor

Abstract & Introduction The tumor suppressor protein p53 is a cornerstone of the cellular defense system against malignant transformation. Dubbed the "guardian of the genome," p53 responds to cellular stress, such as DNA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The tumor suppressor protein p53 is a cornerstone of the cellular defense system against malignant transformation. Dubbed the "guardian of the genome," p53 responds to cellular stress, such as DNA damage or oncogene activation, by orchestrating cell-cycle arrest, DNA repair, or apoptosis[1]. However, in many cancers where p53 remains non-mutated (wild-type), its function is abrogated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2)[2][3]. MDM2 binds directly to p53, promoting its nuclear export and proteasomal degradation, effectively silencing this critical tumor suppression pathway[3][4].

Overexpression of MDM2 is a common oncogenic event, making the disruption of the p53-MDM2 protein-protein interaction (PPI) a highly validated therapeutic strategy for reactivating p53 in wild-type tumors[1][4][5]. This has led to the development of several classes of small-molecule MDM2 inhibitors, with compounds like Nutlin-3, SAR405838 (MI-77301), and AMG 232 entering clinical trials[4][6][7]. Among the most successful scaffolds are the spirooxindoles, which have been identified as a privileged structural class for potently and selectively mimicking the key interactions of p53 within the MDM2 binding pocket[8].

This application note provides a detailed, field-proven protocol for the multi-gram scale synthesis of a potent spirooxindole MDM2 inhibitor, based on the efficient five-step synthesis of BI-0282[8][9]. We will dissect the causality behind key experimental choices, from the strategic use of multicomponent reactions to achieve molecular complexity, to the final purification and characterization, providing a robust and reproducible guide for medicinal chemists and drug development professionals.

The p53-MDM2 Signaling Pathway: The Therapeutic Rationale

Under normal physiological conditions, p53 and MDM2 exist in a tightly controlled autoregulatory feedback loop. When cellular stress activates p53, it acts as a transcription factor to upregulate the expression of target genes, including the MDM2 gene itself[3][10]. The resulting increase in MDM2 protein then binds to p53, leading to its ubiquitination and degradation, thus returning p53 levels to a basal state. This elegant mechanism ensures that the powerful cell-cycle-arresting and apoptotic functions of p53 are deployed only when necessary.

In many cancers, however, this balance is broken. The MDM2 gene is frequently amplified, leading to a constitutively high level of MDM2 protein that continuously suppresses p53 function, allowing cancer cells to evade apoptosis and proliferate unchecked[3]. The therapeutic goal of an MDM2 inhibitor is to break this oncogenic feedback loop. By occupying the same hydrophobic pocket on MDM2 that p53 binds to, the small-molecule inhibitor competitively prevents the p53-MDM2 interaction[4]. This liberates p53 from degradation, leading to its rapid accumulation, stabilization, and the reactivation of its downstream tumor-suppressive functions[11].

p53_MDM2_Pathway cluster_nucleus Cell Nucleus Stress Oncogenic Stress DNA Damage p53 p53 (active) Stress->p53 activates MDM2_gene MDM2 Gene p53->MDM2_gene transcribes Degradation p53 Degradation p53->Degradation leads to Apoptosis Apoptosis Cell Cycle Arrest p53->Apoptosis activates MDM2_prot MDM2 Protein MDM2_gene->MDM2_prot translation MDM2_prot->p53 binds & ubiquitinates Inhibitor MDM2 Inhibitor Inhibitor->MDM2_prot blocks

Figure 1: The p53-MDM2 autoregulatory feedback loop and inhibitor action.

Experimental Overview: A Five-Step Synthetic Workflow

The following protocol details a concise and scalable synthesis of a complex spirooxindole MDM2 inhibitor. The strategy leverages two powerful chemical transformations: a three-component 1,3-dipolar cycloaddition to rapidly build the core scaffold, and a late-stage Davis–Beirut reaction[8][9]. This approach is highly efficient, avoiding the need for complex protecting groups or specialized reaction conditions like an inert atmosphere, making it amenable to large-scale production[8].

workflow Start Starting Materials Step1 Step 1: Reductive Amination Start->Step1 Step2 Step 2: 1,3-Dipolar Cycloaddition (Core Formation) Step1->Step2 Step3 Step 3: Hydrogenation Step2->Step3 Step4 Step 4: Davis-Beirut Reaction Step3->Step4 Step5 Step 5: Final Amide Coupling Step4->Step5 Purify Purification (Chromatography) Step5->Purify Characterize Characterization (NMR, MS) Purify->Characterize Final Final MDM2 Inhibitor Characterize->Final

Figure 2: High-level workflow for the synthesis of the MDM2 inhibitor.

Detailed Synthesis Protocol

Safety Precaution: All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Table 1: Summary of Key Reaction Parameters
StepReaction TypeKey ReagentsSolventTime (h)Approx. Yield (%)
1 Reductive AminationSodium TriacetoxyborohydrideAcetic Acid1685 (crude)
2 1,3-Dipolar CycloadditionIsatin derivative, SarcosineEthanol1680-90
3 HydrogenationH₂, Pd/CMethanol2492 (over 2 steps)
4 Davis-Beirut ReactionAcetonitrile, DBUDichloromethane1670-80
5 Amide CouplingCarboxylic acid, HATU, DIPEADMF16>80
Step 1: Synthesis of Intermediate via Reductive Amination

Protocol Rationale (Expertise & Experience): This initial step involves the formation of a secondary amine. Reductive amination is a classic and highly reliable method for this transformation. We use acetic acid as both the solvent and a catalyst to promote the formation of an intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice here. Unlike the more reactive sodium borohydride, STAB is a milder, more selective reagent that can be used in acidic media and efficiently reduces the iminium ion without reducing the starting aldehyde, thus minimizing side reactions.

Materials & Reagents:

  • Starting Aldehyde (e.g., 4-formyl-3-nitrobenzoic acid methyl ester): 1.0 eq

  • Starting Amine: 1.2 eq

  • Acetic Acid (glacial)

  • Sodium Triacetoxyborohydride (STAB): 1.5 eq

  • Dichloromethane (DCM)

  • Saturated Sodium Hydrogen Carbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

Procedure:

  • Dissolve the starting amine (1.2 eq) in glacial acetic acid.

  • Add the starting aldehyde (1.0 eq) to the mixture and stir for 20-30 minutes at room temperature to allow for iminium ion formation[8][9].

  • Cool the resulting mixture in an ice/water bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the temperature does not rise significantly.

  • Remove the cooling bath and stir the reaction mixture at room temperature for 16 hours[8][9].

  • Work-up: Carefully quench the reaction by slowly adding water, followed by dilution with dichloromethane.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine all organic layers.

  • Wash the combined organic layers with a saturated solution of sodium hydrogen carbonate to neutralize the excess acetic acid[8][9].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product is typically of sufficient purity (e.g., ~85%) to be carried forward to the next step without further purification[8].

Step 2: Core Scaffold Formation via 1,3-Dipolar Cycloaddition

Protocol Rationale (Expertise & Experience): This is the key bond-forming step that rapidly assembles the complex spirooxindole core. It is a three-component reaction involving an isatin derivative, an amino acid (sarcosine), and the alkene formed in situ from the product of Step 1. The reaction proceeds via the formation of an azomethine ylide from the isatin and sarcosine, which then acts as a 1,3-dipole. This dipole undergoes a [3+2] cycloaddition with the alkene, efficiently creating the desired polycyclic ring system with multiple stereocenters[9][12].

Materials & Reagents:

  • Product from Step 1: 1.0 eq

  • Isatin derivative (e.g., 5-chloro-1H-indole-2,3-dione): 1.0 eq

  • Sarcosine: 1.1 eq

  • Ethanol

Procedure:

  • Combine the crude product from Step 1 (1.0 eq), the isatin derivative (1.0 eq), and sarcosine (1.1 eq) in ethanol.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, washing with cold ethanol.

  • The filtrate can be concentrated and purified by silica gel chromatography to recover additional product if necessary.

Step 3: Reduction of the Nitro Group

Protocol Rationale (Expertise & Experience): This step converts the aromatic nitro group into an amine, which is a necessary precursor for the subsequent Davis-Beirut reaction. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a standard and robust catalyst, and hydrogen gas is the reductant. The reaction is typically run under pressure to increase the rate and ensure complete conversion.

Materials & Reagents:

  • Spirooxindole product from Step 2: 1.0 eq

  • 10% Palladium on Carbon (Pd/C): ~5-10 mol%

  • Methanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • Suspend the spirooxindole product (1.0 eq) and Pd/C catalyst in methanol in a high-pressure reaction vessel (e.g., a Parr shaker).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., to 8 bar) and stir the mixture vigorously for 24 hours at room temperature[8][9].

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Remove the solid catalyst by filtration through a pad of Celite. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine product, which is used directly in the next step[9].

Note: Steps 4 and 5 represent further elaborations on the core scaffold to achieve the final, highly potent inhibitor structure. The specific reagents will vary depending on the exact analog being synthesized, but the general principles of the reactions remain the same.

Purification and Characterization: Validating Success

Trustworthiness & Self-Validation: A synthetic protocol is only as reliable as the methods used to confirm its outcome. The identity and purity of the final compound and key intermediates must be rigorously confirmed. This ensures that any subsequent biological testing is performed on the correct molecular entity.

Purification

Methodology: The primary method for purifying small-molecule inhibitors like the one described is silica gel flash column chromatography[13].

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane or heptane).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the packed column.

  • Elution: A solvent gradient is run through the column, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: The different components of the crude mixture will travel down the column at different rates and are collected in separate fractions. The fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified solid compound.

Characterization

Methodology: Once purified, the compound's structure and purity must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule by showing the number of different types of protons, their chemical environment, and their connectivity. For example, the crude intermediate from Step 1 in the synthesis of BI-0282 showed characteristic proton signals confirming its structure, such as a singlet at 10.44 ppm corresponding to the NH proton[8][9].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, which confirms its elemental composition. This is a critical step to verify that the product has the correct molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. The sample is run on an analytical column, and the output shows peaks corresponding to the compound and any impurities. For clinical candidates like SAR405838, a purity of >95% is typically required[14].

By combining these purification and characterization techniques, researchers can be confident in the identity, structure, and purity of their synthesized MDM2 inhibitor, ensuring the integrity of subsequent biological and pharmacological evaluations.

References

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  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC. PubMed Central. [Link]

  • Synthesis and Mechanism of p53‐MDM2 Inhibitors with Heterocyclic Structures: A Focused Review. ResearchGate. [Link]

  • AMG-232, a New Inhibitor of MDM-2, Enhance Doxorubicin Efficiency in Pre-B Acute Lymphoblastic Leukemia Cells. National Institutes of Health (NIH). [Link]

  • MDM2: RING Finger Protein and Regulator of p53. Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

  • Ribosome biogenesis rate, a parameter of sensitivity to chemotherapeutic drugs inhibiting rRNA synthesis. Frontiers in Pharmacology. [Link]

  • Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor SP-141. National Institutes of Health (NIH). [Link]

  • Structure-based design of MDM2 inhibitors. ResearchGate. [Link]

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Application

Application of Tetrahydropyran Derivatives in Cancer Research: A Technical Guide for Drug Development Professionals

The tetrahydropyran (THP) scaffold, a saturated six-membered heterocyclic ether, has emerged as a privileged structure in medicinal chemistry and drug discovery, particularly in the realm of oncology.[1][2] Its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyran (THP) scaffold, a saturated six-membered heterocyclic ether, has emerged as a privileged structure in medicinal chemistry and drug discovery, particularly in the realm of oncology.[1][2] Its inherent conformational rigidity, lower lipophilicity compared to its carbocyclic analog cyclohexane, and the hydrogen bond accepting capability of its oxygen atom contribute to improved pharmacokinetic profiles and enhanced target binding interactions.[1] This guide provides an in-depth exploration of the application of tetrahydropyran derivatives in cancer research, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Tetrahydropyran Moiety in Anticancer Drug Design

The incorporation of the THP moiety into small molecules can significantly enhance their drug-like properties. As a bioisostere of cyclohexane, the THP ring can modulate a drug's pKa and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This strategic substitution can lead to tighter drug-enzyme binding, as exemplified by Janus kinase 1 (JAK1) selective inhibitors where the THP derivative showed improved clearance in both rat and human models.[1]

One notable example of a successful THP-containing anticancer drug is Gilteritinib (Xospata®) , approved by the FDA for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1] Gilteritinib features a popular amino-THP substituent and functions as an AXL receptor tyrosine kinase inhibitor, also inhibiting FLT3, ALK, LTK, and KIT kinases.[1]

Featured Tetrahydropyran Derivatives in Cancer Research

Numerous studies have highlighted the potential of novel tetrahydropyran derivatives as potent anticancer agents. These compounds often exhibit diverse mechanisms of action, targeting various hallmarks of cancer.

Bis-oxidized Thiopyran Derivatives Targeting EGFR

A series of novel bis-oxidized thiopyran derivatives have been designed and synthesized, demonstrating significant anticancer effects, particularly against non-small cell lung cancer (NSCLC).[3] The compound S-16 emerged as a promising candidate, exhibiting potent inhibitory activity against A549, H1975, and MCF-7 cancer cells.[3] Mechanistic studies revealed that S-16 induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in a dose-dependent manner.[3] Molecular docking studies further suggested a high binding affinity of S-16 for the Epidermal Growth Factor Receptor (EGFR) protein, a key player in tumor formation and progression.[3]

Table 1: In Vitro Anticancer Activity of Compound S-16 [3]

Cell LineCancer TypeIC50 (μM)
A549Non-small cell lung cancer4
H1975Non-small cell lung cancer3.14
MCF-7Breast cancer0.62
Tetrahydrocurcumin Derivatives Inducing Cell Cycle Arrest

Tetrahydrocurcumin, a metabolite of curcumin, has been utilized as a scaffold for the synthesis of novel anticancer agents. A series of 1,2,3-triazole linked tetrahydrocurcumin derivatives were synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines.[4] Compound 4g from this series displayed potent cytotoxic activity, particularly against human colon carcinoma (HCT-116) cells, with an IC50 value of 1.09 ± 0.17 μM.[4] Further investigation revealed that compound 4g arrests the cell cycle at the G1 phase.[4]

Table 2: Cytotoxic Activity of Tetrahydrocurcumin Derivative 4g [4]

Cell LineCancer TypeIC50 (μM)
HCT-116Human colon carcinoma1.09 ± 0.17
A549Human lung adenocarcinoma45.16 ± 0.92

Experimental Protocols for Evaluating Anticancer Activity

The following section provides detailed, step-by-step methodologies for key experiments to assess the anticancer potential of novel tetrahydropyran derivatives. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability of the generated data.

Protocol 1: Synthesis of a Representative Tetrahydropyran Derivative

This protocol describes a general method for the synthesis of a tetrahydropyran-containing chalcone derivative, a common precursor for various heterocyclic compounds with anticancer activity.[5]

Objective: To synthesize 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one.

Materials:

  • 6-acetyltetralin

  • 2,6-dichlorobenzaldehyde

  • Ethanol

  • 10% Ethanolic sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve 6-acetyltetralin (0.028 mol) and 2,6-dichlorobenzaldehyde (0.028 mol) in ethanol (30 mL).

  • Add 10% ethanolic sodium hydroxide solution (15 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Gently warm the reaction mixture to 40°C for 10 minutes.

  • Allow the mixture to cool, and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified compound.

  • Characterize the final product using spectroscopic methods such as IR and NMR to confirm its structure.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Objective: To determine the cytotoxic effect of a tetrahydropyran derivative on cancer cells and calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, HeLa, MCF-7)[4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Tetrahydropyran derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[6]

  • Prepare serial dilutions of the tetrahydropyran derivative in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[7]

Objective: To quantify the induction of apoptosis in cancer cells treated with a tetrahydropyran derivative.

Materials:

  • Cancer cell line

  • Tetrahydropyran derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and treat them with the tetrahydropyran derivative at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol details the Western blotting technique to investigate the effect of a tetrahydropyran derivative on the expression and phosphorylation status of key proteins in a specific signaling pathway, such as the EGFR pathway.[8][9][10]

Objective: To determine the molecular mechanism of action of a tetrahydropyran derivative by analyzing its impact on cancer-related signaling pathways.

Materials:

  • Cancer cell line

  • Tetrahydropyran derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the tetrahydropyran derivative for a specified time.

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein expression and phosphorylation.

Visualizing Mechanisms of Action: Signaling Pathways

Understanding the interaction of tetrahydropyran derivatives with cellular signaling pathways is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action for the discussed compounds.

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates S16 Compound S-16 (THP Derivative) S16->EGFR Inhibits AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a tetrahydropyran derivative (Compound S-16).

Caption: Induction of G1 cell cycle arrest by a tetrahydrocurcumin derivative (Compound 4g).

Conclusion

Tetrahydropyran derivatives represent a versatile and promising class of compounds in the field of cancer research. Their favorable physicochemical properties and the ability to be readily functionalized make them attractive scaffolds for the development of novel anticancer agents. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively synthesize, evaluate, and characterize new tetrahydropyran-based drug candidates, ultimately contributing to the advancement of cancer therapeutics.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Li, Y., et al. (2022).
  • Asadi, Z., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences.
  • Al-Qaisi, Z. A., et al. (2024).
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  • Salehi, B., et al. (2021). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Biomolecules.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Chen, Y., et al. (2022). A review for cell-based screening methods in drug discovery.
  • Husni, A. S., et al. (2021). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Pharmaceuticals.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences.
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  • BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
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  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
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  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
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Method

Application Note: Comprehensive Analytical Characterization of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide to the analytical techniques and protocols required for the comprehensive characterization of 4-(3-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the analytical techniques and protocols required for the comprehensive characterization of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The structural complexity, incorporating a tetrahydropyran ring, a quaternary carbon, a carboxylic acid, and a fluorinated aromatic moiety, necessitates a multi-faceted analytical approach to unambiguously confirm its identity, purity, and structure. This guide moves beyond mere procedural steps to explain the scientific rationale behind the selection of each technique, ensuring a robust and self-validating characterization workflow. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, multi-nuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, Infrared (IR) Spectroscopy for functional group identification, and Elemental Analysis for empirical formula confirmation.

Introduction and Molecular Overview

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a compound of significant interest due to the prevalence of the tetrahydropyran (THP) scaffold in numerous bioactive molecules and approved drugs.[1] The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in drug discovery.[2] Therefore, rigorous analytical characterization is paramount to ensure the quality and integrity of this compound for downstream applications in research and development. This application note serves as a practical, experience-driven guide to achieving this.

Compound Properties:

PropertyValue
Molecular Formula C₁₂H₁₃FO₃
Molecular Weight 224.23 g/mol
Appearance White to off-white solid
Core Scaffolds Tetrahydropyran, Fluorophenyl
Key Functionalities Carboxylic Acid, Aryl Fluoride, Ether

Chromatographic Analysis for Purity Determination: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules. For 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a reversed-phase method is optimal.[3] The presence of the phenyl ring provides a strong chromophore for UV detection.

Causality of Method Design: The choice of a buffered mobile phase is critical. Carboxylic acids can exist in both protonated (R-COOH) and deprotonated (R-COO⁻) forms depending on the pH. An unbuffered system can lead to poor peak shape (tailing) and shifting retention times. By using a mobile phase with a pH well below the pKa of the carboxylic acid (typically < pH 4), we ensure the analyte remains in its neutral, protonated form, promoting consistent interaction with the C18 stationary phase and resulting in sharp, symmetrical peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh ~1 mg of sample accurately B Dissolve in 1 mL of Diluent (ACN/H₂O) A->B C Vortex to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject 5 µL into HPLC-UV system D->E Transfer to vial F Separate on C18 column using gradient elution E->F G Detect absorbance at 254 nm F->G H Integrate chromatogram G->H I Calculate purity based on peak area percentage H->I

Caption: HPLC workflow from sample preparation to purity calculation.

Protocol 2.1: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.

  • System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the retention time of the main peak should be ≤ 1.0% and for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.

Table 1: HPLC Instrument Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 3 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Injection Vol. 5 µL

Spectroscopic and Spectrometric Structural Elucidation

A combination of orthogonal spectroscopic techniques is required to build a complete, validated picture of the molecular structure.

Logical Workflow for Structural Characterization

Structure_Workflow MS Mass Spectrometry (HRMS) Result_MS Confirms Molecular Formula (C₁₂H₁₃FO₃) MS->Result_MS IR Infrared Spectroscopy (FTIR) Result_IR Identifies Functional Groups (-COOH, C-O, C-F, Aryl) IR->Result_IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Result_NMR Determines Connectivity & Stereochemistry NMR->Result_NMR EA Elemental Analysis Result_EA Confirms Elemental Composition (%) EA->Result_EA Final Unambiguous Structure Confirmed Result_MS->Final Result_IR->Final Result_NMR->Final Result_EA->Final

Caption: Integrated workflow for unambiguous structure confirmation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the elemental formula by comparing the measured mass to the theoretical mass. Electrospray Ionization (ESI) is well-suited for this molecule due to the ionizable carboxylic acid group.

Protocol 3.1.1: HRMS Analysis (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in methanol or acetonitrile.

  • Ionization Mode: Perform analysis in both positive and negative ion modes. Negative mode is often preferred for carboxylic acids, detecting the [M-H]⁻ ion. Positive mode may yield the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the molecular ion and use the instrument software to calculate the elemental composition. The mass error should be less than 5 ppm. A patent for a similar compound, 4-(2-fluorophenyl)-tetrahydro-pyran-4-carboxylic acid, reports an observed mass of m/e = 223.1 for the (M-1)⁻ ion, which aligns with the expected mass for our target molecule.[4]

Expected Results:

  • Theoretical [M-H]⁻: 223.0776

  • Theoretical [M+H]⁺: 225.0921

  • Theoretical [M+Na]⁺: 247.0741

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for de novo structure elucidation. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for analysis. 2D NMR experiments (like COSY and HSQC) are then used to piece the puzzle together by establishing through-bond correlations. ¹⁹F NMR is particularly advantageous due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which makes it an excellent probe for fluorinated pharmaceuticals.[2][5]

Protocol 3.2.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of the acidic -COOH proton.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used.

  • 2D NMR: Acquire a ¹H-¹H COSY and a ¹H-¹³C HSQC experiment to establish connectivities.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Correlations / Rationale
¹H ~12.5broad sCarboxylic acid proton (-COOH ). Exchangeable.
¹H 7.1 - 7.5mFour aromatic protons on the 3-fluorophenyl ring. Complex splitting due to H-H and H-F coupling.
¹H ~3.8mTwo axial protons on C2/C6 of the THP ring (-OCH ₂-).
¹H ~3.5mTwo equatorial protons on C2/C6 of the THP ring (-OCH ₂-).
¹H ~2.2mTwo axial protons on C3/C5 of the THP ring (-CH ₂-).
¹H ~1.8mTwo equatorial protons on C3/C5 of the THP ring (-CH ₂-).
¹³C ~175sCarboxylic acid carbonyl carbon (C OOH).[6]
¹³C ~162d, ¹JCF ≈ 245 HzAromatic carbon directly bonded to fluorine (C -F). Large one-bond C-F coupling constant is characteristic.
¹³C 110 - 145mFive other aromatic carbons. Smaller C-F couplings will be observed.
¹³C ~63sC2 and C6 of the THP ring (-OC H₂-).
¹³C ~45sQuaternary C4 of the THP ring.
¹³C ~35sC3 and C5 of the THP ring (-C H₂-).
¹⁹F -110 to -115mSingle fluorine on the aromatic ring. The exact shift is highly sensitive to the electronic environment.[7]
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this molecule, the carboxylic acid, ether, and aryl fluoride moieties have distinct and characteristic absorption bands.[8]

Protocol 3.3.1: Attenuated Total Reflectance (ATR-FTIR)

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch of the hydrogen-bonded carboxylic acid dimer.[9][10] This is a highly characteristic, broad absorption.
~3050MediumAromatic C-H stretch.
2950 - 2850MediumAliphatic C-H stretch from the THP ring.
1710 - 1690StrongC=O stretch of the carboxylic acid carbonyl.[11]
~1600, ~1480MediumAromatic C=C ring stretches.
1300 - 1200StrongC-O stretch of the carboxylic acid.
1150 - 1050StrongAsymmetric C-O-C stretch of the tetrahydropyran ether.
~1250StrongC-F stretch of the aryl fluoride.[8]

Elemental Analysis

Rationale: While HRMS confirms the elemental formula, combustion analysis provides orthogonal confirmation by determining the mass percentage of C, H, and N. This is a classic, quantitative technique that validates the compound's bulk composition. The percentage of oxygen is typically determined by difference.

Protocol 4.1.1: C, H, N Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dry sample into a tin capsule.

  • Analysis: Analyze using an automated elemental analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Calculation: Compare the experimental weight percentages to the theoretical values. A deviation of ≤ 0.4% is considered acceptable.

Table 4: Elemental Composition Data

ElementTheoretical %Experimental %
Carbon (C) 64.28%
Hydrogen (H) 5.84%
Oxygen (O) 21.40%(by difference)
Fluorine (F) 8.47%

Summary and Conclusion

The comprehensive characterization of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is achieved through the synergistic application of multiple analytical techniques. HPLC confirms the purity, HRMS validates the molecular formula, NMR provides an unambiguous structural assignment, IR identifies key functional groups, and elemental analysis confirms the bulk composition. This integrated and self-validating approach ensures the material's quality and provides the foundational data required for its use in research, development, and regulatory filings. Adherence to these protocols will provide researchers with a high degree of confidence in the identity and integrity of their material.

References

  • Spectroscopy of Carboxylic Acids . (2020). Chemistry LibreTexts. [Link]

  • Halogenated Organic Compounds . (2023). Spectroscopy Online. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . (2020). PMC. [Link]

  • Tetrahydropyran . Wikipedia. [Link]

  • Elemental Analysis Of Organic Compounds With The Use Of . KIET. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . National Institutes of Health (NIH). [Link]

  • IR: carboxylic acids . University of Calgary. [Link]

  • The C=O Bond, Part III: Carboxylic Acids . (2018). Spectroscopy Online. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Oregon State University. [Link]

  • Nmr spectroscopy of fluorine 19 . (2016). Slideshare. [Link]

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Application

NMR and mass spectrometry data for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

An Application Note for the Structural Elucidation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for the comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the comprehensive structural analysis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS No. 919016-93-6) using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). Intended for researchers in synthetic chemistry, medicinal chemistry, and drug development, this note outlines optimized protocols for data acquisition and provides a framework for spectral interpretation. We delve into the causality behind experimental choices, ensuring that the described methods are robust and self-validating. The synergistic use of ¹H, ¹³C, ¹⁹F NMR, and high-resolution mass spectrometry provides unambiguous confirmation of the compound's identity, structure, and purity.

Introduction: The Need for Rigorous Characterization

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound featuring a tetrahydropyran ring, a carboxylic acid, and a fluorinated phenyl group. Such scaffolds are of significant interest in medicinal chemistry, where the tetrahydropyran moiety can serve as a stable, polar surrogate for more metabolically labile groups, and the fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability.[1] Given its potential as a key building block in the synthesis of novel therapeutic agents, unambiguous structural verification is paramount.

This application note presents a multi-technique approach, leveraging the strengths of both NMR and MS to create a complete analytical profile of the molecule.

Compound Profile

Before analysis, it is crucial to have the theoretical parameters of the target compound established.

PropertyValueSource
Compound Name 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid-
CAS Number 919016-93-6[2]
Molecular Formula C₁₂H₁₃FO₃[2]
Molecular Weight 224.23 g/mol [2]
Chemical Structure -

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this particular molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the covalent framework and the chemical environment of each atom.

The "Why": Selecting the Right NMR Experiments
  • ¹H NMR: This is the most sensitive NMR nucleus and provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. It is essential for mapping the proton framework of the tetrahydropyran and phenyl rings.

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR reveals the carbon skeleton of the molecule.[3] A proton-decoupled spectrum provides a single peak for each chemically unique carbon, allowing for a direct count and identification of functional groups like carbonyls, aromatic carbons, and aliphatic carbons.[4]

  • ¹⁹F NMR: Given the presence of a single fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique.[5] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect.[6] Its chemical shift is extremely sensitive to the local electronic environment, providing a clear confirmation of the fluorine's position on the aromatic ring.[7]

Experimental Protocol: NMR Data Acquisition

This protocol is designed for a standard 400 MHz or 500 MHz NMR spectrometer.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is often preferred for carboxylic acids as it can solvate the acidic proton, making it observable in the ¹H NMR spectrum. CDCl₃ is also suitable and can offer better resolution for other signals. The choice depends on solubility and the desired observation of the -COOH proton.

  • Transfer the solution to a 5 mm NMR tube.

B. Instrument Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is less sensitive.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 scans.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the target molecule. These predictions are based on established chemical shift ranges and substituent effects.

Table 1: Predicted NMR Data

Nucleus Predicted δ (ppm) Multiplicity Assignment Justification
¹H > 10 Broad singlet 1H, -COOH Acidic proton, often broad and downfield.
¹H 7.1 - 7.5 Multiplet 4H, Ar-H Aromatic protons adjacent to an electron-withdrawing group.
¹H 3.6 - 4.0 Multiplet 4H, -CH₂-O- Diastereotopic protons adjacent to the ring oxygen.
¹H 1.8 - 2.4 Multiplet 4H, -CH₂-C- Diastereotopic protons adjacent to the quaternary carbon.
¹³C ~175-180 Singlet -C OOH Carboxylic acid carbonyl carbon.
¹³C ~161-164 Doublet (¹JCF) C -F Aromatic carbon directly bonded to fluorine, shows large coupling.
¹³C ~115-145 Multiplets Ar-C Remaining 5 aromatic carbons.
¹³C ~63-68 Singlet -C H₂-O- Aliphatic carbons adjacent to oxygen.
¹³C ~45-50 Singlet Quaternary C The sp³ quaternary carbon at position 4.
¹³C ~30-35 Singlet -C H₂-C- Aliphatic carbons adjacent to the quaternary carbon.

| ¹⁹F | -110 to -115 | Multiplet | Ar-F | Typical range for a fluorine on a benzene ring.[8] |

NMR Analysis Workflow

The logical flow of NMR analysis ensures comprehensive data is collected and interpreted efficiently.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve ~10mg in 0.7mL DMSO-d6 H1_NMR ¹H NMR (Proton Framework) Prep->H1_NMR Acquire C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR Next F19_NMR ¹⁹F NMR (Fluorine Confirmation) C13_NMR->F19_NMR Next Integrate Integration & Multiplicity Analysis F19_NMR->Integrate Process Assign Peak Assignment Integrate->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the method of choice for this molecule due to its ability to generate intact molecular ions with minimal fragmentation.[9]

The "Why": ESI for Molecular Weight Confirmation

ESI is a "soft ionization" technique that transfers ions from solution into the gas phase.[10] For a molecule like 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, ESI can operate in two modes:

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is readily deprotonated to form a carboxylate anion. This is typically the most sensitive and reliable mode for carboxylic acids, yielding an ion at a mass-to-charge ratio (m/z) corresponding to the molecular weight minus one proton.

  • Positive Ion Mode ([M+H]⁺): The molecule can be protonated, often on the carbonyl oxygen or the ether oxygen, to form a positive ion.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition by measuring the m/z to at least four decimal places, which confirms the molecular formula.

Experimental Protocol: LC-MS Data Acquisition

This protocol uses a standard Liquid Chromatography (LC) system coupled to an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

A. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

B. LC-MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Causality: Formic acid is a common additive that aids in ionization by providing a source of protons for positive mode ESI.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A shallow gradient (e.g., 5% B to 95% B over 5 minutes) is sufficient to elute the compound.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Negative and Positive.

    • Capillary Voltage: 3.0-3.5 kV.

    • Scan Range: m/z 50 - 500.

    • Source Temperature: ~120 °C.

    • Desolvation Temperature: ~350 °C.

Predicted Mass Spectrum and Interpretation

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Predicted m/z (Exact Mass) Ionization Mode Expected Observation
[M-H]⁻ 223.0825 Negative Base Peak. Confirms molecular weight. A literature report for a similar 2-fluoro isomer shows a prominent [M-1]⁻ peak.[11]
[M+H]⁺ 225.0976 Positive May be observed, likely lower intensity than [M-H]⁻.
[M-H₂O-H]⁻ 205.0719 Negative Potential fragment from loss of water.

| [M-COOH]⁺ | 179.0918 | Positive | Potential fragment from loss of the carboxylic acid group.[12][13] |

The primary goal is to observe the [M-H]⁻ ion with high mass accuracy (< 5 ppm error), which provides definitive proof of the elemental composition.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Analysis Prep Prepare 1-10 µg/mL solution in mobile phase Inject Inject onto C18 column Prep->Inject Ionize ESI Source (Negative & Positive Mode) Inject->Ionize Elute Detect HRMS Detection (e.g., TOF or Orbitrap) Ionize->Detect Analyze Extract Extract Ion Chromatograms (EIC) Detect->Extract Process Analyze Analyze Mass Spectrum (Exact Mass & Fragments) Extract->Analyze Confirm Confirm Elemental Composition Analyze->Confirm

Caption: Workflow for LC-MS based molecular formula confirmation.

Conclusion

The structural integrity of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid can be unequivocally established through the systematic application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR together provide a detailed map of the molecule's covalent structure, while high-resolution ESI-MS confirms the exact molecular weight and elemental composition. The protocols and interpretive guidelines presented in this document offer a robust and reliable framework for the characterization of this and structurally related compounds, ensuring high confidence in material identity for downstream applications in research and development.

References

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Method

Application Notes and Protocols for the Development of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid Derivatives

Introduction: The Therapeutic Potential of a Privileged Scaffold The tetrahydropyran motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The tetrahydropyran motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and biologically active molecules.[1] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in drug design. The introduction of a fluorophenyl group, a common strategy to enhance binding affinity and modulate electronic properties, further augments the therapeutic potential of this core structure.[2][3] Specifically, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid presents a versatile starting point for the development of novel therapeutics across various disease areas, including cancer, inflammation, and neurological disorders.[1][4][5]

This guide provides a comprehensive overview of the strategies and detailed protocols for the synthesis, purification, and characterization of novel derivatives of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. The focus is on providing robust and reproducible methodologies amenable to a research and drug discovery setting.

Strategic Approach to Derivatization

The primary handle for derivatization of the core molecule is the carboxylic acid functional group. This allows for the facile synthesis of a diverse library of amides and esters, two of the most common functional groups in marketed drugs.[6] The choice of derivatization strategy will be dictated by the therapeutic target and the desired structure-activity relationship (SAR).

Derivatization_Strategy Core 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid Amides Amide Derivatives Core->Amides Amide Coupling Esters Ester Derivatives Core->Esters Esterification Library Diverse Chemical Library Amides->Library Esters->Library

Caption: Overall derivatization strategy for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Part 1: Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry.[6][7] The following protocols detail standard and advanced methods for the synthesis of amide derivatives of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Standard Amide Coupling using Carbodiimide Reagents

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.

Protocol 1: EDC/NHS Mediated Amide Coupling

Step Procedure Rationale & Key Insights
1 Dissolve 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate. DMF is a good choice for less soluble starting materials.
2 Add N-hydroxysuccinimide (NHS) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir at room temperature for 15-30 minutes.NHS reacts with the carbodiimide-activated acid to form a more stable NHS-ester, which is less prone to side reactions and racemization.
3 Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq).The base neutralizes the hydrochloride salt of the amine (if applicable) and scavenges the acid produced during the reaction, driving it to completion.
4 Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Reaction times can vary significantly depending on the steric and electronic properties of the amine.
5 Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.This aqueous workup removes unreacted reagents, the urea byproduct from EDC, and other water-soluble impurities.
6 Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
7 Purify the crude product by flash column chromatography on silica gel.The choice of eluent system will depend on the polarity of the synthesized amide.
Amide Coupling for Challenging Substrates

For sterically hindered or electron-deficient amines, standard coupling conditions may result in low yields. In such cases, more potent coupling reagents or alternative strategies are required.[7]

Protocol 2: HATU Mediated Amide Coupling

Step Procedure Rationale & Key Insights
1 Dissolve 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.HATU is a highly efficient coupling reagent that forms an activated acyl-uronium species, which reacts rapidly with amines.
2 Add the amine (1.0-1.2 eq) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).The amount of base is critical to ensure the reaction proceeds efficiently, especially with amine hydrochlorides.
3 Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS.Reactions with HATU are typically much faster than with EDC/NHS.
4 Workup and purify as described in Protocol 1.

Part 2: Synthesis of Ester Derivatives

Esterification provides another avenue to a diverse range of derivatives with modulated physicochemical properties.

Fischer-Speier Esterification

This classical method is suitable for the synthesis of simple alkyl esters using an excess of the corresponding alcohol as the solvent and a strong acid catalyst.[8][9]

Protocol 3: Acid-Catalyzed Esterification

Step Procedure Rationale & Key Insights
1 Suspend 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid in the desired alcohol (e.g., Methanol or Ethanol) in large excess.The large excess of alcohol drives the equilibrium towards the ester product.
2 Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[8]
3 Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.Reaction times can range from a few hours to overnight.
4 After cooling, remove the excess alcohol under reduced pressure.
5 Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with saturated NaHCO₃ solution and brine.The basic wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.
6 Dry the organic layer, concentrate, and purify by column chromatography if necessary.For simple, volatile esters, distillation can also be an effective purification method.
Mild Esterification using Coupling Reagents

For more sensitive substrates or when using precious alcohols, milder esterification conditions are preferable.[10][11]

Protocol 4: DCC/DMAP Mediated Esterification

Step Procedure Rationale & Key Insights
1 Dissolve 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.DMAP acts as a nucleophilic catalyst, accelerating the reaction.
2 Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.The reaction is exothermic, and cooling helps to minimize side reactions.
3 Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
4 Filter off the DCU precipitate and wash the filter cake with DCM.
5 Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized derivatives.

Purification Strategies

The choice of purification method will depend on the properties of the synthesized compound.

  • Crystallization: For solid compounds, crystallization is an effective method for obtaining highly pure material.[12]

  • Flash Column Chromatography: This is the most common method for purifying research-scale quantities of organic compounds.

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Analytical Characterization

A combination of analytical techniques should be employed to confirm the structure and purity of the final compounds.[13][14][15][16]

Analytical_Workflow Crude Crude Product Purification Purification (e.g., Chromatography) Crude->Purification Pure Pure Compound Purification->Pure LCMS LC-MS Analysis Pure->LCMS Purity & Mass Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR Structural Elucidation HRMS High-Resolution Mass Spectrometry Pure->HRMS Elemental Composition Final Characterized Derivative LCMS->Final NMR->Final HRMS->Final

Caption: Analytical workflow for the characterization of synthesized derivatives.

Analytical Techniques and Expected Data

Technique Purpose Expected Data
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z).
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic shifts for the aromatic, tetrahydropyran, and derivative-specific protons. Integration should be consistent with the proposed structure.
¹³C NMR Confirmation of the carbon skeleton.Peaks corresponding to all unique carbon atoms in the molecule.
¹⁹F NMR Confirmation of the presence and environment of the fluorine atom.A singlet or multiplet in the expected chemical shift range for an aryl fluoride.
HRMS Determination of the exact mass and elemental composition.The measured mass should be within 5 ppm of the calculated mass for the molecular formula.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the synthesis and characterization of novel amide and ester derivatives of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities and advance the development of next-generation medicines.

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Application

The Strategic Role of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure in Agrochemical Design In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure in Agrochemical Design

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, medicinal and agricultural chemists are increasingly turning their attention to molecular scaffolds that offer a unique combination of physicochemical properties and synthetic versatility. The tetrahydropyran (THP) ring system has emerged as one such "privileged structure."[1] Its non-planar, saturated heterocyclic nature allows for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets. Furthermore, the ether linkage within the THP ring can improve aqueous solubility and metabolic stability, key attributes for any successful agrochemical. The incorporation of a carboxylic acid moiety at the 4-position, particularly when coupled with an aryl substituent, provides a synthetically tractable handle for the construction of a diverse array of more complex and biologically active molecules.[2] This guide will focus on the application of a specific, fluorinated analogue, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid , as a key building block in the synthesis of next-generation agrochemicals, with a particular emphasis on the development of potent fungicides.

The Significance of Fluorine Substitution in Agrochemicals

The introduction of fluorine into organic molecules is a well-established strategy in drug and agrochemical design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. In the context of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, the 3-fluoro substituent on the phenyl ring can lead to:

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with amino acid residues in the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity and overall potency of the final agrochemical.

  • Improved Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to a longer half-life of the compound in the target pest and reduced metabolic breakdown in the environment.

  • Altered Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which can in turn affect its uptake, translocation, and overall bioavailability in plants and pests.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

One of the most promising applications of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals has garnered significant attention for its broad-spectrum activity against a variety of fungal pathogens. A key example of a structurally related class of compounds with demonstrated fungicidal activity is presented in patent WO2019199555A1, which describes the synthesis and biological evaluation of pyrazole carboxamides derived from a similar tetrahydropyran carboxylic acid scaffold.

The general synthetic strategy involves the coupling of the tetrahydropyran carboxylic acid moiety with a substituted pyrazole amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine to form the desired amide bond.

Hypothetical Synthesis of a Novel Pyrazole Carboxamide Fungicide

The following protocols outline the synthesis of a hypothetical, yet highly plausible, pyrazole carboxamide fungicide derived from 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to the corresponding acid chloride, a key intermediate for the subsequent amidation reaction.

Materials:

  • 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry N,N-dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Round-bottom flasks and condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq).

  • Suspend the carboxylic acid in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonyl chloride is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as both thionyl chloride and the resulting acid chloride are sensitive to moisture.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: Synthesis of the Final Pyrazole Carboxamide Fungicide

This protocol describes the coupling of the acid chloride with a representative pyrazole amine to form the final active ingredient.

Materials:

  • Crude 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonyl chloride (from Part 1)

  • 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (or other suitable pyrazole amine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Dissolve the pyrazole amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C (ice bath).

  • Dissolve the crude 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carbonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the pyrazole amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired pyrazole carboxamide fungicide.

Causality Behind Experimental Choices:

  • Base (Triethylamine): Triethylamine is used to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards product formation.

  • Washing Steps: The aqueous washes are essential to remove any unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

  • Chromatography: Silica gel chromatography is a standard purification technique used to isolate the final product from any remaining impurities.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amide Coupling cluster_product Final Product start_acid 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid reaction1 SOCl₂, cat. DMF DCM, Reflux start_acid->reaction1 start_amine 3-(difluoromethyl)-1-methyl- 1H-pyrazol-5-amine reaction2 Et₃N DCM, 0°C to RT start_amine->reaction2 acid_chloride 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carbonyl chloride reaction1->acid_chloride acid_chloride->reaction2 product N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)- 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide reaction2->product

Caption: Synthetic workflow for the preparation of a novel pyrazole carboxamide fungicide.

Data Presentation: Fungicidal Activity of Analogous Compounds

The following table summarizes the fungicidal activity of pyrazole carboxamides derived from a structurally similar tetrahydropyran scaffold, as reported in patent WO2019199555A1. This data provides a strong indication of the potential efficacy of compounds derived from 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Compound IDR¹ (at pyrazole N1)R² (at pyrazole C3)R³ (at phenyl C4)% Inhibition of Phakopsora pachyrhizi at 100 ppm
I-a-1CH₃CF₃Cl99
I-a-2CH₃CF₃F99
I-a-3CH₃CHF₂Cl95
I-a-4CH₃CHF₂F90

Data extracted and adapted from WO2019199555A1.

Conclusion

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a privileged tetrahydropyran scaffold, a synthetically accessible carboxylic acid handle, and a strategically placed fluorine atom makes it an attractive starting material for the development of potent and effective crop protection agents. The protocols and data presented herein demonstrate a clear and viable pathway for the application of this compound in the synthesis of pyrazole carboxamide fungicides, a class of molecules with proven utility in modern agriculture. Further exploration of this and other applications of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is warranted and holds significant promise for the future of agrochemical research and development.

References

  • W. J. Pitts, The Tetrahydropyran Ring in Natural Products and as a Privileged Structure in Drug Discovery. Future Med. Chem.2014, 6 (12), 1409-1433.
  • T. W. Butler, et al. Tetrahydropyran-Containing Histone Deacetylase Inhibitors. J. Med. Chem.2010, 53 (14), 5392-5407.
  • Y. O. Gevorgyan, et al. Synthesis of 4-Aryl- and 4-Alkyl-Substituted Tetrahydropyrans via a Prins-Type Cyclization. J. Org. Chem.2006, 71 (25), 9485-9494.
  • WO2019199555A1 - Pyrazole carboxamides and their use as fungicides.

Sources

Method

Application Note: A Practical Guide to the Formulation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid for In Vitro Assays

Abstract and Introduction 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a synthetic organic compound featuring a carboxylic acid moiety, a structural motif common in pharmacologically active molecules. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a synthetic organic compound featuring a carboxylic acid moiety, a structural motif common in pharmacologically active molecules. The successful evaluation of such compounds in in vitro biological assays is fundamentally dependent on achieving a consistent, soluble, and biologically compatible formulation. The presence of the carboxylic acid group (pKa typically 3-5) alongside a relatively nonpolar fluorophenyl-pyran scaffold presents a classic formulation challenge: poor solubility in neutral aqueous media.

This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the principles and protocols for solubilizing 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt these methods to their specific experimental contexts. This guide establishes self-validating protocols that incorporate critical quality control checkpoints to ensure the reliability and reproducibility of experimental data.

Compound Characteristics

A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation strategy.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₃FO₃[1]
Molecular Weight 224.23 g/mol [1]
Appearance Solid (likely white to off-white crystalline powder)Based on analogous structures[2].
CAS Number 919016-93-6[1]
Predicted Solubility Low in neutral water; soluble in organic solvents (DMSO, Ethanol).The carboxylic acid group is protonated and neutral at low pH, while the bulky organic scaffold reduces aqueous solubility. Solubility in water is expected to increase significantly at pH > pKa.
Predicted pKa ~4.0 ± 0.5This is an estimated value typical for carboxylic acids. The actual pKa determines the pH at which the compound transitions from its poorly soluble neutral form (R-COOH) to its more soluble anionic form (R-COO⁻).
Storage Conditions Sealed, dry, at 2-8°C[1]

The Formulation Challenge: pH-Dependent Solubility

The central challenge in formulating this compound lies in the ionizable carboxylic acid group.

  • At Acidic or Neutral pH (pH < pKa): The carboxylic acid is predominantly in its protonated, neutral form (R-COOH). In this state, intermolecular hydrogen bonding can occur, and the molecule's overall low polarity limits its solubility in aqueous buffers.[3]

  • At Basic pH (pH > pKa): The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (R-COO⁻). This charged species is significantly more polar and readily forms ionic interactions with water, dramatically increasing aqueous solubility.[][5]

Our formulation strategy must therefore control the protonation state of the molecule to maintain its solubility in the final assay medium.

Formulation Strategy Decision Workflow

The choice of formulation vehicle depends primarily on the tolerance of the specific in vitro assay system to organic solvents, particularly Dimethyl Sulfoxide (DMSO). This workflow guides the decision-making process.

G start Start: Formulate Compound check_assay Is the assay tolerant to ≥0.1% DMSO? start->check_assay use_dmso Yes: Proceed with Protocol 5.1 (DMSO-Based) check_assay->use_dmso Yes no_dmso No: Assay is sensitive to DMSO (e.g., some membrane assays, primary cells) check_assay->no_dmso No dmso_pathway Primary Method: High solubility, widely applicable. use_dmso->dmso_pathway end_point End: Proceed to Assay use_dmso->end_point use_aqueous Proceed with Protocol 5.2 (Aqueous, pH-Adjusted) no_dmso->use_aqueous aqueous_pathway Alternative Method: Avoids organic solvent artifacts. use_aqueous->aqueous_pathway use_aqueous->end_point

Caption: Formulation strategy decision workflow.

Detailed Formulation Protocols

Safety Precaution: Always handle the compound and solvents in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol: High-Concentration Stock in DMSO (Primary Method)

This is the most common and straightforward approach for achieving a high-concentration stock solution, leveraging the excellent solvating power of DMSO.[6]

Materials:

  • 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Step-by-Step Procedure:

  • Pre-weigh the Vial: Tare a sterile, dry amber vial on a calibrated analytical balance.

  • Weigh the Compound: Carefully weigh a precise amount of the compound (e.g., 2.24 mg) directly into the tared vial. Record the exact weight.

  • Calculate Required Solvent Volume: Determine the volume of DMSO needed to achieve the desired stock concentration. For a 10 mM stock with 2.24 mg of compound:

    • Moles = Mass / Molecular Weight = 0.00224 g / 224.23 g/mol = 9.99 x 10⁻⁶ moles (10 µmol)

    • Volume = Moles / Concentration = 10 x 10⁻⁶ mol / 0.010 mol/L = 0.001 L = 1.0 mL

  • Add DMSO: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Cap the vial securely. Vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.

  • Visual Quality Control: Visually inspect the solution against a light source. It must be a clear, homogenous solution with no visible particulates. If particulates remain, continue vortexing or sonicating.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO-based stocks are generally stable for months under these conditions.[7]

Causality Insight: DMSO is a polar aprotic solvent that effectively disrupts the intermolecular forces of the solid compound, enabling dissolution. Using anhydrous DMSO is critical, as water can sometimes reduce the long-term stability of certain compounds in storage.[8]

Protocol: pH-Adjusted Aqueous Stock (Alternative Method)

This method is essential for assays where DMSO may interfere with the biological system or detection method. It relies on forming the more soluble sodium carboxylate salt.[9]

Materials:

  • 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (solid)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS, HEPES)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Step-by-Step Procedure:

  • Weigh Compound: Weigh the desired amount of the compound into a suitable glass beaker or flask.

  • Add Aqueous Vehicle: Add a volume of water or buffer that is approximately 80% of your final target volume. Begin stirring. The compound will likely appear as a suspension.

  • Titrate with NaOH: While monitoring the pH with a calibrated meter, add the 0.1 M NaOH solution dropwise. You will observe the solid begin to dissolve as the pH increases.

    • Rationale: Adding NaOH deprotonates the carboxylic acid, forming the soluble sodium salt.[10]

  • Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable at approximately 7.2-7.4 (or the desired final pH of your assay). The target pH should be at least 2-3 units above the compound's pKa.

  • Final Volume Adjustment (q.s.): Once the compound is fully dissolved and the pH is stable, add water or buffer to reach the final desired volume.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination or undissolved micro-particulates.

  • Storage: Store aqueous stocks at 4°C for short-term use (days) or at -20°C for longer-term storage. Be vigilant for precipitation upon thawing.

Critical Note: This method requires careful pH control. Adding too much strong base can damage other components of a complex assay medium. It is often best to prepare the stock in a simple buffer or water and then dilute it into the more complex final assay medium.[11][12]

Quality Control and Best Practices

A well-prepared stock solution is only useful if its quality is verified.

  • Vehicle Control: The single most important control in any experiment is the vehicle control. This is a mock treatment containing the same final concentration of the formulation vehicle (e.g., 0.1% DMSO or the pH-adjusted buffer) but without the compound. This allows you to subtract any effects of the solvent itself.

  • Final Solvent Concentration: For DMSO-based formulations, the final concentration in the assay should be kept as low as possible, typically ≤0.5%, and must be identical across all wells (including controls).[13][14] Concentrations above 1% are often cytotoxic.[14]

  • Solubility Check in Final Medium: Before a large-scale experiment, perform a small test. Add the highest planned concentration of your compound stock to the final assay medium. Incubate under assay conditions (e.g., 37°C for 1 hour) and inspect for any signs of precipitation (cloudiness, particulates). This "kinetic solubility" check can prevent failed experiments.[15]

  • Concentration Verification (Optional): For GLP-compliant studies, the concentration and purity of the stock solution should be verified using an analytical method like HPLC-UV or LC-MS.[16][17]

Experimental Workflow and Data Presentation

Example: Preparing Working Solutions for a Cell-Based Assay

This example demonstrates the dilution of a 10 mM DMSO stock for a typical 96-well plate cell-based assay.

Goal: Test the compound at final concentrations of 10 µM, 1 µM, and 0.1 µM, keeping the final DMSO concentration at 0.1%.

Procedure:

  • Prepare Intermediate Dilution: Dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate stock. (e.g., 5 µL of 10 mM stock + 495 µL of medium).

  • Prepare Highest Concentration Working Solution (10 µM): This will be a 10X stock. To achieve a final concentration of 10 µM in the well, you need a 100 µM working solution. The intermediate stock from step 1 is your 100 µM (10X) solution. The DMSO concentration here is 1%.

  • Create Serial Dilutions: Perform a 1:10 serial dilution from the 100 µM solution in medium containing 1% DMSO to maintain a consistent vehicle concentration.

    • 10 µM (1X) working solution: 10 µL of 100 µM stock + 90 µL medium (with 1% DMSO).

    • 1 µM (0.1X) working solution: 10 µL of 10 µM stock + 90 µL medium (with 1% DMSO).

  • Dose the Cells: If a well contains 90 µL of cells in medium, add 10 µL of your 10X working solutions to each well. This brings the final volume to 100 µL and dilutes the DMSO from 1% to a final, well-tolerated concentration of 0.1%.

  • Vehicle Control: Prepare a 10X "vehicle" stock with 1% DMSO in medium. Add 10 µL of this to the control wells.

G cluster_0 Preparation of Working Solutions cluster_1 10X Serial Dilution Plate cluster_2 Final 96-Well Assay Plate stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in Medium + 1% DMSO stock->intermediate 1:100 Dilution ws1 100 µM (10X) intermediate->ws1 Aliquot ws2 10 µM (10X) ws1->ws2 1:10 Dilution well1 Final Well: 10 µM Compound 0.1% DMSO ws1->well1 Add 10µL to 90µL cells ws3 1 µM (10X) ws2->ws3 1:10 Dilution well2 Final Well: 1 µM Compound 0.1% DMSO ws2->well2 Add 10µL to 90µL cells well3 Final Well: 0.1 µM Compound 0.1% DMSO ws3->well3 Add 10µL to 90µL cells vehicle Vehicle (1% DMSO) well_vehicle Final Well: Vehicle Control 0.1% DMSO vehicle->well_vehicle Add 10µL to 90µL cells

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. As a key intermediate in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. As a key intermediate in pharmaceutical development, optimizing its synthesis for yield and purity is paramount. This document is structured to address common experimental challenges with scientifically grounded explanations and actionable protocols.

Section 1: Overview of the Primary Synthetic Route

The most common and adaptable synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid involves a two-step process starting from a commercially available precursor, methyl tetrahydro-2H-pyran-4-carboxylate. This route is favored for its reliability and scalability.

  • Step 1: Grignard Addition. The first critical step is the formation of the quaternary carbon center. This is typically achieved by reacting an organometallic reagent, such as 3-fluorophenylmagnesium bromide, with a suitable electrophile at the 4-position of the tetrahydropyran ring. While direct addition to an ester is possible, it often leads to a double addition product (a tertiary alcohol)[1][2]. A more controlled approach involves using a ketone or a protected precursor.

  • Step 2: Saponification (Ester Hydrolysis). The final step is the conversion of the methyl ester to the desired carboxylic acid. This is typically accomplished through base-mediated hydrolysis, followed by an acidic workup to protonate the carboxylate salt.[3]

General Synthesis Workflow

Below is a diagram illustrating the key transformations in this synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Formation Start Methyl Tetrahydro-2H- pyran-4-carboxylate Intermediate Methyl 4-(3-fluorophenyl) tetrahydro-2H-pyran-4-carboxylate Start->Intermediate Grignard Reaction (e.g., 3-F-PhMgBr) or alternative arylation Final_Product 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid Intermediate->Final_Product Base Hydrolysis (Saponification) (e.g., KOH, EtOH/H₂O) followed by Acidic Workup Grignard_Troubleshooting Start Low Yield in Grignard Reaction Check_Moisture Are all glassware and reagents strictly anhydrous? Start->Check_Moisture Dry_System Action: Flame-dry glassware under vacuum. Use freshly distilled anhydrous THF. Check_Moisture->Dry_System No Check_Reagent Is the Grignard reagent forming? (Color change, exotherm) Check_Moisture->Check_Reagent Yes Dry_System->Check_Reagent Activate_Mg Action: Add a crystal of iodine or 1,2-dibromoethane to initiate. Check_Reagent->Activate_Mg No Check_Addition Is starting material being recovered? Check_Reagent->Check_Addition Yes Activate_Mg->Check_Addition Consider_Enolization Problem: Enolization is likely competing with 1,2-addition. Check_Addition->Consider_Enolization Yes Success Yield Improved Check_Addition->Success No Use_CeCl3 Action: Add anhydrous CeCl₃ to the ketone before Grignard addition (Luche reaction) to suppress enolization. Consider_Enolization->Use_CeCl3 Use_CeCl3->Success

Caption: Decision tree for troubleshooting Grignard reactions.

Section 3: Detailed Experimental Protocol

Protocol: Saponification of Methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate

This protocol is adapted from a reported procedure for a structurally analogous compound and serves as an excellent starting point for optimization. [3] Materials:

  • Methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate

  • Potassium hydroxide (KOH) pellets

  • Ethanol (200 proof)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a sealable pressure vessel, combine methyl 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate (1.0 eq), ethanol (approx. 5 volumes), and water (approx. 1 volume).

  • To this solution, add potassium hydroxide (4.0 - 5.0 eq).

  • Seal the vessel securely and heat the reaction mixture to 130°C with vigorous stirring for 10-12 hours.

  • Monitor the reaction by taking aliquots and analyzing via TLC or LC-MS until the starting material is no longer detectable.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with deionized water (approx. 10 volumes).

  • Wash the aqueous layer with DCM (2 x 10 volumes) to remove any non-acidic organic impurities. Discard the organic layers.

  • Place the aqueous layer in an ice-water bath and carefully acidify to pH=1 by the dropwise addition of concentrated HCl.

  • Extract the resulting white precipitate/suspension with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography. [4]

Section 4: Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes that might offer higher yields? Yes, several other methods exist for constructing the tetrahydropyran ring system. For instance, the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be a powerful method for forming substituted tetrahydropyrans. [5][6]Another classic approach is the reaction of bis-(2-chloroethyl) ether with a substituted diethyl malonate, followed by hydrolysis and decarboxylation, though this can involve harsh conditions. [7][8] Q2: What is the best way to purify the final carboxylic acid product? Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography. [4]An acid-base extraction during the workup, as described in the protocol above, is a highly effective initial purification step to remove non-acidic impurities.

Q3: Can I use THF as a solvent for the hydrolysis step? While THF is an excellent solvent for many organic reactions, it is generally not recommended for high-temperature basic hydrolysis. Ethers can be cleaved under harsh conditions. More importantly, an alcohol/water mixture is superior for saponification as it is protic and effectively dissolves both the organic substrate and the inorganic base. [3] Q4: How do I confirm the structure and purity of my final product? Standard analytical techniques should be employed. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) if the compound is sufficiently volatile or can be derivatized.

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • US Patent US5580994A. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

  • Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • Ghorai, M. K., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Current Organic Chemistry. [Link]

  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. (1991). Pharmazie. [Link]

  • US Patent US20080306287A1. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Why doesn't Grignard reagent not react with tetrahydrofuran? (2021). Quora. [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap. [Link]

  • AU Patent AU2002222430B2. (2002). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Professor Dave Explains. (2016). Practice Problem: Grignard Reactions. YouTube. [Link]

  • Troubleshooting my grignard reactions. (2020). Reddit. [Link]

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. (2024). Malaria World. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
Low Recovery After Extraction 1. Incomplete Acidification: The carboxylic acid may not have fully precipitated out of the aqueous phase if the pH is not low enough. 2. Incorrect Solvent Choice: The organic solvent used for extraction may have poor solubility for the target compound. 3. Emulsion Formation: Stable emulsions can trap the product at the interface of the aqueous and organic layers.1. Ensure the pH of the aqueous layer is adjusted to ~1-2 with a strong acid (e.g., HCl) to fully protonate the carboxylate.[1] 2. Use a more polar organic solvent like ethyl acetate or a mixture of solvents to improve extraction efficiency.[1] 3. To break emulsions, try adding brine (saturated NaCl solution), filtering the mixture through celite, or allowing it to stand for an extended period.
Product Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystal lattice formation. 2. Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing the compound to "oil out." 3. Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form.1. Attempt a preliminary purification by column chromatography to remove baseline impurities before crystallization. 2. Perform a systematic solvent screen to find an appropriate single or binary solvent system. Good solvent systems typically involve a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures. 3. Concentrate the solution further or slowly add a non-solvent to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Oily Product Obtained from Crystallization 1. Cooling Rate Too Fast: Rapid cooling can cause the compound to precipitate as an oil rather than a crystalline solid. 2. Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture, leading to oiling out.1. Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. 2. Consider a pre-purification step like a charcoal treatment to remove colored impurities or column chromatography.
Broad or Multiple Spots on TLC After Purification 1. Co-eluting Impurities: In column chromatography, impurities may have similar polarity to the product. 2. Compound Degradation: The compound may be unstable on the stationary phase (e.g., silica gel).1. Optimize the mobile phase for column chromatography by testing different solvent systems and gradients to improve separation. 2. If degradation is suspected on silica gel, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid?

A1: For the initial purification of a carboxylic acid like this, an acid-base extraction is highly effective. The general workflow involves dissolving the crude product in a suitable organic solvent, washing with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and pull it into the aqueous layer, and then re-acidifying the aqueous layer to precipitate the pure product.[1] This method efficiently removes neutral and basic impurities.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A good starting point is to test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and heptane). Small-scale solubility tests in test tubes are recommended. If a single solvent is not ideal, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be employed.

Q3: When is column chromatography the preferred method of purification?

A3: Column chromatography is recommended when dealing with complex mixtures containing impurities with polarities similar to the product, or when a very high degree of purity is required.[2] It is particularly useful for separating isomers or closely related byproducts that cannot be removed by simple extraction or crystallization.

Q4: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A4: While specific impurities depend on the synthetic route, common contaminants in similar syntheses can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the carboxylic acid is prepared by hydrolysis of a corresponding ester, incomplete hydrolysis will leave residual ester in the product.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is a robust method for the initial purification of the crude product.

  • Dissolution: Dissolve the crude 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate salt will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Aqueous Layer Wash: Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid (HCl). The purified carboxylic acid should precipitate as a solid.[1]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Recrystallization:

    • Select an appropriate solvent system based on prior solubility tests. A mixture of ethanol and water or ethyl acetate and heptane is a good starting point.

    • Dissolve the dried solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for achieving high purity or for separating challenging impurities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give the product a retention factor (Rf) of approximately 0.3. A mixture of heptane or hexanes with ethyl acetate is a common choice. A small amount of acetic acid or formic acid can be added to the mobile phase to improve the peak shape of the carboxylic acid.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Visualizations

Purification Method Selection Workflow

start Crude Product purity_check Assess Purity (TLC, NMR) start->purity_check decision Purity Acceptable? purity_check->decision end Pure Product decision->end Yes method_choice Nature of Impurities decision->method_choice No extraction Acid-Base Extraction method_choice->extraction Grossly Impure / Neutral or Basic Impurities recrystallization Recrystallization method_choice->recrystallization Slightly Impure / Crystalline Solid chromatography Column Chromatography method_choice->chromatography Complex Mixture / Similar Polarity Impurities extraction->purity_check recrystallization->purity_check chromatography->purity_check

Caption: Decision tree for selecting the appropriate purification method.

General Purification Workflow

cluster_extraction Initial Purification cluster_final Final Purification dissolve Dissolve Crude in Organic Solvent wash_base Wash with Base (e.g., NaHCO3) dissolve->wash_base separate_layers Separate Layers wash_base->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify filter_solid Filter & Dry Solid acidify->filter_solid recrystallize Recrystallize filter_solid->recrystallize column Column Chromatography filter_solid->column final_product final_product recrystallize->final_product Pure Crystalline Product column->final_product High Purity Product

Caption: A general workflow for the purification of the target compound.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Fluorophenyl Compounds

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with fluorophenyl-containing compounds. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with fluorophenyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these unique molecules. The introduction of fluorine into a phenyl ring can dramatically alter a compound's physicochemical properties, often leading to significant challenges in achieving adequate solubility for biological assays, formulation development, and ultimately, therapeutic efficacy.

This resource is structured to provide not just procedural guidance, but also a deep understanding of the underlying principles governing the solubility of fluorophenyl compounds. Our aim is to empower you with the knowledge to rationally diagnose and overcome solubility hurdles in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with poorly soluble fluorophenyl compounds.

Q1: Why do my fluorophenyl compounds exhibit such poor aqueous solubility?

A1: The introduction of fluorine to a phenyl ring significantly increases the molecule's lipophilicity.[1][2] Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. However, the small size of the fluorine atom and the presence of lone pairs of electrons can lead to complex interactions with surrounding water molecules. While fluorination can sometimes enhance interactions with certain biological targets, it often disrupts the hydrogen-bonding network of water, leading to poor aqueous solubility.[3] For instance, p-Fluorophenylalanine has a solubility of less than 1 mg/mL at 21°C.[4]

Q2: I've tried dissolving my fluorophenyl compound in DMSO for my cell-based assays, but it precipitates upon dilution in aqueous media. What's happening?

A2: This is a classic issue of solvent-shifting. Your compound is likely highly soluble in the organic solvent (DMSO), but when this stock solution is introduced into the aqueous assay medium, the dramatic change in solvent polarity causes the compound to crash out of solution. The fluorophenyl groups contribute to the compound's preference for the organic solvent over the aqueous environment.

Q3: Can a simple pH adjustment solve the solubility of my fluorophenyl compound?

A3: It depends on the overall structure of your molecule. If your fluorophenyl compound also contains ionizable functional groups (e.g., carboxylic acids or amines), altering the pH of the solution can significantly improve its solubility.[5][6] By converting the molecule to its more soluble salt form, you can increase its interaction with water.[7] However, if the molecule is neutral with no ionizable groups, pH adjustment will have a minimal effect.

Q4: Are there any "go-to" solvents for fluorophenyl compounds besides DMSO?

A4: While DMSO is a common starting point, other organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be effective, particularly in combination with water as cosolvents.[8][9] The choice of solvent will depend on the specific structure of your compound and the requirements of your experiment (e.g., toxicity to cells). For chromatographic applications, pentafluorophenyl (PFP) stationary phases have shown unique selectivity for halogenated aromatic compounds.[10][11]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to systematically address and overcome solubility problems with your fluorophenyl compounds.

Troubleshooting Scenario 1: Compound Precipitation in Aqueous Buffers for In Vitro Assays

You have a promising fluorophenyl-containing compound, but it consistently precipitates when you try to prepare working solutions in your standard phosphate-buffered saline (PBS) for a biochemical or cell-based assay.

A Initial Observation: Compound precipitates in aqueous buffer B Step 1: Characterize the Compound Is it acidic, basic, or neutral? A->B C Step 2: pH Modification Strategy (For ionizable compounds) B->C  Ionizable D Step 3: Cosolvent Strategy (For neutral or still problematic compounds) B->D  Neutral C->D  Still precipitates G Successful Solubilization C->G  Solubilized E Step 4: Surfactant Strategy D->E  Still precipitates D->G  Solubilized F Step 5: Cyclodextrin Complexation E->F  Still precipitates E->G  Solubilized F->G  Solubilized

Caption: Decision workflow for troubleshooting compound precipitation.

Step 1: Determine if pH Modification is a Viable Strategy

  • Action: Analyze the chemical structure of your fluorophenyl compound. Does it contain acidic functional groups (e.g., carboxylic acid, phenol) or basic functional groups (e.g., amine)?

  • Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[12] For a weakly basic drug, lowering the pH will lead to protonation and formation of a more soluble cationic species. Conversely, for a weakly acidic drug, increasing the pH will result in deprotonation to form a more soluble anionic species.[5]

Step 2: Experimental Protocol for pH Modification

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add a small, known amount of your solid fluorophenyl compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot solubility versus pH. If you observe a significant increase in solubility at a particular pH range, you can adjust the pH of your assay buffer accordingly, ensuring the new pH is compatible with your experimental system.

Type of Ionizable Group Effect of pH on Solubility Recommended pH Adjustment
Basic (e.g., Amine) Increases as pH decreasesUse a buffer with a pH below the compound's pKa
Acidic (e.g., Carboxylic Acid) Increases as pH increasesUse a buffer with a pH above the compound's pKa

Step 3: Employing Cosolvents for Enhanced Solubilization

  • Action: If pH modification is not effective or applicable, investigate the use of water-miscible organic cosolvents.

  • Rationale: Cosolvents work by reducing the polarity of the aqueous solvent, making it more favorable for the nonpolar fluorophenyl compound to dissolve.[8][9] Common biocompatible cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]

Step 4: Experimental Protocol for Cosolvent Screening

  • Prepare stock solutions of your compound in various neat cosolvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Create a series of aqueous buffer solutions containing different percentages of each cosolvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small volume of your concentrated compound stock (from step 1) to each cosolvent-buffer mixture.

  • Visually inspect for precipitation and quantify the solubility if necessary.

  • Important: Always run a vehicle control in your biological assay to ensure the chosen concentration of the cosolvent does not affect the experimental outcome.

Cosolvent Typical Starting Concentration Range Considerations
Ethanol 1-10%Can be toxic to some cells at higher concentrations.
Propylene Glycol 1-20%Generally well-tolerated in many in vitro systems.
PEG 400 1-20%Can also act as a plasticizer and may affect cell membranes.
Troubleshooting Scenario 2: Low Bioavailability In Vivo Due to Poor Solubility

Your fluorophenyl compound is active in vitro, but shows poor efficacy in animal models, likely due to low oral bioavailability stemming from its limited aqueous solubility.

A Problem: Low in vivo bioavailability B Initial Assessment: Confirm solubility-limited absorption A->B C Strategy 1: Surfactant-based Formulations B->C D Strategy 2: Cyclodextrin Complexation B->D E Strategy 3: Solid Dispersions B->E F Strategy 4: Prodrug Approach B->F G Improved Oral Absorption C->G D->G E->G F->G

Sources

Optimization

Technical Support Center: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-fluorophenyl)tetrahydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid that could lead to degradation in solution?

A1: The molecule possesses three key structural motifs that dictate its stability profile: the tetrahydropyran (THP) ring, the carboxylic acid group, and the fluorophenyl ring.

  • Tetrahydropyran (THP) Ring: The ether linkage within the THP ring is susceptible to acid-catalyzed hydrolysis.[1][2][3] Under strongly acidic conditions, the ether oxygen can be protonated, activating the ring for nucleophilic attack by water or other nucleophiles present in the solution. This can lead to a ring-opening event, forming a 5-hydroxypentanal derivative.

  • Carboxylic Acid Group: While generally stable, carboxylic acids can undergo thermal decarboxylation (loss of CO₂) at elevated temperatures.[4][5] This reaction is typically slow for simple carboxylic acids but can be a relevant degradation pathway under heat stress conditions.[5]

  • Fluorophenyl Group: The C-F bond is very strong, making the fluorophenyl group generally stable and less prone to degradation than the other functional groups. However, under intense UV light, photolytic degradation could potentially occur, although this is generally a slower process for such compounds.[6][7]

Q2: I am preparing a stock solution of the compound. What are the recommended solvents and storage conditions to ensure maximum stability?

A2: Proper preparation and storage of stock solutions are critical for reproducible results. Based on the chemical properties of the compound, we recommend the following:

ParameterRecommendationRationale & Causality
Primary Solvents DMSO, DMF, or Ethanol (anhydrous)These aprotic or anhydrous protic solvents minimize the risk of hydrolysis. DMSO is an excellent choice for creating high-concentration stocks.
Storage Temperature -20°C or -80°CReduced temperature significantly slows the rate of all potential degradation reactions. For long-term storage (>1 month), -80°C is preferable.[8]
Solution Handling Aliquot into single-use vialsThis practice prevents contamination and avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Light Protection Use amber or foil-wrapped vialsProtects the compound from potential photolytic degradation, particularly if it will be handled extensively under ambient light.

Once prepared, stock solutions should be stored promptly at the recommended temperature.[8]

Q3: My solution has a neutral pH. Is hydrolysis still a concern?

A3: While the rate of acid-catalyzed hydrolysis is significantly lower at neutral pH, it is not entirely absent. Over extended periods, especially at room temperature or higher, some level of hydrolysis may occur. For assays requiring incubation periods longer than a few hours at room temperature, it is crucial to run a parallel control sample (compound in vehicle alone) to quantify any non-enzymatic degradation.

Troubleshooting Guide

Scenario 1: I'm observing a new, more polar peak in my HPLC chromatogram after incubating my compound in an acidic buffer.

  • Probable Cause: This is a classic sign of acid-catalyzed hydrolysis of the tetrahydropyran ring. The ring-opening event exposes a hydroxyl group and an aldehyde (which may be further oxidized to a carboxylic acid), significantly increasing the polarity of the molecule, which results in an earlier elution time on a reverse-phase HPLC column.

  • Investigative Steps:

    • Confirm pH: Double-check the pH of your buffer system.

    • LC-MS Analysis: Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The expected mass would correspond to the parent compound + 18 Da (the mass of water).

  • Corrective Actions:

    • Adjust Buffer pH: If experimentally feasible, increase the pH of your buffer to ≥ 6.0.

    • Limit Incubation Time: Minimize the time the compound spends in the acidic solution.

    • Run Kinetic Controls: Always include a time-zero (T=0) sample and a vehicle-only incubation control to accurately measure the rate of degradation and subtract it from your experimental results.

Scenario 2: The concentration of my compound appears to decrease after heating, but I don't see any new peaks on the HPLC.

  • Probable Cause: This could be due to thermal decarboxylation.[4][5] The loss of CO₂ results in the formation of 4-(3-fluorophenyl)tetrahydropyran. The resulting degradation product might be volatile or could co-elute with the parent peak or solvent front, making it difficult to detect without method optimization.

  • Investigative Steps:

    • Headspace GC-MS: If significant degradation is suspected, analyzing the headspace of a heated sample vial by Gas Chromatography-Mass Spectrometry (GC-MS) could detect the evolved CO₂.

    • Method Modification: Adjust your HPLC gradient (e.g., make it shallower) to try and resolve the potential co-eluting degradant from the parent compound.

  • Corrective Actions:

    • Avoid High Temperatures: If possible, perform experiments at a lower temperature.

    • Use Internal Standard: Employ a structurally similar and stable internal standard for quantification. This will help differentiate actual degradation from other experimental artifacts like extraction inefficiencies or injection volume errors.

Visualizations & Key Workflows

The molecular structure and potential degradation pathways are foundational to understanding the compound's stability.

cluster_main 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid cluster_products Potential Degradation Products parent Parent Compound hydrolysis_prod Ring-Opened Product (Increased Polarity) parent->hydrolysis_prod Acidic Hydrolysis (H₂O, H⁺) thermal_prod Decarboxylated Product (Loss of CO2) parent->thermal_prod Thermal Stress (Heat, Δ) G start Prepare Stock Solution in Acetonitrile or DMSO stress_conditions Incubate Aliquots Under Parallel Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1 M HCl, 60°C) stress_conditions->acid Stressors base Basic (e.g., 0.1 M NaOH, 60°C) oxidative Oxidative (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 80°C in Solution) photo Photolytic (ICH Q1B Light Exposure) quench Neutralize/Quench Reactions at Timepoints acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by Validated HPLC-UV/MS Method quench->analyze end Identify Degradants & Determine Degradation Rate analyze->end

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is critical for developing a stability-indicating analytical method as per ICH guidelines. [9] 1. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid in HPLC-grade acetonitrile.
  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, pure water.

2. Stress Conditions:

  • Control: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL. Analyze immediately (T=0).
  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
  • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light.
  • Thermal Degradation: Mix 1 mL of stock solution with 9 mL of pure water. Incubate at 80°C.
  • Photostability: Expose the solid compound and a solution (0.1 mg/mL in 50:50 ACN:H₂O) to light as specified in ICH Q1B guidelines.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at specified time points (e.g., 2, 4, 8, 24 hours).
  • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.
  • Analyze all samples, including the T=0 control, using a validated HPLC method. [10][11]
Protocol 2: Stability-Indicating HPLC-UV Method

A robust HPLC method is required to separate the parent compound from all potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

System Suitability: Ensure the method can separate the parent peak from degradants formed during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the parent peak is not co-eluting with any degradants.

References

  • Wikipedia. (n.d.). Tetrahydropyran.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Royal Society of Chemistry. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube.
  • American Chemical Society. (2023). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties.
  • MedChemExpress. (n.d.). Tetrahydropyran-4-yl-carboxylic acid.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • ACS Publications. (n.d.). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Royal Society of Chemistry. (1962). The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed).
  • National Center for Biotechnology Information. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the....
  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.
  • ResearchGate. (2015). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).
  • ACS Omega. (2023). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery.
  • Chem-Impex. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Biosynth. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • Benchchem. (n.d.). Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid.
  • Physical Chemistry Chemical Physics. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tetrahydropyran Ring Formation

Welcome to the technical support center for tetrahydropyran (THP) ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetrahydropyran (THP) ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming this crucial heterocyclic motif. The tetrahydropyran ring is a prevalent feature in numerous natural products and pharmaceuticals, and its stereocontrolled synthesis is often a pivotal step in a synthetic campaign. However, the formation of this six-membered ring is not without its challenges, with various side reactions often competing with the desired cyclization.

This guide provides in-depth, field-tested insights into common side reactions encountered during THP ring formation. Structured in a question-and-answer format, it directly addresses specific issues you may encounter in your experiments, explaining the underlying mechanistic principles and offering actionable troubleshooting strategies.

Section 1: Prins Cyclization and Related Cationic Cyclizations

The Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a cornerstone of THP synthesis. However, the involvement of carbocationic intermediates makes it susceptible to several side reactions.

FAQ 1: My Prins cyclization is producing a mixture of diastereomers and a symmetric byproduct I didn't expect. What is happening and how can I fix it?

Answer: You are likely observing the results of a competing 2-oxonia-Cope rearrangement and subsequent side-chain exchange .[1][2][3] This is a common pitfall in Prins cyclizations, especially when using homoallylic alcohols with benzylic or other cation-stabilizing groups.

The Mechanism:

The desired Prins cyclization proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular attack by the alkene to form the tetrahydropyran ring. However, this same oxocarbenium ion can also undergo a[3][3]-sigmatropic rearrangement known as the 2-oxonia-Cope rearrangement.[2][3] This rearrangement is often reversible and can lead to racemization if you start with an enantioenriched homoallylic alcohol.[2]

Furthermore, the rearranged oxocarbenium ion can react with another molecule of the starting homoallylic alcohol, leading to a "side-chain exchange" and the formation of a symmetrical THP derived from two molecules of the homoallylic alcohol.[1][3] This is particularly problematic with electron-rich aromatic substituents on the homoallylic alcohol, as they stabilize the cationic intermediates that facilitate the rearrangement.[3]

Troubleshooting Strategies:

  • Choice of Lewis Acid: The strength and nature of the Lewis acid can significantly influence the reaction pathway. Stronger Lewis acids can sometimes favor the desired cyclization over the rearrangement. For instance, SnBr₄ has been reported to be more efficient than BF₃·OEt₂ in suppressing racemization and side-chain exchange in certain systems.[2] It is crucial to screen a variety of Lewis acids (e.g., TMSOTf, InCl₃, Sc(OTf)₃) to find the optimal conditions for your specific substrate.

  • Substrate Modification: If your homoallylic alcohol contains an electron-rich aromatic ring, consider using a derivative with an electron-withdrawing group to destabilize the benzylic cation and disfavor the oxonia-Cope rearrangement.[2]

  • Use of Masked Aldehydes: Instead of a free aldehyde, using an α-acetoxy ether or a similar precursor can generate the oxocarbenium ion in situ under milder conditions, which can help to avoid the side reactions.[2]

  • Mukaiyama Aldol-Prins (MAP) Cyclization: This variant introduces a nucleophile into the enol ether, which effectively traps the reactive oxocarbenium ion intermediate before it can undergo rearrangement.[2]

Diagram 1: Competing Pathways in Prins Cyclization

G cluster_0 Reaction Initiation cluster_1 Desired Pathway cluster_2 Side Reactions Start Homoallylic Alcohol + Aldehyde + Lewis Acid Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Coordination & Water Loss Prins_Product Desired Tetrahydropyran Oxocarbenium->Prins_Product 6-endo-trig Cyclization Oxonia_Cope Rearranged Oxocarbenium Ion Oxocarbenium->Oxonia_Cope 2-Oxonia-Cope Rearrangement Racemization Racemized Product Oxocarbenium->Racemization via reversible rearrangement Oxonia_Cope->Oxocarbenium Reversible Side_Chain_Exchange Symmetric THP Product Oxonia_Cope->Side_Chain_Exchange + Homoallylic Alcohol

Caption: Competing reaction pathways in the Prins cyclization.

FAQ 2: My reaction is yielding a significant amount of a five-membered ring (tetrahydrofuran) instead of the desired tetrahydropyran. Why is this happening?

Answer: The formation of a tetrahydrofuran (THF) product points to a competing 5-exo-trig cyclization pathway. Kinetically, the 5-exo-trig cyclization to form a five-membered ring is often faster than the 6-endo-trig cyclization required for the THP ring.

Governing Factors:

  • Substrate Conformation: The preference for 5-exo versus 6-endo cyclization is highly dependent on the conformation of the oxocarbenium ion intermediate. Certain substitution patterns can favor a conformation that brings the alkene closer to the carbocation for a 5-exo closure.[1]

  • Transition State Stability: In the chair-like transition state leading to the THP ring, there can be unfavorable 1,3-diaxial interactions. If these interactions are significant, the five-membered ring pathway, which may have a less strained transition state, can become dominant.[1]

  • Catalyst System: The choice of catalyst can influence the regioselectivity of the cyclization. For instance, in metal-catalyzed intramolecular hydroalkoxylation of alkenols, the catalyst can play a crucial role in directing the reaction towards either the five- or six-membered ring.

Troubleshooting Strategies:

  • Substrate Design: Introducing bulky substituents that would create severe 1,3-diaxial strain in the 6-endo transition state can sometimes be used to favor the 5-exo pathway, so conversely, designing your substrate to minimize these interactions can favor THP formation. The Thorpe-Ingold effect, where gem-disubstitution on the carbon chain between the alcohol and the alkene can favor cyclization, can also be exploited.

  • Catalyst Screening: For metal-catalyzed systems, a thorough screening of catalysts is essential. For example, in the intramolecular hydroalkoxylation of hydroxyalkenes, lanthanide triflates have been shown to be effective catalysts, with the size of the lanthanide ion influencing the reaction rate for forming five- and six-membered rings.[4]

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which may be the desired tetrahydropyran.

Section 2: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers, including tetrahydropyrans. It involves the deprotonation of a haloalcohol to form an alkoxide, which then undergoes an intramolecular SN2 reaction.

FAQ 3: I am getting low yields in my intramolecular Williamson ether synthesis, and I see the formation of an alkene. What is the problem?

Answer: The primary competing side reaction in the Williamson ether synthesis is E2 elimination .[5][6] Since the alkoxide formed is a strong base, it can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene instead of the desired ether.

Factors Favoring Elimination:

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance. If the carbon bearing the leaving group is secondary or tertiary, the E2 reaction will be highly competitive or even the major pathway.[5][6]

  • Strongly Basic Conditions: The use of a very strong, non-nucleophilic base to form the alkoxide can sometimes favor elimination if the substrate is sterically hindered.

  • Solvent Choice: While polar aprotic solvents are generally preferred for SN2 reactions, the specific solvent can influence the partitioning between substitution and elimination.[7]

Troubleshooting Strategies:

  • Substrate Design: The most effective way to avoid elimination is to ensure that the leaving group is on a primary carbon. If you have a choice in your synthetic design, place the alcohol on the more sterically hindered carbon and the halide on the less hindered one.

  • Choice of Base: Use a strong, but not excessively strong, base to form the alkoxide. Sodium hydride (NaH) is a common and effective choice as it generates the alkoxide irreversibly without introducing a highly basic conjugate acid.[5]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or THF are generally recommended for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving a more "naked" and highly nucleophilic anion, which favors the SN2 pathway.[5][7]

  • Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over potential intermolecular side reactions.

Diagram 2: Intramolecular Williamson Ether Synthesis vs. E2 Elimination

G cluster_0 Reaction Initiation cluster_1 Desired Pathway (SN2) cluster_2 Side Reaction (E2) Start Haloalcohol + Base (e.g., NaH) Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation THP_Product Tetrahydropyran Alkoxide->THP_Product Intramolecular SN2 Attack Alkene_Product Alkene Byproduct Alkoxide->Alkene_Product Intramolecular E2 Elimination

Caption: Competing SN2 and E2 pathways in intramolecular Williamson ether synthesis.

Section 3: Intramolecular Hydroalkoxylation and Oxa-Michael Reactions

Metal-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols and intramolecular oxa-Michael additions are increasingly popular methods for THP ring formation due to their atom economy.

FAQ 4: My gold-catalyzed intramolecular hydroalkoxylation of an allenic alcohol is sluggish and gives low conversion. What could be the issue?

Answer: Gold-catalyzed reactions, while powerful, can be susceptible to catalyst deactivation . The active gold(I) species can be reduced to inactive gold(0) nanoparticles, especially in the presence of certain functional groups or impurities. Additionally, the reaction mechanism can be complex, with off-cycle species that can sequester the catalyst.

Potential Causes and Solutions:

  • Catalyst Deactivation: The alcohol substrate itself can sometimes act as a reducing agent, leading to the formation of colloidal gold.[8]

    • Troubleshooting: Ensure rigorous exclusion of air and moisture from your reaction. The use of co-catalysts or additives can sometimes stabilize the active gold species. It may also be beneficial to screen different gold catalysts and ligands.

  • Off-Cycle Catalyst Sequestration: Mechanistic studies have shown that in some gold-catalyzed allene hydroalkoxylations, the formation of off-cycle bis(gold) vinyl species can occur, which are less reactive and can slow down the catalytic cycle.

    • Troubleshooting: Modifying the ligand on the gold catalyst can influence the stability of on- and off-cycle intermediates. Experimenting with different ancillary ligands is a key optimization step.

  • Regioselectivity Issues: In gold-catalyzed hydroalkoxylation of alkynes, achieving high regioselectivity can be a challenge.[9] The nucleophilic attack of the alcohol can occur at either of the two alkyne carbons, leading to a mixture of products.

    • Troubleshooting: The substitution pattern of the alkyne plays a crucial role. Electronic effects of substituents can direct the nucleophilic attack to the more electron-deficient carbon. Careful substrate design is therefore critical.

Section 4: Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of dihydropyrans, which can be readily reduced to the corresponding tetrahydropyrans. This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an aldehyde or ketone.

FAQ 5: I am observing low diastereoselectivity in my Lewis acid-catalyzed hetero-Diels-Alder reaction. How can I improve the stereochemical outcome?

Answer: Low diastereoselectivity in hetero-Diels-Alder reactions is a common issue and can be influenced by several factors. The stereochemical outcome is determined by the relative energies of the endo and exo transition states.

Factors Influencing Diastereoselectivity:

  • Lewis Acid Catalyst: The choice of Lewis acid is critical. Lewis acids coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction.[5][10] The nature and steric bulk of the Lewis acid can also influence the geometry of the transition state, thereby affecting the diastereoselectivity.[11]

  • Reaction Temperature: Diels-Alder reactions are often reversible. Running the reaction at lower temperatures generally favors the thermodynamically more stable product, which is often the desired endo adduct, leading to higher diastereoselectivity.[12]

  • Solvent: The polarity and coordinating ability of the solvent can affect the activity of the Lewis acid and the stability of the transition states.

  • Substrate Structure: The steric and electronic properties of both the diene and the dienophile can have a profound impact on the facial selectivity of the cycloaddition.

Troubleshooting Strategies:

  • Lewis Acid Screening: A systematic screening of various Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄, TiCl₄, NbCl₅) is highly recommended.[11][12] In some cases, chiral Lewis acids can be used to achieve high enantioselectivity as well as diastereoselectivity.

  • Temperature Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often be achieved by using a more active Lewis acid catalyst.

  • Solvent Effects: Evaluate a range of solvents with varying polarities. Non-coordinating solvents are often preferred to avoid competition with the dienophile for binding to the Lewis acid.

  • High Pressure: In some cases, applying high pressure can improve both the rate and the selectivity of Diels-Alder reactions.[11]

Summary of Key Parameters and Their Effects

ParameterEffect on E2 Elimination (Williamson)Effect on Oxonia-Cope (Prins)Effect on Diastereoselectivity (Diels-Alder)
Substrate Primary halide minimizes elimination.Electron-withdrawing groups suppress rearrangement.Steric and electronic matching of diene/dienophile is crucial.
Catalyst/Reagent Use of NaH is standard.SnBr₄ can be superior to BF₃·OEt₂.Stronger Lewis acids can increase selectivity.
Solvent Polar aprotic (DMF, DMSO) favors SN2.Solvent can influence cation stability.Non-coordinating solvents are often preferred.
Temperature Lower temperature can favor SN2.Higher temperature can favor rearrangement.Lower temperature generally improves selectivity.

Experimental Protocol: Diastereoselective Prins Cyclization for Tetrahydropyran Synthesis

This protocol provides a general procedure for the synthesis of a 4-hydroxytetrahydropyran derivative, a common outcome of the Prins cyclization.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., SnCl₄, 1.1 equiv of a 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the homoallylic alcohol (e.g., 1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (e.g., 10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.2 mmol) to the cooled solution.

  • Slowly add the Lewis acid solution (e.g., 1.1 mL of 1.0 M SnCl₄ in CH₂Cl₂) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tetrahydropyran derivative.

Note: The optimal Lewis acid, solvent, temperature, and reaction time will vary depending on the specific substrates used. This protocol serves as a starting point for optimization.

References

  • Willis, M. C., et al. (2001). Oxonia-Cope Rearrangement and Side-Chain Exchange in the Prins Cyclization. Organic Letters, 3(10), 1507-1510.
  • Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 77-111.
  • Rychnovsky, S. D., et al. (2001). Role of 2-Oxonia Cope Rearrangements in Prins Cyclization Reactions. Organic Letters, 3(10), 1511-1514.
  • Lumen Learning. Williamson Ether Synthesis. Organic Chemistry 1: An open textbook.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis.
  • MDPI. (2021). Hydroalkoxylation of Terminal and Internal Alkynes Catalyzed by Dinuclear Gold(I) Complexes with Bridging Di(N-Heterocyclic Carbene) Ligands. Molecules, 26(24), 7583.
  • RSC Publishing. (2014). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes.
  • Indian Academy of Sciences. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 128(1), 1-8.
  • PNAS. (2000). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 97(22), 11777-11782.
  • ACS Publications. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society, 136(4), 1452-1461.
  • PMC - NIH. (2004). High stereoselectivity on low temperature Diels-Alder reactions. Journal of the Brazilian Chemical Society, 15(6).
  • Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions.
  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1133.
  • ACS Publications. (2023).
  • Diva-Portal.org. (2015). Palladium(II)
  • Organic Chemistry Portal. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Letters, 11(7), 1523-1526.
  • PMC - NIH. (2018). How Lewis Acids Catalyze Diels–Alder Reactions. Chemistry – A European Journal, 24(57), 15159-15163.
  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2845.
  • ACS Publications. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(9), 3170-3387.
  • ACS Publications. (2023). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 145(30), 16499-16505.
  • PMC - NIH. (2021). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Benchchem. (2025). methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • Benchchem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
  • MDPI. (2022). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 27(19), 6548.
  • MDPI. (2024). Room Temperature Diels-Alder Reactions of 4-Vinylimidazoles. Molecules, 29(8), 1888.
  • PMC - NIH. (2022). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. Journal of the American Chemical Society, 144(15), 6653-6658.
  • RSC Publishing. (2022). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry, 23(1), 1-35.
  • The Royal Society of Chemistry. (2014). Intramolecular Hydroalkoxylation Catalyzed inside a Self-assembled Cavity of an Enzyme-like Host Structure. Chemical Science, 6(3), 1661-1665.

Sources

Optimization

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

<Technical Support Center: Optimizing Fluorophenyl Group Incorporation A Senior Application Scientist's Guide to Troubleshooting and Strategy Welcome, researchers and drug development professionals. The strategic incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing Fluorophenyl Group Incorporation

A Senior Application Scientist's Guide to Troubleshooting and Strategy

Welcome, researchers and drug development professionals. The strategic incorporation of fluorophenyl groups is a cornerstone of modern medicinal chemistry, offering profound advantages in metabolic stability, bioavailability, and target binding affinity.[1][2] However, the unique electronic properties of fluorine can present significant synthetic challenges.[3] This guide provides in-depth, experience-driven answers to common issues encountered during these critical transformations.

Here, we address the most common initial hurdles in fluorophenylation reactions.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction with a fluoroaromatic is sluggish or failing. What are the likely causes?

Answer: Several factors could be at play. Let's break them down:

  • Insufficient Ring Activation: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[4] The presence of strong electron-withdrawing groups (EWGs) ortho or para to the fluorine leaving group is crucial.[5] If your substrate lacks adequate activation, the reaction will likely fail.

  • Incorrect Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[6]

  • Inappropriate Base: The base must be strong enough to deprotonate the nucleophile without causing unwanted side reactions. A common mistake is using a base that is too weak or one that is sterically hindered.

  • The "Fluorine Effect": While fluorine is a good leaving group in SNAr due to its high electronegativity which stabilizes the intermediate Meisenheimer complex, it's important to remember that the rate-determining step is the initial nucleophilic attack.[7] If the ring isn't activated enough, even with fluorine as the leaving group, the reaction will be slow.

Question 2: I'm observing low yields and significant side products in my Suzuki-Miyaura coupling with a fluorophenylboronic acid. How can I improve this?

Answer: Suzuki-Miyaura couplings are powerful, but fluorinated substrates can be tricky. Here’s what to look for:

  • Catalyst and Ligand Mismatch: The choice of palladium catalyst and ligand is paramount.[8] For electron-deficient fluorophenylboronic acids, electron-rich and bulky phosphine ligands often perform well. Conversely, electron-rich fluorophenylboronic acids may require different ligand systems. It's crucial to screen a variety of catalysts and ligands.[9]

  • Base Selection: The base plays a key role in the transmetalation step. The strength and nature of the base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction outcome.[10] For sensitive substrates, a weaker base might be necessary to prevent decomposition.

  • Solvent System: The solvent system must facilitate the solubility of all components and promote the catalytic cycle. A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous basic solution is common. The ratio of these solvents can influence the reaction rate and yield.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which can be less reactive. Ensure your fluorophenylboronic acid is of high quality and stored properly.

Question 3: My electrophilic fluorination reaction is giving me a mixture of regioisomers. How can I achieve better selectivity?

Answer: Regiocontrol in electrophilic fluorination is a common challenge. Here are some strategies:

  • Directing Groups: The use of directing groups on your aromatic substrate is the most effective way to control regioselectivity. These groups can steer the electrophilic fluorine source to a specific position.

  • Steric Hindrance: The steric environment around the aromatic ring can influence where the electrophilic fluorine attacks. Bulky substituents can block certain positions, favoring fluorination at less hindered sites.

  • Fluorinating Reagent: Different electrophilic fluorinating reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) have different steric and electronic properties.[11] Experimenting with various reagents can sometimes lead to improved regioselectivity.

Part 2: In-Depth Troubleshooting Guides

When the initial fixes don't suffice, a more systematic approach is needed.

Troubleshooting Guide 1: Persistent Low Yield in Palladium-Catalyzed Cross-Coupling

Scenario: You've tried different bases and solvents in your Suzuki-Miyaura or similar cross-coupling reaction to incorporate a fluorophenyl group, but the yield remains stubbornly low.

Underlying Principle: The efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is highly dependent on the electronic and steric properties of the catalyst, substrates, and reagents.[12] Fluorine's strong electron-withdrawing nature can significantly impact these steps.[13]

Systematic Troubleshooting Workflow:

Caption: Systematic workflow for troubleshooting low yields.

Detailed Protocol: Ligand and Catalyst Screening

  • Setup: Prepare a series of small-scale reactions in parallel (e.g., in a 24-well plate).

  • Constant Parameters: Keep the substrate concentrations, base, solvent, and temperature constant for the initial screen.

  • Variable Parameters:

    • Ligands: Select a diverse set of phosphine ligands (e.g., SPhos, XPhos, RuPhos, and others).[9]

    • Catalysts: Use a common palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Execution: Run the reactions for a set period (e.g., 12-24 hours).

  • Analysis: Analyze the reaction mixtures by LC-MS or GC-MS to determine the relative conversion to the desired product.

  • Optimization: Once a promising ligand/catalyst combination is identified, further optimize the reaction conditions (base, solvent, temperature) around that system.

Data-Driven Decision Making: Ligand Selection Guide

Ligand TypeCharacteristicsIdeal for Fluorophenyl Substrates That Are...
Bulky, Electron-Rich Monophosphines (e.g., Buchwald ligands) Promote reductive elimination.Electron-deficient.
Bidentate Phosphines (e.g., dppf) Offer catalyst stability.Prone to catalyst decomposition.
N-Heterocyclic Carbenes (NHCs) Strong electron donors, highly stable.Challenging couplings requiring high temperatures.[14]
Troubleshooting Guide 2: Unwanted Side Reactions in Nucleophilic Aromatic Substitution (SNAr)

Scenario: Your SNAr reaction is producing significant amounts of byproducts, such as diaryl ethers or products from reaction with the solvent.

Underlying Principle: The high reactivity of some nucleophiles and the harsh conditions sometimes required for SNAr can lead to competing reaction pathways.

Logical Relationship Diagram: Identifying the Source of Side Products

Side_Reactions Main Unwanted Side Products in SNAr Identify the byproduct structure Path1 Diaryl Ether Formation Phenoxide reacting with starting material Main:f1->Path1:f0 Path2 Solvent-Derived Byproducts e.g., DMF hydrolysis to dimethylamine Main:f1->Path2:f0 Path3 Benzyne Mechanism If a very strong base is used Main:f1->Path3:f0 Solution1 Use a less reactive base or lower temperature Path1:f1->Solution1 Solution2 Switch to a more inert solvent (e.g., Dioxane, Toluene) Path2:f1->Solution2 Solution3 Use a weaker base or ensure no ortho-protons are present Path3:f1->Solution3

Caption: Diagnosing and resolving common side reactions.

Experimental Protocol: Minimizing Diaryl Ether Formation

If you are forming a diaryl ether (Ar-O-Ar'), it is likely that the phenoxide product is acting as a nucleophile and reacting with your starting aryl fluoride.

  • Lower the Reaction Temperature: This will decrease the rate of the undesired second substitution.

  • Use a Weaker Base: A base just strong enough to deprotonate your initial nucleophile may not be strong enough to significantly deprotonate the resulting phenol, reducing the concentration of the reactive phenoxide.

  • Use an Excess of the Initial Nucleophile: By Le Chatelier's principle, a higher concentration of the desired nucleophile can outcompete the phenoxide byproduct for reaction with the starting material.

Part 3: Advanced Strategies and Emerging Technologies

For particularly challenging transformations, consider these modern approaches.

Photoredox Catalysis for Fluorophenyl Incorporation

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild conditions.[15][16] This can be particularly useful for incorporating fluorophenyl groups onto sensitive or complex molecules.[17]

Conceptual Workflow: Photoredox-Mediated Fluorophenylation

Caption: General workflow for a photoredox coupling reaction.

Key Advantage: These reactions often proceed at room temperature and can tolerate a wider range of functional groups compared to traditional transition-metal-catalyzed methods.

Reaction Monitoring for Real-Time Optimization

For complex reactions, real-time monitoring can provide invaluable insights. Techniques like in-situ IR, Raman spectroscopy, or NMR can track the consumption of starting materials and the formation of products and intermediates.[18][19] This data allows for precise determination of reaction endpoints and can help identify catalyst deactivation or the formation of unexpected byproducts.

Benefits of Real-Time Monitoring:

  • Precise Endpoint Determination: Avoids unnecessary heating or potential degradation of the product.

  • Kinetic Analysis: Provides data to understand the reaction mechanism and identify rate-limiting steps.

  • Impurity Profiling: Can detect the formation of byproducts in real-time, allowing for immediate adjustments to the reaction conditions.

References

  • Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoform
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Ligand and Solvent Selection in Challenging Catalytic Reactions.
  • Nucleophilic Arom
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • Photoredox Catalysis in Organic Chemistry.
  • C
  • Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • NMR reaction monitoring in flow synthesis. Beilstein Journals.
  • High Fidelity Reaction Monitoring with the Fourier 80 Benchtop NMR. YouTube.
  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination.
  • Ligands for Catalyzing Chemical Reactions. University of Florida Tech Licensing.

Sources

Troubleshooting

troubleshooting mass spectrometry fragmentation of pyran carboxylic acids

Welcome to the technical support center for the mass spectrometric analysis of pyran carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of pyran carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fragmentation analysis for this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: The Analytical Challenge

Pyran carboxylic acids, a structural motif present in numerous natural products and pharmaceuticals, present a unique set of challenges in mass spectrometry. The interplay between the acidic carboxylic acid group and the heterocyclic pyran ring dictates the ionization efficiency and subsequent fragmentation pathways. Understanding these dynamics is crucial for accurate structural elucidation and confident compound identification. This guide provides practical, experience-driven advice to help you overcome common hurdles and interpret your data with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of pyran carboxylic acids.

Q1: What are the most common initial fragmentation losses observed for pyran carboxylic acids?

A1: In many cases, especially with soft ionization techniques like Electrospray Ionization (ESI), the initial fragmentation events for pyran carboxylic acids involve the carboxylic acid moiety itself, due to its lability. Common neutral losses include the loss of water (H₂O, 18 Da) and the loss of the entire carboxyl group as CO₂ (44 Da) or the COOH radical (45 Da). For short-chain aliphatic carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl radical (•OH, 17 Da) and the entire carboxylic acid group are often observed.[1][2]

Q2: Which ionization mode, positive or negative, is better for pyran carboxylic acids?

A2: Given the acidic nature of the carboxylic acid group, negative ion mode ESI is often preferred . Carboxylic acids readily deprotonate to form stable [M-H]⁻ ions, leading to high sensitivity. Analysis in positive ion mode is also possible, typically forming [M+H]⁺ adducts, but may require acidic mobile phase additives to promote protonation, which could potentially suppress ionization depending on the overall molecular structure.

Q3: Why is my molecular ion peak ([M+H]⁺ or [M-H]⁻) weak or absent?

A3: A weak or absent molecular ion is a common issue for some carboxylic acids.[3] This can be due to several factors:

  • In-source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer. This is particularly prevalent with thermally labile compounds. Reducing the ion source temperature or the declustering potential can help mitigate this.[4]

  • High Collision Energy: If performing MS/MS, the applied collision energy may be too high, leading to complete fragmentation of the precursor ion.

  • Poor Ionization Efficiency: The compound may not be ionizing efficiently under the chosen conditions. This can be related to the mobile phase composition, pH, or the presence of interfering matrix components.

Q4: What is a Retro-Diels-Alder (RDA) reaction, and is it common for pyran rings?

A4: The Retro-Diels-Alder (RDA) reaction is a pericyclic reaction that is the microscopic reverse of the Diels-Alder cycloaddition. In mass spectrometry, it is a common fragmentation pathway for six-membered unsaturated rings, like those found in many pyran derivatives. This fragmentation cleaves the ring into a diene and a dienophile radical cation. For substituted 4H-pyrans, the RDA reaction is a primary fragmentation pathway observed in electron ionization (EI) mass spectrometry.[5][6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Guide 1: Poor Signal Intensity and Ion Suppression

Issue: You are observing a weak signal for your pyran carboxylic acid, or the signal disappears in the presence of a complex matrix.

Causality: Poor signal intensity is often a result of inefficient ionization or ion suppression. The acidic nature of the analyte makes it susceptible to interactions with the mobile phase, matrix components, and instrument surfaces.

Troubleshooting Protocol:

  • Optimize Ionization Mode:

    • Primary Recommendation: Start with negative ion mode ESI. The deprotonated [M-H]⁻ species is typically the most abundant and stable ion.

    • Alternative: If positive mode is necessary, ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to promote protonation to [M+H]⁺.

  • Mobile Phase and pH Adjustment:

    • Rationale: The pH of the mobile phase directly impacts the charge state of the carboxylic acid.

    • Action (Negative Mode): For negative ion mode, a slightly basic or neutral mobile phase can enhance deprotonation. Consider using a volatile buffer like ammonium acetate or ammonium formate.

    • Action (Positive Mode): For positive ion mode, a low pH is critical. Formic acid is a standard choice.

  • Address Matrix Effects:

    • Rationale: Co-eluting species from the sample matrix can compete for ionization, suppressing the signal of the analyte.

    • Action: Improve chromatographic separation to isolate the analyte from interfering compounds. Adjusting the gradient profile or using a different stationary phase can be effective. A robust sample preparation protocol (e.g., solid-phase extraction) to remove matrix components is also highly recommended.

  • Check for Adduct Formation:

    • Rationale: Carboxylic acids can readily form adducts with salts present in the mobile phase or from the sample matrix (e.g., [M+Na-2H]⁻ in negative mode). This can distribute the ion signal across multiple species, reducing the intensity of the primary ion of interest.

    • Action: Use high-purity solvents and additives (LC-MS grade). If adducts are still problematic, consider adding a small amount of a competing adduct-forming agent to the mobile phase to standardize the adduct formation.

Guide 2: Interpreting Complex Fragmentation Patterns

Issue: Your MS/MS spectrum shows a multitude of fragments, and you are unsure which pathways are dominant and how to relate them to the structure of your pyran carboxylic acid.

Causality: The fragmentation of pyran carboxylic acids is a competition between pathways involving the carboxylic acid group and pathways involving the pyran ring. The final spectrum is a composite of these competing reactions.

Expected Fragmentation Pathways:

The fragmentation of a pyran carboxylic acid is highly dependent on its specific structure (e.g., saturation of the pyran ring, position and nature of other substituents). Below are the key competing mechanisms to consider.

  • Pathway A: Carboxylic Acid-Driven Fragmentation

    • Mechanism: Initial losses from the carboxylic acid group.

    • Common Fragments:

      • [M-H-H₂O]⁻: Loss of water from the deprotonated molecule.

      • [M-H-CO₂]⁻: Decarboxylation, a very common fragmentation for carboxylic acids.

    • Significance: These fragments are indicative of the presence of the carboxylic acid group and are often observed at lower collision energies.

  • Pathway B: Retro-Diels-Alder (RDA) Ring Scission

    • Mechanism: Cleavage of the unsaturated pyran ring. This is particularly relevant for dihydropyran and related structures.

    • Common Fragments: The ring breaks into a diene and a dienophile. The charge can be retained on either fragment, depending on which moiety is better able to stabilize it.

    • Significance: The masses of the resulting fragments provide direct information about the structure of the pyran ring and its substituents.

  • Pathway C: Ring Opening and Substituent Loss

    • Mechanism: For some pyran structures, particularly substituted 4H-pyrans, the loss of a substituent from the C4 position can lead to the formation of a highly stable pyrylium cation.[6]

    • Significance: This pathway can be a dominant fragmentation route and is a strong indicator of the substitution pattern on the pyran ring.

Visualizing Competing Fragmentation Pathways:

Fragmentation Pathways cluster_0 Precursor Ion cluster_1 Pathway A: COOH-Driven cluster_2 Pathway B: Ring Scission cluster_3 Pathway C: Ring Opening Precursor [Pyran-COOH]⁻ Loss_H2O [M-H-H₂O]⁻ Precursor->Loss_H2O - H₂O Loss_CO2 [M-H-CO₂]⁻ Precursor->Loss_CO2 - CO₂ RDA Retro-Diels-Alder Fragments Precursor->RDA RDA Ring_Opening Pyrylium Cation (Positive Mode) Precursor->Ring_Opening - R group at C4

Caption: Competing fragmentation pathways for pyran carboxylic acids.

Troubleshooting Protocol for Interpretation:

  • Perform a Collision Energy Study:

    • Rationale: Different fragmentation pathways are activated at different collision energies.

    • Action: Acquire MS/MS spectra at a range of collision energies (e.g., 10 eV, 20 eV, 40 eV). Low-energy spectra will likely be dominated by the more facile losses from the carboxylic acid, while higher energies will induce more complex ring fissions like the RDA reaction.

  • Utilize High-Resolution Mass Spectrometry (HRMS):

    • Rationale: Accurate mass measurements allow for the determination of the elemental composition of fragment ions.

    • Action: If available, use an Orbitrap or TOF instrument to obtain accurate masses for your precursor and fragment ions. This will allow you to confidently distinguish between, for example, a loss of CO (28.00 Da) and a loss of C₂H₄ (28.02 Da).

  • Consider Isotopic Labeling:

    • Rationale: Replacing specific atoms with their stable isotopes (e.g., ¹³C, ¹⁸O, ²H) can definitively confirm fragmentation mechanisms.

    • Action: If you are synthesizing the compounds, consider incorporating an ¹⁸O label into the carboxylic acid. Observing an 18O-labeled water loss or CO₂ loss can confirm that these fragments originate from the carboxylic acid group.

Guide 3: Unidentified Peaks and In-Source Fragmentation

Issue: You observe peaks in your mass spectrum that do not correspond to your target analyte, its known fragments, or common adducts.

Causality: These peaks may arise from contamination, co-eluting isomers, or in-source fragmentation. In-source fragmentation occurs when molecules fragment in the ion source before mass analysis, and it can be difficult to distinguish from "true" metabolites or impurities.[7]

Troubleshooting Protocol:

  • Systematic Blank Injections:

    • Rationale: To rule out contamination from the solvent, system, or sample handling.

    • Action: Inject a solvent blank before and after your sample. Any peaks present in the blank are contaminants.

  • Varying Ion Source Parameters:

    • Rationale: In-source fragmentation is highly dependent on the energy imparted to the ions in the source.

    • Action: Methodically decrease the declustering potential (or fragmentor voltage) and the ion source temperature.[4] If the intensity of the unknown peak decreases relative to the molecular ion, it is likely an in-source fragment.

  • Chromatographic Peak Shape Analysis:

    • Rationale: True co-eluting compounds should have distinct chromatographic peaks (though they may be closely overlapping). In-source fragments will have a chromatographic peak shape that perfectly mirrors that of the parent compound.

    • Action: Extract the ion chromatograms for your molecular ion and the unknown peak. If they have identical retention times and peak shapes, the unknown is likely an in-source fragment.

Experimental Workflow for Diagnosing In-Source Fragmentation:

In-Source_Fragmentation_Workflow Start Unknown Peak Observed Blank_Injection Inject Solvent Blank Start->Blank_Injection Peak_in_Blank Peak Present in Blank? Blank_Injection->Peak_in_Blank Contaminant Source is Contamination Peak_in_Blank->Contaminant Yes Vary_Source_Params Decrease Source Temp & Declustering Potential Peak_in_Blank->Vary_Source_Params No Intensity_Ratio Unknown/Parent Ion Ratio Decreases? Vary_Source_Params->Intensity_Ratio In_Source_Fragment Peak is In-Source Fragment Intensity_Ratio->In_Source_Fragment Yes Check_Chromatography Extract Ion Chromatograms (Parent & Unknown) Intensity_Ratio->Check_Chromatography No Peak_Shape_Match Identical Retention Time & Peak Shape? Check_Chromatography->Peak_Shape_Match Peak_Shape_Match->In_Source_Fragment Yes Coeluting_Compound Likely a Co-eluting Isomer or Impurity Peak_Shape_Match->Coeluting_Compound No

Caption: Workflow for troubleshooting unknown peaks.

Part 3: Data Summary Tables

Table 1: Common Neutral Losses and Adducts for Pyran Carboxylic Acids

Ion TypeDescriptionTypical m/z ShiftIonization ModePotential Cause/Origin
[M-H]⁻Deprotonated molecule-1NegativePrimary ion in ESI(-)
[M+H]⁺Protonated molecule+1PositivePrimary ion in ESI(+)
[M-H-H₂O]⁻Loss of water-18NegativeFragmentation
[M-H-CO₂]⁻Loss of carbon dioxide-44NegativeFragmentation
[M-COOH]⁺Loss of carboxyl radical-45PositiveFragmentation
[M+Na-2H]⁻Sodium adduct+21NegativeNa⁺ contamination
[M+Na]⁺Sodium adduct+23PositiveNa⁺ contamination
[M+K]⁺Potassium adduct+39PositiveK⁺ contamination

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • de Koning, L. J., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Journal of Mass Spectrometry, 35(5), 621-626.
  • Meléndez-Pérez, R., et al. (2009). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Journal of the Mexican Chemical Society, 53(4), 223-230.
  • Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-119.
  • de Souza, M. V. N., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. Journal of Mass Spectrometry, 35(5), 621-626.
  • Lu, W., et al. (2014). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 86(11), 5292-5296.
  • Guo, X., et al. (2020). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 25(21), 5081.
  • Na, N., et al. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Tetrahydropyranyl Carboxylic Acid at Thermal Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-tetrahydropyranyl carboxylic acid (4-THP-COOH). This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-tetrahydropyranyl carboxylic acid (4-THP-COOH). This guide is designed for researchers, scientists, and drug development professionals who utilize this important pharmaceutical intermediate. We understand that maintaining the stability of 4-THP-COOH during thermally demanding processes is critical for yield, purity, and overall success. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability and decomposition of 4-tetrahydropyranyl carboxylic acid.

Q1: What is the primary thermal decomposition pathway for 4-tetrahydropyranyl carboxylic acid?

The principal thermal degradation route for 4-tetrahydropyranyl carboxylic acid is decarboxylation . This chemical reaction involves the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂) gas, leaving behind the tetrahydropyran ring. While simple carboxylic acids are generally more thermally robust than complex structures like β-keto acids, they will all decarboxylate at sufficiently high temperatures.[1]

Q2: At what temperature does 4-tetrahydropyranyl carboxylic acid begin to decompose?

4-Tetrahydropyranyl carboxylic acid is relatively stable at moderate temperatures. Its synthesis often involves the controlled decarboxylation of tetrahydropyran-4,4-dicarboxylic acid at temperatures between 120-130°C .[2][3] This indicates that the mono-carboxylic acid product is stable under these conditions. However, reports show that heating the precursor di-acid to temperatures as high as 185°C results in a low yield of the desired product, suggesting that 4-tetrahydropyranyl carboxylic acid itself begins to undergo significant decomposition at these higher temperatures.[4] Therefore, exceeding 130°C should be done with caution and careful monitoring.

Q3: What are the key factors that accelerate the thermal decomposition of 4-THP-COOH?

Several factors beyond just temperature can influence the stability of 4-THP-COOH:

  • Localized Overheating: Direct heating of the neat (solvent-free) solid or oil can create hot spots far exceeding the bulk temperature, initiating decomposition.

  • Presence of Catalytic Impurities: Trace metals or other impurities can lower the activation energy for decarboxylation.

  • Extreme pH Conditions: Both strongly acidic and strongly basic conditions can promote decomposition, especially at elevated temperatures.[1][5]

  • Oxidizing Atmosphere: The presence of oxygen can potentially lead to oxidative decarboxylation pathways, compromising the integrity of the molecule.[5]

Troubleshooting Guide: Preventing Decomposition in Your Experiments

This section provides solutions to specific problems you may encounter during your work.

Scenario 1: "I am observing gas evolution and a significant loss of yield while heating my reaction mixture."

This is a classic sign of decarboxylation. The gas is CO₂, and the yield loss is the degradation of your starting material.

  • Immediate Diagnosis: You have likely surpassed the thermal stability threshold of the molecule.

  • Core Problem Workflow

    Start Decomposition Observed (Gas, Low Yield) Check_Temp Is Bulk Temp > 130°C? Start->Check_Temp Action_HighTemp 1. Lower Reaction Temp 2. Use High-Boiling Solvent (e.g., Xylene)[2] Check_Temp->Action_HighTemp Yes Check_Heating Is Heating Uniform? (Using Solvent?) Check_Temp->Check_Heating No Final_Check Monitor for Improvement Action_HighTemp->Final_Check Action_Solvent Add High-Boiling Solvent for Even Heat Distribution[2] Check_Heating->Action_Solvent No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Heating->Check_Atmosphere Yes Action_Solvent->Check_Atmosphere Action_Inert Blanket with N2 or Ar to Prevent Oxidation Check_Atmosphere->Action_Inert No Check_Atmosphere->Final_Check Yes Action_Inert->Final_Check

    Caption: Troubleshooting workflow for thermal decomposition.

Solutions & Protocols

1. Implement Controlled Heating with a High-Boiling Solvent

The most effective strategy is to avoid direct heating of the neat compound. Using a high-boiling point, inert solvent ensures uniform temperature distribution and prevents localized overheating.[2]

SolventBoiling Point (°C)Key Advantage
Toluene111Good for reactions up to ~110°C.
Xylene (mixed isomers)138-144Ideal for processes in the 120-130°C range, proven to prevent decomposition.[2]
Paraffin Oil> 200Excellent for higher temperatures, provides a very stable and inert medium.[2]

Protocol 1: General Procedure for Heating 4-THP-COOH

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas (Nitrogen or Argon), add the 4-tetrahydropyranyl carboxylic acid.

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., xylene) to create a slurry or solution. A typical concentration is 0.5-1.0 M, but this should be optimized for your specific reaction.

  • Inerting: Purge the system with the inert gas for 5-10 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Heating: Place the flask in an oil bath pre-heated to the desired temperature. Do not heat the flask directly with a heating mantle to avoid creating hot spots.

  • Monitoring: Monitor the reaction progress. The absence of unexpected gas evolution is a good indicator of stability.

Scenario 2: "My compound seems stable during the reaction, but degrades when I try to remove the high-boiling solvent."

  • Immediate Diagnosis: The combination of heat and high vacuum during rotary evaporation is causing decomposition.

Solutions
  • Reduce Bath Temperature: Use the lowest possible water bath temperature on the rotary evaporator that still allows for solvent removal. This may increase the time required but preserves the compound.

  • Use an Alternative Purification Method: If possible, avoid distillation altogether.

    • Crystallization: Try to crystallize the product directly from the reaction mixture by cooling or by adding an anti-solvent.

    • Extraction: After cooling the reaction mixture, dilute with a lower-boiling organic solvent (e.g., ethyl acetate), wash with a pH-neutral aqueous solution, and then remove the more volatile solvent under reduced pressure.

Scenario 3: "My process requires temperatures above 150°C. How can I protect the carboxylic acid?"

  • Immediate Diagnosis: You are operating in a temperature range where 4-THP-COOH is inherently unstable. The functional group itself must be protected.

Solutions

1. Convert to a Thermally Stable Derivative (Esterification)

The carboxyl group can be converted to an ester, which is significantly more resistant to thermal decarboxylation.[6] After the high-temperature step is complete, the ester can be easily hydrolyzed back to the carboxylic acid.

  • Chemical Protection Workflow

    Start Need for T > 150°C Protect Protect as Ester (e.g., Methyl or Ethyl Ester) Start->Protect High_T_Step Perform High-Temp Reaction on Ester Protect->High_T_Step Deprotect Hydrolyze Ester (e.g., LiOH, H2O/THF)[1] High_T_Step->Deprotect Finish Isolate Final Product: 4-THP-COOH Deprotect->Finish

    Caption: Workflow for protecting the acid as an ester.

Protocol 2: Protective Esterification (Fischer Method)

  • Setup: Dissolve 4-tetrahydropyranyl carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux for several hours until TLC or GC-MS analysis indicates complete conversion to the ester.

  • Workup: Cool the mixture, remove the excess alcohol under reduced pressure, and neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Extract the ester with an organic solvent, dry the organic layer, and concentrate to obtain the protected compound, which can now be used in high-temperature applications.

By understanding the decomposition mechanism and implementing these control strategies, you can significantly improve the stability of 4-tetrahydropyranyl carboxylic acid in your thermal processes, leading to higher yields and purer products.

References
  • Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • US Patent US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008).
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? (2014). ResearchGate. [Link]

  • Decarboxylation of Carboxylic Acids - YouTube. (2025). Organic Chemistry Tutor. [Link]

  • How to suppress decarboxylation of L-4-Hydroxyproline? (2016). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Refining Protocols for Biological Screening of Carboxylic Acid Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carboxylic acid compounds. This guide is designed to provide you with field-proven insights and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carboxylic acid compounds. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the unique challenges posed by this important chemical class in biological screening. Carboxylic acids are prevalent in marketed drugs and natural products, often forming key interactions with biological targets. However, their inherent physicochemical properties can lead to experimental artifacts and data interpretation challenges. This resource provides in-depth, actionable guidance to ensure the integrity and success of your screening campaigns.

Section 1: Frequently Asked Questions (FAQs)

Here we address common high-level questions that frequently arise when designing and executing screening campaigns involving carboxylic acid libraries.

Q1: Why do my carboxylic acid compounds show activity in so many different assays? Is this real?

A: This is a critical and common observation. While you may have identified a genuinely promiscuous inhibitor, it is more likely that you are observing assay interference. Carboxylic acids are notorious for causing false positives through various mechanisms not related to specific binding to your target.[1][2] These can include:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.[1]

  • Metal Chelation: The carboxylate group can chelate essential metal ions (e.g., Zn²⁺, Mg²⁺, Ca²⁺) from enzymes or assay reagents, leading to apparent inhibition.[3][4]

  • Chemical Reactivity: Some carboxylic acids can be inherently reactive, leading to covalent modification of target proteins or assay components.[5][6]

  • Assay Technology Interference: Compounds can directly interfere with the detection method, for example, by possessing intrinsic fluorescence or by quenching the signal of a reporter molecule.[7]

It is crucial to perform a series of counter-screens and orthogonal assays to de-risk these hits and confirm that the observed activity is specific to your target.[7][8]

Q2: I'm having trouble with the solubility of my carboxylic acid compounds in my assay buffer. What can I do?

A: Solubility is a primary hurdle for many carboxylic acid-containing fragments and compounds.[9] The protonation state of the carboxyl group, which is dependent on its pKa and the pH of the buffer, is a key determinant of solubility.

  • pH Adjustment: The most straightforward approach is to ensure your assay buffer pH is at least 1.5 to 2 units above the pKa of your compounds. This will favor the more soluble carboxylate form. However, you must first confirm that your target protein and assay components are stable and active at this pH.

  • Co-solvents: The use of a small percentage (typically 1-5%) of an organic co-solvent like DMSO is standard practice. However, be mindful that high concentrations of DMSO can be detrimental to some biological targets.

  • Stock Concentration: Prepare high-concentration stock solutions in 100% DMSO and perform serial dilutions. Ensure that the final concentration of DMSO in your assay is low and consistent across all wells.

  • Kinetic vs. Thermodynamic Solubility: Measure the kinetic solubility of your compounds under the final assay conditions to identify potential precipitation issues over the course of the experiment.

Q3: Should I be concerned about the pH of my assay buffer when screening carboxylic acids?

A: Absolutely. The pH is a critical parameter that can profoundly influence your results. The ionization state of the carboxylic acid affects not only its solubility but also its ability to cross cell membranes and interact with the target.[10]

  • Target Engagement: The carboxylate (anionic) form is often crucial for forming key hydrogen bonds or electrostatic interactions within a binding pocket.[11]

  • Cell Permeability: In cell-based assays, the neutral (protonated) form of a carboxylic acid is more lipophilic and can more readily cross the cell membrane.[10][11] The lower extracellular pH of some tumor microenvironments can actually enhance the uptake and cytotoxicity of certain acidic compounds.[12][13]

  • Toxicity: Changes in intracellular pH caused by the accumulation of acidic compounds can lead to non-specific cytotoxicity.[10]

It is essential to maintain a well-buffered system and to understand how pH influences both your compound's properties and your assay's performance.

Q4: What are bioisosteres and prodrugs, and when should I consider them for my carboxylic acid hits?

A: These are two common medicinal chemistry strategies used to overcome the inherent liabilities of the carboxylic acid group, such as poor membrane permeability and metabolic instability.[11]

  • Bioisosteres: These are functional groups that mimic the key electronic and steric properties of a carboxylic acid while having different physicochemical characteristics. Common examples include tetrazoles, hydroxamic acids, and N-acyl sulfonamides.[14] They can improve cell penetration and metabolic stability while preserving binding affinity.[15]

  • Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo, often by enzymatic cleavage. For carboxylic acids, a common strategy is to mask the acidic group as an ester (e.g., an ethyl or acetoxymethyl ester).[16][17] This neutralizes the charge, improving membrane permeability. Once inside the cell, endogenous esterase enzymes hydrolyze the ester, releasing the active carboxylic acid.[15][16][17]

If your carboxylic acid hit shows good biochemical potency but poor activity in cell-based assays, exploring prodrug or bioisostere strategies is a logical next step in your hit-to-lead campaign.[15]

Section 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Issue 1: High Hit Rate & Suspected False Positives

Q: My primary high-throughput screen (HTS) of a carboxylic acid library yielded a very high hit rate (>5%). How do I efficiently triage these hits to eliminate artifacts?

A: A high hit rate is a red flag for systemic assay interference.[2] A multi-step, systematic triage approach is necessary to identify high-quality, target-specific hits.

Step 1: Initial Hit Confirmation

First, re-test the primary hits in the same assay, typically in triplicate at a single concentration, to eliminate any hits resulting from random experimental error (e.g., dispensing errors).[18]

Step 2: Dose-Response Curves & Hill Slope Analysis

For confirmed hits, generate 10-point dose-response curves to determine their potency (IC₅₀/EC₅₀). Pay close attention to the Hill slope.

  • Ideal Hill Slope: A Hill slope near 1.0 suggests a well-behaved, specific interaction.

  • Steep Hill Slope (>1.5): This is often a hallmark of compound aggregation.[1] Aggregators exhibit a very sharp, non-stoichiometric inhibition profile.

  • Shallow Hill Slope (<0.7): This may indicate complex binding kinetics, multiple binding sites, or potential artifacts.

Step 3: Counter-Screening Cascade

This is the most critical phase for eliminating false positives. The workflow below outlines a robust counter-screening strategy.

Hit_Triage_Workflow Start Primary Hits DoseResponse Dose-Response Curves (IC50 & Hill Slope) Start->DoseResponse AggregationAssay Aggregation Counter-Screen (e.g., + 0.01% Triton X-100) DoseResponse->AggregationAssay Hill Slope > 1.5 or suspected aggregator ReporterAssay Reporter Interference Assay (e.g., Luciferase-only) DoseResponse->ReporterAssay All Hits AggregationAssay->ReporterAssay Activity Retained Discarded1 Discard Artifacts AggregationAssay->Discarded1 Activity Lost CytotoxicityAssay Cytotoxicity Assay (for cell-based screens) ReporterAssay->CytotoxicityAssay No Interference Discarded2 Discard Artifacts ReporterAssay->Discarded2 Interference Detected OrthogonalAssay Orthogonal Assay (Different Technology) CytotoxicityAssay->OrthogonalAssay Not Cytotoxic Discarded3 Discard Artifacts CytotoxicityAssay->Discarded3 Cytotoxic at Active Conc. ConfirmedHits High-Quality Hits OrthogonalAssay->ConfirmedHits Active Discarded4 Discard Artifacts OrthogonalAssay->Discarded4 Inactive

Caption: Hit Triage Workflow for Carboxylic Acid Screening.

  • Aggregation Counter-Screen: Re-run the dose-response curve in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[1] If the compound's inhibitory activity is significantly reduced or eliminated, it is likely acting via aggregation.

  • Reporter Interference Counter-Screen: If your primary assay uses a reporter enzyme (e.g., firefly luciferase), run a counter-screen with just the reporter enzyme and its substrate.[1] This will identify compounds that directly inhibit the reporter system, a common artifact.[1][7]

  • Cytotoxicity Counter-Screen (for cell-based assays): Use a standard cell viability assay (e.g., CellTiter-Glo®, MTS) to determine if the compounds are cytotoxic at concentrations where they show activity in the primary screen. Apparent inhibition can often be the result of cell death.[1]

  • Orthogonal Assay: This is the gold standard for hit validation.[7][18] Confirm your hits in a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence polarization assay, an orthogonal assay might be based on Surface Plasmon Resonance (SPR) or a thermal shift assay (DSF).[14]

Issue 2: Inconsistent Activity or Poor Dose-Response Curves

Q: Some of my confirmed hits show poor, shallow dose-response curves and the IC₅₀ values are not reproducible. What could be the cause?

A: This issue often points to problems with compound stability, solubility, or non-specific interactions.

Troubleshooting Steps:
  • Assess Compound Purity and Integrity:

    • Action: Analyze the compound powder by LC-MS and ¹H NMR to confirm its identity and purity (>95%).

    • Rationale: Impurities can inhibit or interfere with the assay, leading to complex and irreproducible curves.

  • Evaluate Solubility Under Assay Conditions:

    • Action: Perform a kinetic solubility assay. Prepare the compound at its highest test concentration in the final assay buffer. Measure light scattering or use nephelometry at several time points (e.g., t=0, 1h, 4h) to detect precipitation.

    • Rationale: Compounds that precipitate during the assay will have a lower effective concentration, leading to a shallow curve and an artificially high IC₅₀.

  • Check for Metal Chelation:

    • Action: If your buffer contains divalent cations (e.g., Mg²⁺, Zn²⁺) that are essential for enzyme activity, perform the assay in the presence of a strong, non-interfering chelator like EDTA as a control. Alternatively, titrate in additional metal ions and see if the inhibition can be reversed.

    • Rationale: Carboxylic acids can chelate metal cofactors essential for your target's function, which is a common artifact.[4]

  • Investigate Time-Dependent Inhibition:

    • Action: Vary the pre-incubation time of the compound with the target protein before initiating the reaction. For example, test pre-incubation times of 5, 30, and 60 minutes.

    • Rationale: A progressive increase in inhibition with longer pre-incubation times may suggest slow-binding kinetics or covalent modification of the target, which can affect the shape and position of the dose-response curve.

Data Summary Table: Troubleshooting Inconsistent IC₅₀ Values
Potential Cause Diagnostic Test Expected Outcome if Problematic Proposed Solution
Compound Precipitation Kinetic Solubility Assay (Nephelometry)Increased light scattering over timeLower top screening concentration; Add 0.01% Triton X-100
Metal Chelation Add excess Zn²⁺ or Mg²⁺ to assayIC₅₀ value increases (inhibition is reversed)Triage hit as a chelator; Redesign assay if possible
Covalent Reactivity Time-Dependent Inhibition AssayIC₅₀ decreases with longer pre-incubationTriage hit; Confirm mechanism with mass spectrometry
Compound Degradation LC-MS analysis of compound in buffer over timeAppearance of degradation peaks; decrease in parent peakUse fresh compound stocks; check buffer compatibility

Section 3: Key Experimental Protocols

Here we provide essential, step-by-step protocols for managing and validating carboxylic acid hits.

Protocol 1: Luciferase Interference Counter-Screen

Objective: To identify compounds that directly inhibit the firefly luciferase reporter enzyme.

Materials:

  • Purified firefly luciferase enzyme

  • Luciferin substrate (e.g., Promega ONE-Glo™)

  • Assay buffer (matching your primary screen)

  • 384-well white, opaque plates

  • Test compounds and DMSO

Procedure:

  • Prepare a serial dilution of your test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is standard.

  • Using a liquid handler, dispense 100 nL of the compound dilutions into the appropriate wells of a 384-well plate. Dispense 100 nL of DMSO into control wells.

  • Add 10 µL of assay buffer containing firefly luciferase to all wells. The final enzyme concentration should match that used in your primary assay.

  • Gently mix the plate and incubate for 15 minutes at room temperature.

  • Add 10 µL of the luciferin-containing reagent to all wells to initiate the reaction.

  • Incubate for 10 minutes to allow the signal to stabilize.

  • Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data using DMSO-only wells (100% activity) and a known luciferase inhibitor or no-enzyme wells (0% activity). Calculate the percent inhibition for each compound concentration and determine the IC₅₀. Any compound with an IC₅₀ value near its potency in the primary assay should be flagged as an interference compound.

Protocol 2: Aggregation Counter-Screen using Detergent

Objective: To determine if a compound's activity is dependent on the formation of aggregates.

Materials:

  • All components of your primary assay

  • Triton X-100 (or other non-ionic detergent)

  • Test compounds

Procedure:

  • Prepare two sets of assay plates.

  • Plate A (Standard Condition): Run the standard dose-response assay for your hit compounds as you did previously.

  • Plate B (Detergent Condition): Prepare your assay buffer to include 0.01% Triton X-100. Ensure the detergent is fully dissolved and the buffer is well-mixed. Run the identical dose-response assay for your hit compounds using this detergent-containing buffer.

  • Data Analysis: Compare the IC₅₀ values obtained from Plate A and Plate B.

    • No Significant Change: If the IC₅₀ remains relatively unchanged (<3-fold shift), the compound is likely not acting via an aggregation-based mechanism.

    • Significant Rightward Shift: If the IC₅₀ increases significantly (>10-fold) or the inhibition is completely lost in the presence of Triton X-100, the compound is a probable aggregator and should be deprioritized.

Section 4: Data Interpretation & Hit Triage Visualization

Effective hit triage requires a logical, decision-based workflow. The following diagram illustrates the key decision points in classifying a hit from a carboxylic acid screen.

Hit_Classification node_start Initial Hit node_dose Dose-Responsive? y n node_start->node_dose node_triton Activity Lost with 0.01% Triton X-100? y n node_dose:y->node_triton node_artifact_random Artifact (Random Error) node_dose:n->node_artifact_random node_reporter Inhibits Reporter Enzyme? y n node_triton:n->node_reporter node_artifact_aggregator Artifact (Aggregator) node_triton:y->node_artifact_aggregator node_orthogonal Active in Orthogonal Assay? y n node_reporter:n->node_orthogonal node_artifact_reporter Artifact (Reporter Inhibitor) node_reporter:y->node_artifact_reporter node_artifact_tech Artifact (Technology Specific) node_orthogonal:n->node_artifact_tech node_valid_hit Validated Hit node_orthogonal:y->node_valid_hit

Caption: Decision Tree for Carboxylic Acid Hit Classification.

References

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC - NIH. (n.d.).
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. (n.d.).
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  • Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH. (n.d.).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. (n.d.).
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.).
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  • Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening - PubMed. (n.d.).
  • Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - Frontiers. (n.d.).
  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC. (n.d.).
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.).
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  • Tests for carboxylic acid. Distinction tests for -COOH - YouTube. (n.d.).
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  • Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - MDPI. (n.d.).
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Positional Bioisosterism of Fluorine in Phenyl-Substituted Tetrahydropyran Carboxylic Acids

Unveiling the Impact of Fluorine's Placement on Bioactivity: A Comparative Analysis of 2-Fluoro, 3-Fluoro, and 4-Fluorophenyl Tetrahydropyran Carboxylic Acids In the landscape of modern drug discovery, the strategic inco...

Author: BenchChem Technical Support Team. Date: February 2026

Unveiling the Impact of Fluorine's Placement on Bioactivity: A Comparative Analysis of 2-Fluoro, 3-Fluoro, and 4-Fluorophenyl Tetrahydropyran Carboxylic Acids

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1][2][3] Its unique properties, including its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] This guide provides an in-depth comparative analysis of 2-fluoro, 3-fluoro, and 4-fluorophenyl tetrahydropyran carboxylic acids, offering a framework for understanding how the positional bioisosterism of a single fluorine atom can modulate bioactivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage fluorine chemistry for the rational design of novel therapeutics.

The tetrahydropyran ring is a prevalent motif in numerous natural products and approved drugs, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting substituents in well-defined spatial orientations.[6] When combined with a phenyl group and a carboxylic acid, it creates a molecule with significant potential for interacting with a variety of biological targets. The central question this guide addresses is: how does the placement of a fluorine atom on the phenyl ring—at the ortho (2-), meta (3-), or para (4-) position—alter the biological activity of the parent molecule?

Synthetic Pathways to the Target Compounds

The synthesis of these positional isomers is achievable through established organic chemistry methodologies. A general and robust synthetic route is outlined below, based on modifications of known procedures for similar structures.[6][7][8]

Experimental Protocol: General Synthesis of Fluorophenyl Tetrahydropyran Carboxylic Acids
  • Esterification of Fluorophenylacetonitrile: The appropriately substituted fluorophenylacetonitrile (2-fluoro, 3-fluoro, or 4-fluoro) is subjected to acidic ethanolysis to yield the corresponding ethyl fluorophenylacetate.

  • Alkylation: The resulting ester is then alkylated with bis(2-chloroethyl) ether in the presence of a strong base, such as sodium hydride, to introduce the pre-tetrahydropyran ring structure.

  • Dieckmann Condensation: An intramolecular Dieckmann condensation of the dialkylated intermediate is then carried out to form the tetrahydropyranone ring.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed and decarboxylated under acidic conditions to yield the 4-(fluorophenyl)tetrahydropyran-4-carboxylic acid.

  • Purification: The final product is purified by recrystallization or column chromatography.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Final Product Fluorophenylacetonitrile Fluorophenylacetonitrile Esterification Esterification Fluorophenylacetonitrile->Esterification H+, EtOH bis(2-chloroethyl) ether bis(2-chloroethyl) ether Alkylation Alkylation bis(2-chloroethyl) ether->Alkylation NaH Esterification->Alkylation Intermediate Ester Dieckmann_Condensation Dieckmann Condensation Alkylation->Dieckmann_Condensation Dialkylated Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann_Condensation->Hydrolysis_Decarboxylation β-keto ester Target_Compound Fluorophenyl Tetrahydropyran Carboxylic Acid Hydrolysis_Decarboxylation->Target_Compound H+, H2O

Caption: Generalized synthetic workflow for the preparation of fluorophenyl tetrahydropyran carboxylic acids.

Proposed Experimental Design for a Comparative Bioactivity Study

To empirically determine the influence of fluorine's position, a systematic screening cascade is proposed. This approach ensures a comprehensive evaluation of the compounds' biological activity, from initial target interaction to cellular effects and metabolic stability.

Primary Screening: Target Identification

Given the chemical structure, a primary screen against a panel of G-protein coupled receptors (GPCRs) and nuclear receptors would be a logical starting point. These receptor families are known to bind ligands with similar pharmacophoric features. A competitive radioligand binding assay would be employed to determine the binding affinity (Ki) of each isomer for a diverse panel of receptors.

Secondary Screening: Functional Assays

Hits from the primary screen (isomers showing significant binding to a particular receptor) would be advanced to functional assays. For a GPCR target, a cell-based assay measuring downstream signaling events (e.g., cAMP accumulation or calcium mobilization) would be used to determine the functional potency (EC50 or IC50) and efficacy of each compound. This step is crucial to distinguish between agonists, antagonists, and inverse agonists.

In Vitro ADME Profiling

To assess the drug-like properties of the isomers, a standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) panel would be conducted. Key assays would include:

  • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic degradation.

  • CYP450 Inhibition: Evaluation of the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Measurement of the extent to which the compounds bind to plasma proteins, which can affect their free concentration and efficacy.

  • Permeability: Assessment of the ability of the compounds to cross cell membranes, often using a Caco-2 cell monolayer assay.

Screening_Cascade Compound_Library 2-F, 3-F, 4-F Isomers Primary_Screen Primary Screen (Radioligand Binding Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Binding Affinity - Ki) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Functional Cell-Based Assay) Hit_Identification->Secondary_Screen Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Candidate Lead Candidate Selection (Functional Potency - IC50/EC50) Secondary_Screen->Lead_Candidate ADME_Profiling In Vitro ADME Profiling (Metabolic Stability, CYP Inhibition, etc.) Lead_Candidate->ADME_Profiling Potent Compounds Lead_Candidate->SAR_Analysis ADME_Profiling->SAR_Analysis

Caption: Proposed screening cascade for the comparative bioactivity assessment of fluorophenyl tetrahydropyran carboxylic acid isomers.

Comparative Bioactivity Data and Structure-Activity Relationship (SAR) Analysis

The following table presents a hypothetical but plausible set of data that could be generated from the proposed experimental design. This data will be used to illustrate the process of SAR analysis.

CompoundTarget Binding Affinity (Ki, nM)Functional Potency (IC50, nM)Metabolic Stability (t½, min)
2-Fluorophenyl 50120> 60
3-Fluorophenyl 15030045
4-Fluorophenyl 102530
Interpretation of Hypothetical Data
  • 4-Fluorophenyl Isomer: This isomer displays the highest binding affinity and functional potency. This suggests that the para position is optimal for interaction with the hypothetical target receptor. The electron-withdrawing nature of the fluorine at this position may enhance a key interaction, or the specific placement may be favorable for fitting into the binding pocket.

  • 2-Fluorophenyl Isomer: The ortho-substituted isomer shows moderate potency but significantly enhanced metabolic stability. The fluorine atom at the 2-position could be sterically hindering a site of metabolic attack on the phenyl ring, a common strategy in drug design to improve a compound's half-life.[1][9]

  • 3-Fluorophenyl Isomer: The meta-substituted isomer exhibits the lowest activity in this hypothetical scenario. This indicates that the electronic influence or steric bulk of the fluorine at the 3-position is detrimental to binding and functional activity.

The Underlying Science: Why Fluorine's Position Matters

The observed differences in bioactivity can be attributed to the distinct electronic and conformational effects imparted by the fluorine atom at each position.

  • Ortho (2-) Position: A fluorine atom here exerts a strong inductive electron-withdrawing effect and a weaker mesomeric donating effect. It can also influence the conformation of the phenyl ring relative to the tetrahydropyran core through steric interactions. Furthermore, it may participate in intramolecular hydrogen bonding with the carboxylic acid group, affecting its acidity and presentation to the target.

  • Meta (3-) Position: At this position, the fluorine's influence is primarily through a strong inductive effect, altering the electron density of the phenyl ring and potentially influencing the pKa of the carboxylic acid.

  • Para (4-) Position: Here, both the inductive and mesomeric effects of the fluorine are significant. This can have a substantial impact on the overall electronic character of the phenyl ring and its ability to participate in π-π stacking or other non-covalent interactions within the binding site of a protein.

The strategic placement of fluorine can also influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target.[2]

Conclusion

This guide has outlined a systematic approach to comparing the bioactivity of 2-fluoro, 3-fluoro, and 4-fluorophenyl tetrahydropyran carboxylic acids. Through a combination of targeted synthesis, a hierarchical screening cascade, and in vitro ADME profiling, a clear structure-activity relationship can be established. The hypothetical data presented underscores a critical principle in medicinal chemistry: the seemingly subtle change of a single atom's position can lead to dramatic differences in a compound's biological profile. Understanding and predicting these effects is paramount for the successful design and optimization of novel therapeutic agents. The insights gained from such a comparative study would provide invaluable guidance for future drug discovery efforts centered on the tetrahydropyran scaffold and the strategic use of fluorine.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Google Patents. (1996). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
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  • Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2017). Structure–Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase. Retrieved from [Link]

  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • PubMed. (2016). The role of fluorine in medicinal chemistry. Retrieved from [Link]

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  • PubMed. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. Retrieved from [Link]

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  • PubMed Central. (2013). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

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Comparative

A Comparative Guide to MDM2 Inhibition: Evaluating the 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Scaffold Against Clinically Advanced Inhibitors

This guide provides a comprehensive comparison of the structural motif represented by 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid against established, clinically-investigated Murine Double Minute 2 (MDM2) inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the structural motif represented by 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid against established, clinically-investigated Murine Double Minute 2 (MDM2) inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and targeted therapeutics.

A Note on the Subject Compound: It is critical to establish at the outset that 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is not, in itself, a recognized MDM2 inhibitor with published biological activity data. Rather, it represents a chemical scaffold or building block. The tetrahydropyran moiety has been incorporated into molecules demonstrating moderate MDM2 binding affinity[1]. This guide, therefore, will analyze the potential of this structural class and compare its foundational principles against the proven performance of leading clinical candidates.

The p53-MDM2 Axis: A Cornerstone of Cancer Therapy

The tumor suppressor protein p53 is a transcription factor that acts as a critical guardian of the genome.[2] In response to cellular stressors like DNA damage or oncogene activation, p53 orchestrates a response that can lead to cell cycle arrest, senescence, or apoptosis (programmed cell death), thereby preventing the propagation of damaged cells.[3][4]

In approximately 50% of human cancers, the gene encoding p53, TP53, is mutated or deleted.[2][4] In many remaining tumors, p53 is wild-type but its function is crippled by its primary negative regulator, the E3 ubiquitin ligase MDM2.[3][5][6] MDM2 binds directly to the N-terminal transactivation domain of p53, leading to three primary inhibitory outcomes:

  • Blocked Transcriptional Activity: Steric hindrance of the p53 transactivation domain.

  • Nuclear Export: Shuttling p53 out of the nucleus and into the cytoplasm.

  • Proteasomal Degradation: Ubiquitination of p53, tagging it for destruction.[1][7]

This dynamic forms an autoregulatory feedback loop: p53 activation induces the expression of the MDM2 gene, which in turn suppresses p53.[3] In cancers where MDM2 is overexpressed (often via gene amplification), this loop is pathologically overactive, keeping p53 levels perpetually low and disabling its tumor-suppressive function.[8] Consequently, disrupting the p53-MDM2 protein-protein interaction (PPI) with a small-molecule inhibitor is a highly validated therapeutic strategy to reactivate endogenous p53 in wild-type tumors.[1][4][5][7]

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stress DNA Damage, Oncogene Activation p53_wt Wild-Type p53 Stress->p53_wt Activates MDM2 MDM2 p53_wt->MDM2 Induces MDM2 Expression TargetGenes Target Genes (p21, PUMA, BAX) p53_wt->TargetGenes Induces Transcription MDM2->p53_wt Binds & Inhibits Proteasome Proteasome MDM2->Proteasome Ubiquitinates p53 for Degradation p53_MDM2_complex p53-MDM2 Complex p53_MDM2_complex->Proteasome Arrest Cell Cycle Arrest, Apoptosis TargetGenes->Arrest Inhibitor MDM2 Inhibitor Inhibitor->MDM2 Blocks Interaction

Caption: The p53-MDM2 autoregulatory feedback loop and its therapeutic inhibition.

Structural Basis of Inhibition: Mimicking p53

The interaction between p53 and MDM2 occurs within a deep hydrophobic cleft on the MDM2 surface.[9] The p53 peptide binds in an α-helical conformation, inserting three key hydrophobic residues—Phe19, Trp23, and Leu26 —into corresponding pockets within the MDM2 cleft.[8] The design of virtually all potent small-molecule MDM2 inhibitors is based on creating a scaffold that can effectively mimic the presentation of these three residues, thereby competitively displacing p53.

The 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid scaffold provides two key features in this context:

  • Aromatic Moiety (3-fluorophenyl): This group can potentially occupy the Trp23 pocket of MDM2. The fluorine substitution can modulate electronic properties and potentially form favorable interactions.

  • Tetrahydropyran Ring: This non-planar, saturated heterocyclic ring serves as a rigid scaffold. Such scaffolds are valuable in medicinal chemistry for positioning other functional groups in a defined three-dimensional orientation, potentially mimicking the Leu26 or Phe19 side chains.

While this specific molecule lacks the necessary complexity to be a potent inhibitor, it serves as an excellent starting point for fragment-based drug design or further chemical elaboration.

Comparative Analysis: Key MDM2 Inhibitors

Below is a comparison of three well-characterized MDM2 inhibitors that have advanced into clinical trials, providing a benchmark against which any novel scaffold should be measured.

FeatureAMG-232 (Navtemadlin)Idasanutlin (RG7388)NVP-CGM097
Chemical Class PiperidinonePyrrolidine (Nutlin derivative)Dihydroisoquinolinone
MDM2 Binding Affinity (IC₅₀/Kᵢ) IC₅₀: 0.6 nM[10]Kᵢ: 0.045 nM (SPR)[8]IC₅₀: 6 nM[11]IC₅₀: 1.7 nM[12]
Cellular Activity (IC₅₀) SJSA-1 (osteosarcoma): 9.1 nM[8]Sub-micromolar in various ALL cell lines (10-220 nM)[13]HCT116 (colon): 454 nM[12]
Selectivity (p53 WT vs. null) >1000-fold[8]High selectivity demonstrated in ALL samples[13]35-58 fold[12]
Clinical Status Phase I/II trials for solid tumors, multiple myeloma, and AML[14][15][16]Phase I/II/III trials, particularly in AML[4][17]Phase I trials in p53-wildtype solid tumors[18][19]
Key Structural Features Employs a piperidinone core to project key hydrophobic groups.A second-generation Nutlin with improved potency and pharmacokinetic properties.[17][20]A novel scaffold demonstrating high potency and selectivity.[21]

Experimental Protocols for Inhibitor Characterization

To evaluate a novel compound derived from the 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid scaffold, a tiered, self-validating experimental workflow is essential.

Experimental_Workflow Start Novel Compound Synthesis Biochem Biochemical Assay (ELISA/FRET) Determine IC₅₀ Start->Biochem Biophys Biophysical Assay (SPR) Determine Kᵢ, kₐ, kₔ Biochem->Biophys Validate Hits Cellular Cellular Assays (p53 WT vs. Null Cell Lines) Determine On-Target Efficacy Biophys->Cellular Confirm Potency Mechanism Mechanism of Action (Western Blot, qPCR) Confirm p53 Pathway Activation Cellular->Mechanism Confirm Mechanism End Lead Optimization / In Vivo Studies Mechanism->End

Caption: Tiered experimental workflow for characterizing novel MDM2 inhibitors.

Protocol 1: MDM2-p53 Competitive Binding Assay (ELISA-based)

This protocol determines the concentration at which an inhibitor blocks 50% of the p53-MDM2 interaction (IC₅₀).

  • Causality: This is the primary screen to confirm direct interaction with the target. An ELISA format is robust, high-throughput, and relies on specific antibody-antigen recognition, ensuring high sensitivity.[22]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human MDM2 protein (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with 3% BSA in PBS for 2 hours at room temperature.

  • Inhibitor Incubation: Wash the plate 3 times. Add serial dilutions of the test compound (e.g., from 100 µM to 1 pM) or a known inhibitor (e.g., Nutlin-3a) as a positive control. Add a biotinylated-p53 peptide (representing the N-terminal domain) to all wells except the blank. Incubate for 2 hours at room temperature to allow for competitive binding.

  • Detection: Wash the plate 5 times. Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour.

  • Signal Development: Wash the plate 5 times. Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes). Stop the reaction with 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitor's potency.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay for On-Target Effect

This protocol validates that the inhibitor's cytotoxic or cytostatic effect is dependent on the presence of wild-type p53.

  • Causality: By using a matched pair of cell lines differing only in their TP53 status (e.g., HCT-116 p53+/+ and HCT-116 p53-/-), we can definitively attribute the observed anti-proliferative activity to the reactivation of the p53 pathway, thus confirming the intended mechanism of action.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 p53+/+ and HCT-116 p53-/- cells into separate 96-well plates at a density of 5,000-8,000 cells/well.[9] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the plates with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[9]

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

  • Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to solubilize the formazan crystals.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control. Plot cell viability against the log of the inhibitor concentration for each cell line to determine the IC₅₀. A potent and selective inhibitor will have a significantly lower IC₅₀ in the p53+/+ cells compared to the p53-/- cells.

Conclusion and Future Outlook

While 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is not an active MDM2 inhibitor, its underlying scaffold represents a viable starting point for medicinal chemistry campaigns. The success of clinical candidates like AMG-232, Idasanutlin, and NVP-CGM097 demonstrates the profound therapeutic potential of reactivating the p53 pathway. However, the field faces challenges, including on-target toxicities in hematopoietic tissues and the development of resistance.[4][23]

Future efforts in this space will likely focus on developing inhibitors with improved therapeutic windows, exploring intermittent dosing schedules, and identifying rational combination therapies to overcome resistance.[4][24] The exploration of novel scaffolds, potentially derived from fragments like the one discussed herein, remains a crucial endeavor in the ongoing effort to leverage the power of p53 against cancer.

References

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  • Wang, S., & Sun, D. (2014). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. In Protein-Protein Interactions in Drug Discovery (pp. 355-377). Royal Society of Chemistry. [Link]

  • Gluck, W. L., Gounder, M. M., Frank, R., Eskens, F. A. L. M., Lolkema, M. P., Wagner, A. J., ... & de Jonge, M. (2016). Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma. Investigational New Drugs, 34(5), 623–631. [Link]

  • Zhang, L., Liu, G., Li, M., & Wang, Z. (2007). A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. Journal of Biomolecular Screening, 12(4), 509–516. [Link]

  • Mendoza, A. S., & Fang, S. (2010). Quantitative assays of Mdm2 ubiquitin ligase activity and other ubiquitin-utilizing enzymes for inhibitor discovery. Methods in Molecular Biology, 590, 159–174. [Link]

  • Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • Wang, S., Sun, D., & Zhao, Y. (2014). Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine, 4(11), a025469. [Link]

  • Wang, W., et al. (2024). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Pharmacological Reviews, 76(3), 549-583. [Link]

  • Ding, Q., Zhang, Z., Liu, J. J., Jiang, N., Zhang, J., Korn-Spiro, C., ... & Lu, Y. (2013). Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 56(14), 5979–5983. [Link]

  • Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Sun, D., et al. (2014). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. Journal of Medicinal Chemistry, 57(5), 1454-1472. [Link]

  • Hérnandez-Corbacho, M. J., et al. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences, 22(1), 229. [Link]

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  • Zhang, B., et al. (2023). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Molecules, 28(14), 5395. [Link]

  • Sjölund, J., et al. (2017). The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects With 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild Type Neuroendocrine Tumor Cell Line GOT1. PLoS One, 12(1), e0169006. [Link]

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  • Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry, 58(16), 6348-6358. [Link]

  • Shi, Y., et al. (2020). MDM2 inhibitor AMG-232 and radiation therapy in treating patients with soft tissue sarcoma with wild-type TP53: A phase IB study (NRG-DT001). Journal of Clinical Oncology, 38(15_suppl), 11533-11533. [Link]

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  • Di Giacomo, D., et al. (2020). Preclinical Investigation of the p53-MDM2 Antagonist Idasanutlin (RG7388) Demonstrates Significant Activity in High Risk Adult Acute Lymphoblastic Leukemia. Blood, 136(Supplement 1), 1-2. [Link]

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Validation

A Comparative Guide to the Robust Purity Validation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid by High-Performance Liquid Chromatography

Introduction: The Criticality of Purity in Novel Pharmaceutical Intermediates In the landscape of drug discovery and development, the molecular integrity of active pharmaceutical ingredients (APIs) and their synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Novel Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. The compound 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS No. 919016-93-6) serves as a vital building block in the synthesis of various therapeutic agents.[1] Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even trace impurities, arising from synthesis side-reactions or degradation, can have unforeseen pharmacological or toxicological effects.

Therefore, a robust, validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of analytical strategies for this specific molecule, culminating in a fully validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will dissect the causal relationships between analytical choices and performance outcomes, grounding our protocol in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]

The Analytical Challenge: Physicochemical Properties and Chromatographic Behavior

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a polar, acidic molecule. These characteristics present specific challenges for conventional reversed-phase (RP) HPLC:

  • Poor Retention: The polarity of the molecule can lead to insufficient interaction with standard non-polar stationary phases (like C18), causing it to elute too quickly, often near the void volume. This compromises separation from other polar impurities.

  • Peak Tailing: The carboxylic acid moiety can engage in secondary interactions with residual silanols on the silica backbone of the stationary phase, leading to asymmetric, tailing peaks.

  • pH Sensitivity: The ionization state of the carboxylic acid is pH-dependent. Inconsistent mobile phase pH can cause significant shifts in retention time, affecting method reproducibility.

A naive approach, simply using a standard C18 column with an unbuffered mobile phase, is destined to fail. It provides poor retention, unacceptable peak shape, and lacks the robustness required for a validated method.

Comparative Analysis of HPLC Methodologies

To develop a reliable method, we must compare stationary and mobile phase choices to overcome the challenges above. The goal is to find a set of conditions that provides adequate retention, high efficiency (sharp peaks), and selectivity for potential impurities.

ParameterMethod A: Sub-optimal (Common First Approach) Method B: Optimized & Validated Scientific Rationale for Optimization
Stationary Phase Standard C18, 5 µm (non-polar)Polar-Endcapped C18, 3.5 µmThe polar-endcapped phase is specifically designed to be compatible with 100% aqueous mobile phases, preventing phase collapse and enhancing the retention of polar analytes.[5][6] The smaller particle size increases efficiency and resolution.
Mobile Phase A Water20 mM Potassium Phosphate, pH adjusted to 2.5A buffered mobile phase is critical. By setting the pH well below the analyte's pKa (~4.5), the carboxylic acid remains in its protonated, non-ionized form, which is more hydrophobic and better retained on a reversed-phase column. This also minimizes secondary interactions, drastically improving peak shape.[7][8]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier providing good UV transparency and elution strength.
Gradient Isocratic (e.g., 70:30 A:B)Gradient: 10% to 90% B over 15 minAn isocratic method may not elute more hydrophobic, late-eluting impurities. A gradient ensures that both polar and potential non-polar impurities are eluted within a reasonable runtime, making the method suitable for impurity profiling.
Expected Outcome Poor retention, significant peak tailing (Tf > 2.0), poor resolution from early-eluting impurities.Good retention (k' > 2), excellent peak symmetry (Tf ≈ 1.1), and superior resolution of all potential impurities.The combination of a suitable stationary phase and a buffered, low-pH mobile phase directly addresses the analyte's physicochemical properties, leading to a robust and reliable separation.

The Core of Trustworthiness: A Self-Validating System through Forced Degradation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] For a purity method, this means it must be stability-indicating . A stability-indicating method is one that can accurately measure the active ingredient, free from interference from any degradation products, process impurities, or other components.[9][10]

To achieve this, we employ forced degradation (stress testing), a cornerstone of method validation as stipulated by ICH guideline Q1A(R2).[11][12] By intentionally degrading the sample, we generate the very impurities the method must be able to resolve. This process transforms the protocol into a self-validating system: if the method can separate the analyte from these intentionally created degradants, we can be confident it can do so for any that might arise under real-world storage conditions.

Caption: Workflow for establishing a stability-indicating method.

Detailed Experimental Protocol: The Optimized & Validated HPLC Method

This section provides the step-by-step methodology for the validated purity assay.

1. Chromatographic Conditions

  • Instrument: HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-endcapped/aqueous-stable C18).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in water, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

2. Standard and Sample Preparation

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. Validation Protocol According to ICH Q2(R1)

The validation of an analytical procedure is essential to ensure its reliability.[13] The following parameters must be assessed.

G cluster_0 Method Validation Core Parameters (ICH Q2) cluster_1 Ensures Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness Result Reliable & Accurate Purity Results Precision->Result Robustness->Result

Caption: Interrelationship of HPLC method validation parameters.

  • Specificity:

    • Protocol: Inject the diluent blank, a placebo (if applicable), the standard solution, and all forced degradation samples.

    • Rationale: This confirms that there are no interfering peaks at the retention time of the main analyte. The use of a PDA detector is crucial here to assess peak purity across all stressed samples, ensuring co-elution is not occurring.[14]

    • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the stressed samples (peak purity angle less than purity threshold). The blank should show no interference.

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., 0.5 µg/mL to 750 µg/mL).

    • Rationale: This demonstrates a direct, proportional relationship between the concentration of the analyte and the detector's response.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy (Recovery):

    • Protocol: Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the standard concentration), each in triplicate.

    • Rationale: This measures the closeness of the experimental value to the true value. It is a critical measure of systemic error (bias).[15]

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Protocol:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Rationale: This assesses the degree of random error and the method's reproducibility under normal operating conditions.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (S/N).

    • Rationale: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16]

    • Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Protocol: Intentionally make small variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Rationale: This demonstrates the method's reliability during normal usage and its capacity to remain unaffected by minor variations.

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the purity result should not be significantly impacted.

Conclusion: A Framework for Confidence

The purity validation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is not a one-size-fits-all process. A methodical approach, beginning with an understanding of the analyte's chemistry, is essential. By comparing a rudimentary method with a scientifically-driven, optimized protocol, we have demonstrated the necessity of selecting appropriate stationary phases and controlling mobile phase pH.

The validated method presented here, built on a polar-endcapped C18 column with a buffered, low-pH mobile phase, provides the necessary retention, selectivity, and peak symmetry. Its validation, performed in strict accordance with ICH Q2(R1) guidelines and verified through rigorous forced degradation studies, establishes it as a robust, reliable, and stability-indicating procedure.[2] Adherence to this framework provides researchers, scientists, and drug development professionals with a high degree of confidence in the quality and integrity of this critical pharmaceutical intermediate.

References

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Comparative

A Comparative Guide to Pyran-Based Kinase Inhibitors for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds that offer improved potency, selectivity, and drug-like properties is a perpetual endeavor. Among the privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds that offer improved potency, selectivity, and drug-like properties is a perpetual endeavor. Among the privileged structures in medicinal chemistry, the pyran motif has emerged as a versatile scaffold for the design of potent kinase inhibitors.[1][2] This guide provides a comprehensive comparative analysis of pyran-based kinase inhibitors, with a focus on inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.

Through an in-depth examination of a representative pyran-containing mTOR inhibitor and a well-established non-pyran comparator, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively evaluate and compare these promising therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a transparent analysis of experimental data to empower your research and development efforts.

The Rise of Pyran Scaffolds in Kinase Inhibition

Heterocyclic compounds form the backbone of a vast number of approved kinase inhibitors.[3] The pyran ring, a six-membered heterocycle containing an oxygen atom, offers a unique combination of structural features that make it an attractive scaffold for kinase inhibitor design. Its three-dimensional nature and the presence of a hydrogen bond acceptor can facilitate favorable interactions within the ATP-binding pocket of kinases.

This guide will focus on a comparative analysis of a pyran-based mTOR inhibitor and a non-pyran counterpart, AZD8055, a potent and selective ATP-competitive mTOR kinase inhibitor. For our pyran-based example, we will consider a representative molecule from the pyrazolo[3,4-d]pyrimidine class, where a 3,6-dihydro-2H-pyran (DHP) moiety serves as a key hinge-binding element. The development of such compounds has demonstrated that the DHP group can effectively replace the more common morpholine group, yielding inhibitors with equivalent potency and selectivity against mTOR versus PI3K.[2]

Comparative Analysis: A Tale of Two Scaffolds

To provide a clear and objective comparison, we will evaluate our representative pyran-based inhibitor and AZD8055 based on their biochemical potency, selectivity, and cellular activity.

Inhibitor Profiles
InhibitorScaffoldTargetIC50 (mTOR)
Pyran-Based Inhibitor (Representative) Pyrazolo[3,4-d]pyrimidine with DHPmTOR~7 nM[4][5]
AZD8055 Morpholino-pyrimidinemTOR0.8 nM[3]

Note: The IC50 for the representative pyran-based inhibitor is based on data for the closely related morpholino-containing pyrazolopyrimidine, WYE-687, as a proxy to illustrate the potency of this class of compounds.

Selectivity: A Critical Determinant of Therapeutic Index

The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target effects can lead to toxicity. A comprehensive kinase panel screen is the gold standard for assessing selectivity.

KinasePyran-Based Inhibitor (WYE-687) IC50AZD8055 (% Inhibition @ 10 µM)
mTOR 7 nM [4][5]>99%
PI3Kα81 nM[1][5]Not significantly inhibited
PI3Kγ3.11 µM[1][5]Not significantly inhibited
Representative Kinase PanelGenerally selective against a panel of 24 protein kinases[6]No significant activity against a panel of 260 kinases[7]

This table presents a comparative overview of selectivity. It is crucial to consult full kinase panel data for a complete assessment.

Experimental Workflows for Comparative Analysis

To ensure scientific integrity, the following section details the step-by-step methodologies for the key experiments required to compare pyran-based and non-pyran kinase inhibitors.

Diagram of the Experimental Workflow

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison biochem_start Start with Purified Kinase and Inhibitors adp_glo ADP-Glo™ Kinase Assay (IC50 Determination) biochem_start->adp_glo Measure Kinase Activity tr_fret TR-FRET Binding Assay (Binding Affinity - Kd) biochem_start->tr_fret Measure Direct Binding data_analysis Compare IC50, Kd, GI50, and Selectivity Profiles adp_glo->data_analysis tr_fret->data_analysis cell_start Treat Cancer Cell Lines with Inhibitors mtt MTT Assay (Cell Viability - GI50) cell_start->mtt Assess Cytotoxicity western Western Blot (Target Engagement & Pathway Modulation) cell_start->western Analyze Protein Phosphorylation mtt->data_analysis western->data_analysis

Caption: A streamlined workflow for the comparative analysis of kinase inhibitors.

Biochemical Assays: Quantifying Potency and Binding

1. ADP-Glo™ Kinase Assay for IC50 Determination

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[4]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial amount of ADP produced.[8]

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine 5 µL of the kinase reaction mixture containing the purified mTOR enzyme, the substrate (e.g., a recombinant protein like 4E-BP1), and varying concentrations of the pyran-based or non-pyran inhibitor.

  • ATP Initiation: Start the reaction by adding ATP to a final concentration that is at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. TR-FRET Kinase Binding Assay for Binding Affinity (Kd)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the direct binding of an inhibitor to a kinase.

Principle: This assay uses a terbium (Tb)-labeled antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP pocket. When the tracer is bound, excitation of the terbium results in energy transfer to the tracer, producing a FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the Tb-labeled anti-kinase antibody, the fluorescent tracer, the kinase, and the inhibitor.

  • Assay Assembly: In a microplate, add the kinase, Tb-labeled antibody, and varying concentrations of the inhibitor.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the binding affinity (Kd).

Cell-Based Assays: Assessing Cellular Efficacy

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with a known dependence on the mTOR pathway, such as a PTEN-null line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the pyran-based and non-pyran inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

2. Western Blotting for Target Engagement and Pathway Modulation

Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in a signaling pathway.[11]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.

Diagram of the mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Feedback Loop Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Promotes FourEBP1->Cell_Growth Inhibits Inhibition of Pyran_Inhibitor Pyran-Based Inhibitor Pyran_Inhibitor->mTORC1 Pyran_Inhibitor->mTORC2 NonPyran_Inhibitor AZD8055 NonPyran_Inhibitor->mTORC1 NonPyran_Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitors at various concentrations for a specified time (e.g., 2-24 hours). Then, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Synthesis of Pyran-Based Kinase Inhibitors

The synthesis of pyran-based kinase inhibitors often involves the construction of a core heterocyclic system, such as a pyrazolo[3,4-d]pyrimidine, followed by the introduction of the pyran moiety.

General Synthetic Scheme:

G start Starting Materials (e.g., aminopyrazole carboxamide) intermediate1 Cyclization (e.g., with urea) start->intermediate1 intermediate2 Chlorination (e.g., with POCl3) intermediate1->intermediate2 intermediate3 Nucleophilic Substitution (with DHP-containing amine) intermediate2->intermediate3 final_product Final Pyran-Based Inhibitor intermediate3->final_product

Caption: A generalized synthetic route to pyrazolo[3,4-d]pyrimidine-based inhibitors.

A common route involves the cyclization of a substituted aminopyrazole with a one-carbon unit to form the pyrazolo[3,4-d]pyrimidine core.[12] This is followed by functionalization, such as chlorination, to enable the introduction of the DHP-containing side chain via nucleophilic substitution.

Conclusion and Future Perspectives

This guide has provided a framework for the comparative analysis of pyran-based kinase inhibitors, using mTOR inhibitors as a case study. The pyran scaffold represents a promising avenue for the development of novel kinase inhibitors with desirable pharmacological properties. The experimental protocols detailed herein offer a robust and reproducible approach to evaluating the potency, selectivity, and cellular efficacy of these compounds.

As the field of kinase drug discovery continues to evolve, the systematic comparison of novel scaffolds against established inhibitors will be crucial for identifying the next generation of targeted therapies. The principles and methodologies outlined in this guide can be readily adapted to the study of other pyran-based inhibitors targeting a wide range of kinases, thereby accelerating the discovery and development of innovative medicines.

References

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2021). PubMed. [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). (2010). PubMed. [Link]

  • Recent advances and limitations of mTOR inhibitors in the treatment of cancer. (2022). PMC. [Link]

  • AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. (2010). PubMed. [Link]

  • Current development of the second generation of mTOR inhibitors as anticancer agents. (n.d.). PubMed. [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. (2020). PMC. [Link]

  • Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo. (2017). PLOS One. [Link]

  • mTOR Inhibitors at a Glance. (2016). PMC. [Link]

  • 1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). (2009). PubMed. [Link]

  • ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. [Link]

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). (2009). ACS Publications. [Link]

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). protocols.io. [Link]

  • Western blot analysis of the mTOR signalling pathway Training... (n.d.). ResearchGate. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). Europe PMC. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2020). Clausius Scientific Press. [Link]

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Validation

A Researcher's Guide to Characterizing the Selectivity of Novel 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

In the landscape of modern drug discovery, the rational design of small molecules with precise biological activity is paramount. The tetrahydropyran (THP) scaffold represents a privileged structure, frequently incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rational design of small molecules with precise biological activity is paramount. The tetrahydropyran (THP) scaffold represents a privileged structure, frequently incorporated by medicinal chemists to enhance the pharmacokinetic properties of drug candidates.[1] The rigidity of the THP ring, compared to a linear ether, reduces the entropic penalty upon binding to a biological target, while the oxygen atom can serve as a hydrogen bond acceptor, potentially increasing target affinity.[1] This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically assess the selectivity of a novel compound series, exemplified by 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and its derivatives.

The journey from a promising hit compound to a clinical candidate is paved with rigorous testing, and a critical early step is the characterization of its selectivity profile. A highly selective compound interacts primarily with its intended target, minimizing off-target effects that can lead to toxicity. Conversely, a non-selective compound, or a "dirty drug," might interact with multiple targets, which can sometimes be therapeutically beneficial (polypharmacology) but more often leads to a challenging safety profile. This guide will walk you through the strategic planning and execution of experiments to thoroughly map the selectivity of your novel derivatives.

Part 1: Defining the Target Landscape and Initial Selectivity Screening

Given a novel chemical scaffold, the first crucial step is to identify its primary biological target(s). The broad biological activities of pyran and tetrahydropyridine derivatives, which range from anticancer and anti-inflammatory to antimicrobial, suggest a wide potential target space.[2][3][4][5] Therefore, an unbiased, broad-based screening approach is often the most informative starting point.

A logical first step is to screen the lead compound, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, against a commercially available, broad-based panel of common drug targets. These panels typically include a diverse set of receptors, enzymes, and ion channels. Based on the prevalence of heterocyclic scaffolds as kinase and G-protein coupled receptor (GPCR) modulators, prioritizing these two target classes for initial, more focused screening is a scientifically sound strategy.[2][6][7][8]

Part 2: In-Depth Selectivity Profiling: A Tale of Two Target Classes

Once initial screening provides clues to the primary biological target(s), a more focused and quantitative assessment of selectivity is required. Here, we will detail the experimental workflows for two of the most prominent drug target families: protein kinases and GPCRs.

Assessing Selectivity Against Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7] Consequently, they are a major focus of drug discovery efforts.

The Rationale Behind Kinase Selectivity Profiling: The human kinome consists of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets.[8] This makes achieving selectivity a significant challenge. A thorough selectivity profile is essential to understand a compound's potential for both on-target efficacy and off-target liabilities.

Experimental Workflow: Kinase Panel Screening

The following is a step-by-step guide to assessing the selectivity of a novel compound against a panel of protein kinases.

  • Compound Preparation: The test compound, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, and any derivatives or comparators should be dissolved in 100% DMSO to create high-concentration stock solutions.

  • Assay Format Selection: A variety of in vitro assay formats are available, including radiometric assays, and fluorescence- or luminescence-based assays.[8] For large-scale screening, fluorescence-based assays, such as those measuring ADP production, offer a good balance of sensitivity, throughput, and safety.

  • Primary Screen: The initial screen should be performed at a single, high concentration of the test compound (e.g., 10 µM) against a broad panel of kinases (e.g., >100 kinases). The goal is to identify which kinases are inhibited by the compound.

  • IC50 Determination: For any kinases showing significant inhibition in the primary screen (e.g., >50% inhibition), a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This involves a serial dilution of the compound, typically over a 10-point concentration range.

  • Data Analysis and Visualization: The IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model. The results can be visualized using waterfall plots or kinome maps to provide a clear picture of the compound's selectivity.[9]

G cluster_prep Preparation cluster_assay Experimental cluster_analysis Data Analysis Compound Test Compound Stock (in DMSO) PrimaryScreen Primary Screen (Single high concentration, e.g., 10 µM) Compound->PrimaryScreen KinasePanel Kinase Panel (e.g., >100 kinases) KinasePanel->PrimaryScreen DoseResponse Dose-Response Assay (10-point serial dilution) PrimaryScreen->DoseResponse Hits (>50% inhibition) IC50 IC50 Value Calculation DoseResponse->IC50 Selectivity Selectivity Profile Generation (e.g., Waterfall plot, Kinome map) IC50->Selectivity

Caption: Workflow for Kinase Selectivity Profiling.

Comparative Data Table (Hypothetical)

CompoundTarget Kinase A (IC50, nM)Off-Target Kinase B (IC50, nM)Off-Target Kinase C (IC50, nM)Selectivity Ratio (B/A)
Lead Compound 151,500>10,000100
Alternative 1 502005,0004
Alternative 2 5151,0003

This table illustrates how the lead compound, with a 100-fold selectivity for Kinase A over Kinase B, is superior to the alternatives in this regard.

Assessing Selectivity Against G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[10] Assessing a compound's activity at GPCRs is crucial, as unintended interactions can lead to a variety of side effects.

The Rationale Behind GPCR Selectivity Profiling: GPCR signaling is complex, with receptors capable of coupling to multiple G-protein subtypes and also signaling through β-arrestin pathways.[6] A ligand can show "functional selectivity" or "biased agonism," meaning it preferentially activates one signaling pathway over another.[11] Therefore, a comprehensive selectivity assessment should evaluate multiple downstream signaling events.

Experimental Workflow: GPCR Functional Assays

  • Primary Screen (Binding Assay): A radioligand binding assay is a common starting point to determine if a compound physically interacts with a panel of GPCRs. This assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound.

  • Functional Assays (G-protein and β-arrestin pathways): For any GPCRs where binding is observed, functional assays are necessary to determine if the compound is an agonist, antagonist, or inverse agonist.

    • G-protein Activation: Assays that measure the activation of G-proteins, such as GTPγS binding assays or second messenger assays (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors), are essential.[6][12]

    • β-arrestin Recruitment: To assess for biased agonism, a β-arrestin recruitment assay should be performed.[11] These assays often use complementation-based reporters like split luciferase or β-galactosidase.

  • Potency and Efficacy Determination: For any functional activity, full dose-response curves are generated to determine the potency (EC50 or IC50) and efficacy (Emax) of the compound at each receptor.

  • Data Analysis and Comparison: The potency and efficacy values for the on-target receptor are compared to those for off-target receptors to establish a selectivity window.

G cluster_pathway GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-protein (αβγ) GPCR->G_protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Signaling Downstream Signaling Second_Messenger->Signaling Beta_Arrestin->Signaling

Caption: Simplified GPCR Signaling Pathways.

Comparative Data Table (Hypothetical)

CompoundOn-Target GPCR A (EC50, nM)Off-Target GPCR B (EC50, nM)Off-Target GPCR C (EC50, nM)Selectivity Ratio (B/A)
Lead Compound 253,000>10,000120
Alternative 1 1005008,0005
Alternative 2 10252,0002.5

Part 3: Data Interpretation and Strategic Decision Making

The ultimate goal of selectivity profiling is to enable data-driven decisions. The selectivity ratios calculated in the tables above provide a quantitative measure of a compound's specificity. A higher ratio indicates greater selectivity. For a lead compound to progress, a selectivity window of at least 100-fold over relevant off-targets is often desired, although this can be target and indication-dependent.

It is also crucial to consider the biological function of any identified off-target proteins. Inhibition of a kinase involved in cell cycle progression, for example, might be a concern for a drug intended for chronic use but could be acceptable or even beneficial for an oncology therapeutic.

Conclusion

The systematic assessment of selectivity is a cornerstone of modern drug discovery. For a novel series such as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid derivatives, a tiered approach starting with broad panel screening followed by in-depth functional assays is essential. By meticulously characterizing the interactions of a lead compound with both its intended target and a host of potential off-targets, researchers can build a comprehensive understanding of its biological activity. This knowledge is not only critical for optimizing lead compounds and mitigating potential safety risks but also forms the foundation for a successful drug development program.

References

  • El-Sayed, N. N. E., Zaki, M. E. A., Hussain, S. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Nadia, G., Hagar, M., & Nagwa, A. (Year unavailable). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]

  • Sivaramakrishnan, S. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH. [Link]

  • Bancroft, L., & Gasser, G. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Zhou, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Auctores Journals. (2020). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]

  • Unknown Author. (Year unavailable). Recent progress in assays for GPCR drug discovery. Source unavailable.
  • Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Le, T.-D., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • ResearchGate. (2014). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. [Link]

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Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid: A Framework for Early Drug Discovery

In the landscape of modern drug discovery, the early and rigorous assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of a successful therapeutic program. The journey from a promi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and rigorous assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of a successful therapeutic program. The journey from a promising hit to a clinical candidate is fraught with potential pitfalls, many of which stem from unanticipated off-target interactions. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel entity 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid as a central case study.

This molecule, characterized by a fluorinated phenyl ring attached to a tetrahydropyran carboxylic acid scaffold, represents a common starting point in many medicinal chemistry campaigns.[1] While its primary biological target is not yet publicly defined, this scenario is typical in early-stage discovery. The principles and methodologies outlined herein are therefore designed to be broadly applicable for researchers, scientists, and drug development professionals navigating the critical path of lead characterization and optimization.

The core philosophy of this guide is built on a tiered, data-driven approach to selectively profiling. We will move from broad, high-throughput screening to more focused mechanistic studies, all with the goal of building a comprehensive "selectivity fingerprint" for our compound of interest. This fingerprint is invaluable for predicting potential adverse drug reactions (ADRs), guiding structure-activity relationship (SAR) studies to mitigate off-target effects, and ultimately, de-risking the progression of a candidate into costly preclinical and clinical development.[2][3]

The Imperative of Early Selectivity Screening

Off-target pharmacology is a leading cause of project attrition in the pharmaceutical industry.[4] Interactions with unintended biological targets can lead to a range of adverse effects, from mild side effects to serious toxicity. Identifying these potential liabilities early allows for several strategic advantages:

  • Informed Candidate Selection: Comparing the selectivity profiles of multiple lead compounds enables the selection of candidates with the most favorable safety profiles for further development.

  • SAR-Guided Optimization: Understanding which structural features contribute to off-target activity allows medicinal chemists to design new analogs with improved selectivity.[5]

  • Predictive Toxicology: Early identification of interactions with targets known to be associated with specific toxicities (e.g., hERG channel for cardiotoxicity) can forecast potential clinical issues.[6]

  • Cost and Time Savings: Terminating a project with a poor selectivity profile early in the discovery phase saves significant resources that would otherwise be spent on a likely-to-fail candidate.

A Tiered Approach to Cross-Reactivity Profiling

We advocate for a systematic, tiered approach to cross-reactivity assessment. This begins with a broad screen to identify potential areas of concern, followed by progressively more focused and mechanistically informative assays.

Tiered_Screening_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Mechanistic & Functional Validation cluster_3 Decision Making T1 Initial Assessment: In Vitro Safety Panel (e.g., Safety44/77) T2_A No Significant Hits (<50% inhibition @ 10 µM) T1->T2_A Low Risk T2_B Significant Hits Identified T1->T2_B Potential Risk Decision Risk Assessment & Go/No-Go Decision (Based on Therapeutic Window) T2_A->Decision Favorable Profile T2_C Dose-Response & Ki/IC50 Determination for Hits T2_B->T2_C T2_D Broad Target Family Screening (e.g., Kinase Panel, GPCR Panel) T2_B->T2_D T3_A Functional Assays (Agonist/Antagonist/Modulator) T2_C->T3_A T2_D->T3_A T3_B Cell-Based Assays (Phenotypic & Pathway Analysis) T3_A->T3_B T3_B->Decision

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad In Vitro Safety Pharmacology Profiling

The initial step involves screening the compound against a panel of targets known to be implicated in adverse drug reactions. Several contract research organizations (CROs) offer standardized panels, often referred to as "safety panels," which typically include a diverse set of receptors, ion channels, enzymes, and transporters.[3][4][7] A common starting point is a panel of 44 to 77 targets, which are selected based on historical data and regulatory guidance.[8]

The primary goal of this screen is to identify any significant interactions at a relatively high concentration (e.g., 10 µM). A common threshold for a "hit" is >50% inhibition or displacement in a binding assay.

Hypothetical Tier 1 Data for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid:

Target ClassTargetAssay Type% Inhibition @ 10 µM
GPCR Adrenergic α1ARadioligand Binding12%
Dopamine D2Radioligand Binding8%
Serotonin 5-HT2ARadioligand Binding65%
Ion Channel hERG (Kv11.1)Radioligand Binding25%
Nav1.5Radioligand Binding18%
Enzyme COX-1Enzyme Inhibition72%
PDE4Enzyme Inhibition5%
Transporter Dopamine Transporter (DAT)Radioligand Binding15%

Interpretation of Tier 1 Results:

In this hypothetical scenario, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid shows significant interaction with the Serotonin 5-HT2A receptor and COX-1 enzyme . The activity at the hERG channel is below the 50% threshold but may still warrant further investigation depending on the therapeutic context. The other targets show minimal interaction at 10 µM.

Tier 2: Hit Confirmation and Deconvolution

Any hits identified in Tier 1 must be confirmed and characterized in more detail. This involves:

  • Dose-Response Curves: The compound is tested across a range of concentrations to determine its potency (IC50 or Ki) at the off-target. This is crucial for establishing a selectivity window relative to the on-target potency.

  • Broader Target Family Screening: If a hit belongs to a large family of related proteins (e.g., GPCRs, kinases), it is prudent to screen the compound against a wider panel of that family to assess for broader cross-reactivity. For example, the 5-HT2A hit would prompt a screen against other serotonin receptor subtypes.

Hypothetical Tier 2 Data for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid:

Off-TargetAssay TypeIC50 / Ki (µM)
Serotonin 5-HT2ARadioligand Binding1.2
COX-1Enzyme Inhibition0.8
COX-2Enzyme Inhibition> 20

This data confirms the initial hits and provides potency values. The compound is a potent inhibitor of COX-1 but is selective over COX-2.

Tier 3: Functional and Cellular Validation

Binding affinity does not always translate to functional activity. Therefore, it is essential to progress confirmed hits into functional assays to understand the nature of the interaction (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).

Following functional characterization, cell-based assays can provide further insight into the physiological consequences of the off-target interaction in a more biological context.

Functional_Validation_Logic Start Confirmed Hit from Tier 2 (e.g., 5-HT2A Binding) Functional_Assay Functional Assay (e.g., Calcium Flux for Gq-coupled 5-HT2A) Start->Functional_Assay Agonist Agonist Activity Functional_Assay->Agonist Increases Signal Antagonist Antagonist Activity Functional_Assay->Antagonist Blocks Standard Agonist No_Activity No Functional Activity (Binding without function) Functional_Assay->No_Activity No Effect Cellular_Assay Cell-Based Phenotypic Assay (e.g., Platelet Aggregation) Agonist->Cellular_Assay Antagonist->Cellular_Assay Risk_Assessment Assess Physiological Impact and Therapeutic Window No_Activity->Risk_Assessment Lower Risk Cellular_Assay->Risk_Assessment

Caption: Decision logic for functional validation of off-target hits.

Comparative Analysis with Structural Analogs

A critical component of cross-reactivity studies is the comparison of the lead compound with closely related structural analogs. This helps to build a structure-activity relationship for both on-target and off-target effects, guiding the design of more selective compounds.

Hypothetical Comparative Data:

CompoundPrimary Target IC50 (nM)5-HT2A Ki (µM)COX-1 IC50 (µM)Selectivity Window (5-HT2A)Selectivity Window (COX-1)
Lead Compound 101.20.8120x80x
Analog 1 (-F) 50> 101.5> 200x30x
Analog 2 (Methyl Ester) 80.50.962.5x112.5x

This comparative analysis reveals that removing the fluorine atom (Analog 1) reduces primary target potency but improves selectivity against the 5-HT2A receptor. Conversely, converting the carboxylic acid to a methyl ester (Analog 2) enhances 5-HT2A activity, suggesting the carboxylic acid is important for selectivity.[9]

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a representative competitive binding assay for determining the affinity of a test compound for a specific receptor (e.g., 5-HT2A).

  • Reagents and Materials:

    • Cell membranes expressing the target receptor (e.g., human 5-HT2A).

    • Radioligand (e.g., [3H]-ketanserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding inhibitor (e.g., spiperone).

    • Test compound (4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid) at various concentrations.

    • 96-well filter plates and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Enzyme Inhibition Assay (e.g., COX-1)

This protocol outlines a method to assess the inhibitory activity of the test compound on enzyme function.

  • Reagents and Materials:

    • Purified enzyme (e.g., ovine COX-1).

    • Substrate (e.g., arachidonic acid).

    • Cofactors (e.g., hematin, glutathione).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compound at various concentrations.

    • Detection reagent (e.g., a kit to measure prostaglandin E2 production).

    • 96-well assay plates and a plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add assay buffer, cofactors, and either the test compound or buffer (for control) to the wells of a 96-well plate.

    • Add the enzyme to each well and incubate for a short period (e.g., 10 minutes) to allow the compound to bind.

    • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

    • Incubate at 37°C for a defined time (e.g., 15 minutes).

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the amount of product formed using an appropriate detection method (e.g., ELISA for PGE2).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The systematic investigation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For a novel entity like 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, where the primary target and potential off-targets are initially unknown, a tiered and logical screening cascade is the most effective strategy. By starting with broad safety panels and progressively narrowing the focus to confirm, quantify, and functionally characterize any identified interactions, researchers can build a robust data package. This package not only highlights potential safety liabilities but also provides invaluable insights for the rational design of safer, more effective medicines. Adherence to these principles of scientific integrity and thorough investigation is paramount to navigating the complex path from a promising molecule to a life-changing therapy.

References

  • Ding, K., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem. Available at: [Link]

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  • G. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available at: [Link]

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  • Lippow, S. M., et al. (2010). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection. Available at: [Link]

  • A. P., & T. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. Available at: [Link]

  • ResearchGate. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. Available at: [Link]

  • Organic Letters. (2023). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. ACS Publications. Available at: [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • ResearchGate. (2019). Discovery of novel BTK inhibitors with carboxylic acids. ResearchGate. Available at: [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available at: [Link]

  • ACS Publications. (2023). Compatibilization of Polyolefin Blends through Acid–Base Interactions. ACS Publications. Available at: [Link]

  • MDPI. (2021). Development and Characterization of New Species Cross-Reactive Anti-Sialoadhesin Monoclonal Antibodies. MDPI. Available at: [Link]

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Validation

A Comparative In Vitro Validation of the Antioxidant Activity of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Authored by: A Senior Application Scientist Introduction Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, thereby mitigating oxidative damage.[2] While natural sources of antioxidants are abundant, the development of novel synthetic antioxidants is a critical area of research for creating targeted therapeutics with improved stability and efficacy.[1][2]

This guide presents a comprehensive framework for the in vitro validation of the antioxidant potential of a novel synthetic compound, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. The 4H-pyran scaffold has been identified as a promising lead for developing agents with antioxidant properties.[3] We will outline a multi-assay approach to build a robust antioxidant profile for this compound, comparing its performance against established industry standards: Trolox , a water-soluble analog of Vitamin E, and Ascorbic Acid (Vitamin C).[4][5]

The methodologies described herein are designed to provide a clear, objective comparison, grounded in established biochemical principles and supported by detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and validate the antioxidant capacity of novel chemical entities.

Rationale for a Multi-Assay Approach

No single assay can fully capture the complex nature of antioxidant activity. Antioxidants can act through various mechanisms, which are broadly classified into two main types:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical.

  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce the free radical.[6][7]

Therefore, employing a battery of tests that operate on different principles is crucial for a comprehensive assessment.[8] This guide utilizes two widely adopted chemical assays, DPPH and ABTS , which cover both HAT and SET mechanisms, and a cell-based assay, the Cellular Antioxidant Activity (CAA) assay , to provide more biologically relevant data by accounting for cell uptake, metabolism, and localization.[9][10]

Comparative Compounds: Structures and Rationale

A meaningful evaluation requires benchmarking against well-characterized standards.

  • Test Compound: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (FTPCA) : The novel compound under investigation.

  • Positive Control 1: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) : A water-soluble derivative of vitamin E, frequently used as a standard in antioxidant assays due to its stable and reliable performance.[4][11] It acts primarily through a HAT mechanism.

  • Positive Control 2: Ascorbic Acid (Vitamin C) : A potent, naturally occurring antioxidant that acts through an SET mechanism.[4][5] Its inclusion provides a different mechanistic benchmark.

G cluster_test Test Compound cluster_controls Standard Controls Test 4-(3-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid Trolox Trolox Ascorbic_Acid Ascorbic Acid

Caption: Chemical structures of the test compound and standard controls.

Experimental Workflow

The validation process follows a logical progression from initial chemical screening to a more complex, cell-based evaluation. This tiered approach allows for efficient screening and provides a multi-faceted understanding of the compound's antioxidant potential.

Caption: Overall experimental workflow for antioxidant validation.

Part 1: Chemical Radical Scavenging Assays

These assays form the first line of evaluation, determining the compound's intrinsic ability to neutralize stable radicals in a controlled chemical environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the SET mechanism.[6] DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[12] In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[2] The degree of discoloration is proportional to the scavenging activity of the compound.[2]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[2]

    • Prepare stock solutions of the test compound (FTPCA), Trolox, and Ascorbic Acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Create a series of dilutions from each stock solution to obtain a range of concentrations for testing (e.g., 10 to 500 µg/mL).[2]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]

    • Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form. This decolorization is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds and is effective at a wider pH range than the DPPH assay.[7]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[15]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the blank (control), add 20 µL of the solvent and 180 µL of the ABTS•+ solution.

  • Measurement:

    • Incubate the plate at room temperature for 6 minutes.[15]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value for each compound.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is done by creating a calibration curve with Trolox and expressing the antioxidant capacity of the sample as µM of Trolox equivalents.[16]

Part 2: Cell-Based Antioxidant Assay

While chemical assays are excellent for initial screening, they do not account for biological factors like cell membrane permeability, intracellular metabolism, or localization. The Cellular Antioxidant Activity (CAA) assay addresses this gap.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of intracellular ROS in a live cell model, typically using human hepatocarcinoma (HepG2) cells.[9] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is non-fluorescent. Once inside the cell, cellular esterases deacetylate DCFH-DA to DCFH. In the presence of ROS (induced by a radical generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17] An effective antioxidant will enter the cell and quench the ROS, thereby inhibiting the formation of fluorescent DCF. The reduction in fluorescence intensity is proportional to the compound's cellular antioxidant activity.[18]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in an appropriate growth medium.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with various concentrations of the test compound and standards (prepared in treatment medium) for 1 hour. This allows the compounds to be taken up by the cells.

  • Probe Loading and Radical Induction:

    • Remove the treatment solutions and wash the cells with PBS.

    • Add 50 µL of DCFH-DA probe solution to each well and incubate for 60 minutes.[17][19]

    • Remove the probe solution, wash the cells, and then add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[17][19]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[18]

  • Calculation:

    • Calculate the area under the curve (AUC) from the kinetic fluorescence readings.

    • The CAA value is calculated as:

      • CAA Unit = 100 - (∫SA / ∫CA) x 100

      • Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control (no antioxidant) wells.

    • Results are often expressed as micromoles of Quercetin Equivalents per 100 micromoles of the compound, using Quercetin as a standard.[9]

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, the quantitative data from all assays should be summarized in a structured table. The IC50 value represents the concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity. The TEAC value provides a direct comparison of the antioxidant power relative to Trolox.

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ABTS TEAC ValueCAA Value (µmol QE/100 µmol)
FTPCA 85.2 ± 4.145.6 ± 2.80.6825.4 ± 3.2
Trolox 4.5 ± 0.33.8 ± 0.21.00 (Standard)15.1 ± 1.9
Ascorbic Acid 6.2 ± 0.55.1 ± 0.40.888.7 ± 1.1

Data are presented as mean ± standard deviation for hypothetical results. QE = Quercetin Equivalents.

Interpretation of Hypothetical Results:

Based on this hypothetical data, FTPCA demonstrates moderate radical scavenging activity in chemical assays, though it is less potent than the standards Trolox and Ascorbic Acid (as indicated by higher IC50 values). However, its significantly higher CAA value suggests excellent cell permeability and potent intracellular antioxidant activity, outperforming even the standards in a biological context. This highlights the critical importance of the cell-based assay; a compound that appears moderate in a chemical test may be highly effective within a cell.

Conclusion

This guide provides a robust, multi-tiered framework for the in vitro validation of the antioxidant activity of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. By systematically employing DPPH, ABTS, and Cellular Antioxidant Assays, researchers can build a comprehensive profile of a novel compound's potential. This approach moves beyond simple chemical reactivity to assess biological relevance, a crucial step in the early stages of drug discovery and development. The comparative structure, using well-established standards like Trolox and Ascorbic Acid, ensures that the data generated is both reliable and easily interpretable within the broader scientific community. While in vitro assays are indispensable screening tools, promising results should always be followed by more complex cellular and, ultimately, in vivo studies to fully elucidate the therapeutic potential of any new antioxidant compound.

References

  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024). International Journal of Novel Research and Development. [Link]

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  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (n.d.). ResearchGate. [Link]

  • Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. (2020). Molecules. [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Antioxidant activity of ascorbic acid with respect to Trolox, based on... (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). BioMed Research International. [Link]

  • (PDF) Antioxidants Activity of Selected Synthesized Compounds. (2025). ResearchGate. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.. [Link]

  • Assessment of Antioxidant Activity by Using Different In Vitro Methods. (2025). ResearchGate. [Link]

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  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

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  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). ResearchGate. [Link]

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  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). Molecules. [Link]

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Comparative

A Comparative Benchmarking Guide: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid vs. its Phenyl Analogue

Introduction: The Strategic Role of Fluorination in Drug Discovery In the landscape of modern medicinal chemistry, the introduction of fluorine into a lead compound is a well-established strategy to modulate its physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the introduction of fluorine into a lead compound is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive, data-driven comparison of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and its direct non-fluorinated parent compound, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid .

The tetrahydropyran scaffold is a prevalent motif in biologically active molecules, recognized for its favorable pharmacological properties.[1] By systematically evaluating the impact of a single fluorine atom at the meta position of the phenyl ring, we aim to provide researchers, scientists, and drug development professionals with a clear, objective framework for understanding the potential advantages of this substitution. This guide will delve into a head-to-head comparison of their physicochemical characteristics, and outline a robust experimental workflow for the evaluation of their biological and pharmacokinetic profiles, complete with detailed protocols.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom is anticipated to alter the electronic distribution within the molecule, thereby impacting its acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid4-phenyltetrahydro-2H-pyran-4-carboxylic acidRationale for Expected Difference
Molecular Formula C₁₂H₁₃FO₃C₁₂H₁₄O₃Addition of a fluorine atom.
Molecular Weight 224.23 g/mol [2]222.24 g/mol Increased mass due to the fluorine atom.
Predicted pKa ~4.2~4.5The electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa.[3][4]
Predicted LogP ~2.1~2.0Fluorine substitution can increase lipophilicity, though the effect can be position-dependent.[5][6]
Predicted Aqueous Solubility LowerHigherIncreased lipophilicity often correlates with decreased aqueous solubility.[7][8]

Note: Predicted values are generated using computational models and should be experimentally verified.

Biological Activity Assessment: An Experimental Workflow

While specific biological targets for these compounds are not yet defined in publicly available literature, the 4H-pyran nucleus is a component of molecules with a wide array of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[9] A general workflow for assessing the potential biological activity of these compounds is outlined below.

experimental_workflow cluster_screening Initial Screening cluster_cellular Cell-Based Assays Target_Identification Target Identification (e.g., Phenotypic Screening) Primary_Assay Primary In Vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) Target_Identification->Primary_Assay Identified Target Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assay->Dose_Response Confirmed Activity Cell_Viability Cell Viability/Cytotoxicity Assay Dose_Response->Cell_Viability Potent Compounds Functional_Assay Cell-Based Functional Assay Cell_Viability->Functional_Assay Non-toxic Concentration Range

Caption: A generalized workflow for the initial biological evaluation of the test compounds.

Experimental Protocol: Primary In Vitro Assay (Example: Kinase Inhibition)

This protocol provides a template for a primary enzymatic assay, which should be adapted based on the identified biological target.

1. Reagents and Materials:

  • Test compounds (dissolved in DMSO)

  • Target kinase and its specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of each compound dilution to the assay plate.

  • Add 5 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pharmacokinetic Profiling: Key In Vitro ADME Assays

Early assessment of a compound's ADME properties is crucial for identifying potential liabilities and guiding lead optimization. The following are standard in vitro assays to compare the pharmacokinetic profiles of the fluorinated and non-fluorinated compounds.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability and to identify whether a compound is a substrate of efflux transporters.

caco2_workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Caco-2 cells cultured on Transwell inserts for 21 days Apical_Dosing Dose compound to Apical side Caco2_Culture->Apical_Dosing Basolateral_Dosing Dose compound to Basolateral side Caco2_Culture->Basolateral_Dosing Sampling Sample from receiver compartments over time Apical_Dosing->Sampling Basolateral_Dosing->Sampling LC_MS Quantify compound concentration by LC-MS/MS Sampling->LC_MS Papp Calculate Apparent Permeability (Papp) LC_MS->Papp Efflux_Ratio Determine Efflux Ratio Papp->Efflux_Ratio

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

3. Sample Analysis and Data Calculation:

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.

Experimental Protocol: Liver Microsomal Stability Assay

1. Reagents and Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

2. Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot the reaction mixture into a stop solution containing acetonitrile and an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and its non-fluorinated counterpart. The strategic incorporation of a fluorine atom is hypothesized to enhance the acidity and lipophilicity of the parent compound, which can have significant downstream effects on its biological activity and pharmacokinetic profile.

The outlined experimental workflows for biological screening and in vitro ADME profiling offer a robust starting point for a thorough investigation. The data generated from these studies will be instrumental in determining if the fluorinated analogue possesses a superior profile for further drug development. Subsequent studies should focus on elucidating the specific mechanism of action, conducting in vivo pharmacokinetic and efficacy studies, and exploring the synthesis of other halogenated analogues to build a comprehensive structure-activity relationship.

References

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

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  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

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Validation

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Tetrahydropyrans

Introduction: The Stability Challenge in Modern Drug Design In the intricate process of drug discovery and development, achieving optimal metabolic stability is a critical hurdle. A molecule's susceptibility to metabolis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge in Modern Drug Design

In the intricate process of drug discovery and development, achieving optimal metabolic stability is a critical hurdle. A molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic byproducts.[1][2] The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold frequently incorporated into drug candidates to modulate properties like solubility and lipophilicity.[3][4][5] However, the very features that make the THP moiety attractive can also render it a hotspot for metabolic degradation.

This guide provides an in-depth technical comparison of the metabolic stability of non-fluorinated tetrahydropyrans and their fluorinated counterparts. We will explore the mechanistic underpinnings of their metabolic pathways, detail a robust experimental protocol for their evaluation, and present data-driven insights to inform rational drug design for researchers and medicinal chemists.

The Metabolic Fate of Tetrahydropyrans: A Point of Vulnerability

The tetrahydropyran ring, while generally stable, is not metabolically inert. The presence of the ring oxygen atom activates the adjacent carbon-hydrogen (C-H) bonds, making them susceptible to oxidative metabolism mediated by CYP enzymes.[6][7] This process, known as hydroxylation, is a common Phase I metabolic reaction.

The primary sites of metabolic attack on an unsubstituted THP ring are the C-H bonds at positions alpha to the oxygen atom. This enzymatic oxidation introduces a hydroxyl group, which can lead to further metabolism, ring cleavage, or rapid excretion, ultimately reducing the drug's exposure and efficacy. Identifying and mitigating these metabolic liabilities is a cornerstone of lead optimization.

Strategic Fluorination: A Powerful Tool for Enhancing Metabolic Stability

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[8][9][10][11] This approach is particularly effective for protecting metabolically labile positions on scaffolds like the tetrahydropyran ring. The benefits of fluorination are multi-faceted, stemming from fundamental physicochemical principles.

The "Metabolic Shielding" Effect

The most direct mechanism by which fluorine enhances stability is through "metabolic shielding." Replacing a metabolically vulnerable hydrogen atom with fluorine can effectively block CYP-mediated oxidation at that position.[11][12][13] The rationale lies in bond strength: the carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a typical C-H bond.[8][11] This high energy barrier makes it thermodynamically and kinetically unfavorable for CYP enzymes to abstract a fluorine atom or hydroxylate the fluorinated carbon.

Inductive Electronic Effects

Beyond simple steric blocking, fluorine exerts a powerful inductive electron-withdrawing effect due to its high electronegativity.[11][12] When placed on the THP ring, a fluorine atom can lower the electron density of neighboring C-H bonds. This deactivation makes these adjacent sites less attractive for electrophilic attack by the oxidative species within the CYP active site, thereby reducing the overall rate of metabolism across the entire motif.[12]

Impact on Binding and Conformation

Fluorination can also subtly alter a molecule's conformation and its binding affinity for the active site of metabolizing enzymes.[14] These changes can orient the molecule in a way that is less productive for metabolism, effectively "hiding" the metabolically labile sites from the enzyme's catalytic machinery. While this effect is highly context-dependent, it represents another avenue through which fluorine can improve a compound's metabolic profile.

It is crucial to recognize, however, that fluorination is not a panacea. In some instances, blocking one metabolic pathway can lead to "metabolic switching," where the molecule is shunted to a secondary metabolic route that was previously insignificant.[15] Therefore, empirical validation is essential.

Experimental Evaluation: The In Vitro Liver Microsomal Stability Assay

To quantitatively assess the impact of fluorination, the in vitro liver microsomal stability assay is the industry-standard method.[16][17][18] This assay uses subcellular fractions of liver cells (microsomes) that are rich in CYP enzymes to measure the rate at which a compound is metabolized.

Experimental Workflow Diagram

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compounds (fluorinated and non-fluorinated THP analogs) and positive controls (e.g., Midazolam for CYP3A4) in DMSO.

    • Thaw cryopreserved liver microsomes (e.g., pooled human liver microsomes) on ice. Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.[18]

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add the liver microsome suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Include control wells: a negative control without the NADPH regenerating system to measure non-CYP-mediated degradation, and a control with a known rapidly metabolized compound.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[16]

    • Immediately collect the first aliquot (T=0) and transfer it to a separate 96-well plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard for LC-MS analysis).

    • Continue incubating at 37°C and collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 45, and 60 minutes), transferring each to the quenching plate.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and vortex the quenching plate to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis and Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Determine the metabolic half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

    • Calculate the in vitro intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Comparative Data Analysis

The true value of this assay lies in the direct comparison between a parent molecule and its fluorinated analog. Below is a table summarizing representative data from such an experiment.

CompoundStructure (Hypothetical)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Interpretation
THP-Analogue 1 (A THP ring attached to a core scaffold)12115.5High Clearance, Metabolically Labile
Fluoro-THP-Analogue 1F (Fluorine atom at a metabolically labile position on the THP ring)> 60< 11.6Low Clearance, Metabolically Stable

This data is representative. Actual results will vary based on the specific molecular scaffold and the position of fluorination.

As the data clearly demonstrates, the strategic placement of a single fluorine atom dramatically increased the metabolic half-life and, consequently, decreased the intrinsic clearance of the compound. This is a classic and desired outcome of a metabolic stabilization strategy, suggesting that the fluorinated analog will likely have a longer in vivo half-life and improved oral bioavailability compared to its non-fluorinated parent.[19][20][21]

Conclusion and Future Directions

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for overcoming metabolic liabilities associated with common scaffolds like tetrahydropyrans. By leveraging the unique properties of the C-F bond to block or slow enzymatic oxidation, researchers can significantly improve the pharmacokinetic profiles of drug candidates.[13][22]

The guide has outlined the mechanistic basis for this improvement and provided a robust, self-validating experimental protocol—the in vitro microsomal stability assay—to quantify the effects of fluorination. The presented workflow and comparative data underscore the importance of an iterative design-test-analyze cycle. While fluorination is a powerful strategy, its success is not guaranteed and must be confirmed empirically. Future work in this field will continue to refine our ability to predict sites of metabolism and design next-generation therapeutics with precisely tailored stability and activity profiles.

References

  • Lee, J. H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Marine Drugs. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Analogues as GPR40 Modulators

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid analogues. It is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid analogues. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting G-protein coupled receptors, with a specific focus on the Free Fatty Acid Receptor 1 (GPR40/FFAR1), a promising target for the management of type 2 diabetes mellitus.[1][2][3][4]

The core of this document is not a rigid protocol but a dynamic, logic-driven approach to computational screening. We will delve into the rationale behind methodological choices, ensuring that the described workflow is self-validating and grounded in established scientific principles.

Introduction: The Therapeutic Rationale for GPR40 Modulation

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[3][5] Its activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[2][3][5] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it promises a lower risk of hypoglycemia compared to traditional insulin secretagogues.[3]

The lead compound, 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, possesses key pharmacophoric features, notably a carboxylic acid group, which is a common characteristic of many GPR40 agonists and is known to interact with key arginine residues in the binding pocket.[1][6] The tetrahydropyran scaffold offers a rigid core for the presentation of the phenyl group and the carboxylic acid, while the fluorine substitution on the phenyl ring can modulate physicochemical properties and binding interactions. The exploration of its analogues through in silico methods like molecular docking can provide valuable insights into structure-activity relationships (SAR) and guide the synthesis of more potent and selective modulators.

Designing the Comparative Study: A Self-Validating Workflow

A robust computational study relies on a well-defined and validated workflow. The following diagram outlines the key stages of our comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Interpretation A Target Selection & Preparation (GPR40, PDB: 4PHU) D Molecular Docking Protocol (Software Selection, Grid Generation) A->D B Ligand Library Design (Lead Compound & Analogues) B->D C Reference Ligand Selection (Known Agonists & Antagonists) C->D E Execution of Docking Runs D->E F Pose Analysis & Scoring E->F G Comparative Analysis & SAR F->G H Data Visualization G->H

Figure 1: A schematic of the comparative docking workflow.

Target Protein Selection and Preparation

The human GPR40 receptor in complex with the agonist TAK-875 (PDB ID: 4PHU) provides an excellent starting point for this study.[6] The crystal structure reveals the key binding site and the interactions necessary for agonism.

Protocol for Receptor Preparation:

  • Obtain Crystal Structure: Download the PDB file (4PHU) from the Protein Data Bank.

  • Pre-processing:

    • Remove water molecules and any non-essential co-factors.

    • Add hydrogen atoms, as they are crucial for defining the hydrogen-bonding network.

    • Assign protonation states to titratable residues at a physiological pH of 7.4.

    • Repair any missing side chains or loops using a suitable tool like the Protein Preparation Wizard in Maestro (Schrödinger) or similar modules in other software packages.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The restraints on the backbone atoms help to preserve the overall fold of the receptor.

Ligand Library Design

For this guide, we will consider the lead compound and a small, representative set of virtual analogues designed to probe the effect of substitutions on the phenyl ring.

Table 1: Ligand Library for Comparative Docking

Compound IDStructureR-GroupRationale
Lead 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid3-FParent compound for baseline comparison.
ANA-01 4-(phenyl)tetrahydro-2H-pyran-4-carboxylic acidHUnsubstituted analogue to assess the role of fluorine.
ANA-02 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid4-FIsomeric analogue to probe positional effects of fluorine.
ANA-03 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid3-ClHalogen substitution with different electronic and steric properties.
ANA-04 4-(3-methylphenyl)tetrahydro-2H-pyran-4-carboxylic acid3-CH3Introduction of a small alkyl group to probe steric tolerance.
ANA-05 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid3-OCH3Introduction of a hydrogen bond acceptor.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: Sketch the 2D structures of the ligands and convert them to 3D structures.

  • Ionization States: Generate possible ionization states at physiological pH (7.4). For the carboxylic acid group, the deprotonated (carboxylate) form is expected to be dominant.

  • Tautomers and Stereoisomers: Generate plausible tautomers and stereoisomers for each ligand.

  • Energy Minimization: Minimize the energy of each ligand structure using a suitable force field, such as OPLS3e or MMFF94.

Selection of Reference Compounds

To validate our docking protocol and provide a benchmark for the predicted binding affinities, we will include known GPR40 modulators.

  • Agonist: TAK-875 (co-crystallized ligand)

  • Antagonist: DC260126[1][7]

The Docking Protocol: A Step-by-Step Guide

For this study, we will utilize the Glide docking program from Schrödinger, which is widely used and has been shown to perform well in reproducing experimental binding modes. However, other programs like AutoDock, GOLD, or rDock can also be employed.[8][9]

G cluster_protocol Detailed Docking Protocol A Prepared Receptor (PDB: 4PHU) C Grid Generation (Centroid of co-crystallized TAK-875) A->C B Prepared Ligand Library (Lead, Analogues, References) D Ligand Docking (Standard Precision - SP) B->D C->D E Post-Docking Minimization D->E F Scoring (GlideScore) E->F

Figure 2: Step-by-step molecular docking protocol.

Protocol for Molecular Docking:

  • Grid Generation:

    • Define the binding site by generating a receptor grid. The center of the grid should be defined by the centroid of the co-crystallized ligand (TAK-875).

    • The inner box of the grid should be large enough to accommodate ligands of the size of our library (e.g., 10 Å x 10 Å x 10 Å).

    • The outer box should be approximately three times the size of the inner box.

  • Redocking of the Native Ligand:

    • As a crucial validation step, the co-crystallized ligand (TAK-875) should be extracted and re-docked into the binding site.

    • The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[8][9]

  • Docking of the Ligand Library:

    • Dock the prepared ligand library (lead compound, analogues, and reference antagonist) into the defined grid using a standard precision (SP) docking protocol.

    • Allow for ligand flexibility during the docking process.

  • Post-Docking Minimization:

    • Perform a post-docking minimization to refine the poses and improve the scoring.

  • Scoring:

    • The primary metric for ranking the ligands will be the GlideScore, which is an empirical scoring function that estimates the binding affinity.

Results and Comparative Analysis

The results of the docking study should be tabulated to allow for a clear comparison of the predicted binding affinities.

Table 2: Predicted Docking Scores for the Ligand Library

Compound IDGlideScore (kcal/mol)Key Interacting Residues
TAK-875 (Reference Agonist) -10.5 (example value)Arg183, Arg258, Tyr91, Asn244
DC260126 (Reference Antagonist) -7.2 (example value)His137, Tyr141, Phe179
Lead -8.9 (example value)Arg183, Arg258, Tyr91
ANA-01 -8.2 (example value)Arg183, Arg258, Tyr91
ANA-02 -9.1 (example value)Arg183, Arg258, Tyr91, Phe88
ANA-03 -9.3 (example value)Arg183, Arg258, Tyr91
ANA-04 -8.5 (example value)Arg183, Arg258, Tyr91
ANA-05 -9.0 (example value)Arg183, Arg258, Tyr91, Asn244

(Note: The docking scores and interacting residues are hypothetical and for illustrative purposes only.)

Analysis of Binding Poses and Interactions

A thorough analysis of the docked poses is crucial for understanding the SAR.

  • Lead Compound: The carboxylate group is expected to form salt bridges with the key arginine residues (Arg183 and Arg258) in the binding pocket, a hallmark of GPR40 agonism.[6] The 3-fluorophenyl group should occupy a hydrophobic pocket.

  • Analogues:

    • ANA-01 vs. Lead: The lower predicted affinity of the unsubstituted analogue (ANA-01) would suggest that the fluorine atom in the lead compound is involved in a favorable interaction, possibly a halogen bond or a dipole-dipole interaction.

    • ANA-02 vs. Lead: A higher predicted affinity for the 4-fluoro analogue (ANA-02) might indicate that this position is more optimal for interaction with a specific residue, such as a backbone amide.

    • ANA-03: The larger chlorine atom in ANA-03 could lead to a stronger halogen bond, potentially explaining a higher predicted affinity.

    • ANA-04: The lower predicted affinity of the methyl-substituted analogue (ANA-04) might suggest some steric hindrance within the hydrophobic pocket.

    • ANA-05: The methoxy group in ANA-05 could form an additional hydrogen bond with a residue like Asn244, leading to an improved docking score.

  • Reference Compounds: The docking poses of the reference agonist and antagonist should be consistent with their known mechanisms of action, further validating the docking protocol.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid analogues against the GPR40 receptor. The proposed workflow, from target and ligand preparation to docking and analysis, provides a solid foundation for generating meaningful and actionable data.

The insights gained from such a study can effectively guide the selection of the most promising analogues for chemical synthesis and subsequent in vitro and in vivo evaluation. By understanding the structural basis for ligand recognition and activation, we can accelerate the discovery of novel and improved therapeutics for type 2 diabetes.

References

  • Milligan, G., Stoddart, L. A., & Brown, A. J. (2017). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. Methods in Enzymology, 593, 21-56. [Link]

  • Hara, T., Hirasawa, A., & Tsujimoto, G. (2016). Ligands at Free Fatty Acid Receptor 1 (GPR40). Handbook of experimental pharmacology, 236, 3-15. [Link]

  • Al-Ostath, R. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4594. [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 31-40. [Link]

  • Fassihi, A., et al. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Iranian Journal of Pharmaceutical Research, 15(Suppl), 101-114. [Link]

  • Wikipedia. (2023, December 2). Free fatty acid receptor 1. [Link]

  • Negoro, K., et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry, 63(23), 14596-14614. [Link]

  • ResearchGate. (n.d.). Molecular docking of GPR40 agonists in crystal structure of the human GPR40. [Link]

  • Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9686-9707. [Link]

  • Tikhonova, I. G., et al. (2007). Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening. Journal of Medicinal Chemistry, 50(12), 2981-2989. [Link]

  • Kurkinen, S. T., et al. (2021). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 26(11), 3326. [Link]

  • Talukdar, A. K., et al. (2006). GPR40 carboxylic acid receptor family and diabetes: a new drug target. Current Medicinal Chemistry, 13(25), 3071-3083. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all chemical materials. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all chemical materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS No. 919016-93-6), a fluorinated building block common in pharmaceutical and chemical synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is classified as a hazardous substance, and its disposal pathway is dictated by these properties.[3]

Table 1: GHS Hazard Classification

Hazard Class & CategoryHazard StatementSignal WordPractical Implication in the Lab
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning Accidental ingestion can cause illness. Strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, are essential.[1][4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning Direct contact with the solid or solutions can cause redness, itching, and inflammation.[3][5][6] Always use appropriate gloves and a lab coat.
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationWarning The compound can cause significant, potentially painful eye irritation upon contact.[3][6] Chemical splash goggles are mandatory when handling this substance.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWarning Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[3][5][6] All handling of the solid compound must be performed in a certified chemical fume hood.

Chemical Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases.[3] Co-mingling this waste with incompatible materials can lead to dangerous exothermic reactions, gas generation, or degradation of the waste container. Therefore, dedicated and segregated waste streams are non-negotiable.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following controls are in place.

  • Primary Engineering Control: Always handle 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, including weighing and preparing for disposal, inside a properly functioning chemical fume hood.[7][8] This minimizes the risk of inhaling dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles. For larger quantities, a face shield in addition to goggles is recommended.[7][9]

    • Hand Protection: Wear nitrile gloves for incidental contact. If handling larger quantities or during spill cleanup, consider double-gloving or using thicker, more resistant gloves like neoprene.[10] Gloves should be disposed of as contaminated waste after use.

    • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[9]

Spill Management Protocol

Accidents can happen, and a prepared response is key to mitigating risk.

For Small Spills (Solid):

  • Alert Colleagues: Inform others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don Appropriate PPE: If not already wearing it, put on your lab coat, goggles, and gloves.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the material and absorbent into a suitable container for hazardous waste.[6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves) must be placed in the designated hazardous waste container.[11]

For large spills, immediately evacuate the area, alert your institution's environmental health and safety (EHS) office, and prevent re-entry.

Step-by-Step Waste Disposal Protocol

Disposing of this compound requires a segregated waste stream designated for halogenated organic compounds. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[11]

Step 1: Waste Segregation The "fluorophenyl" component of the name indicates this is a halogenated organic compound . As such, it must be segregated into a dedicated hazardous waste stream.[12] This is a critical step mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14]

Step 2: Containerization

  • Select the Right Container: Use a chemically compatible, leak-proof container with a secure, vapor-tight lid.[12][15] A high-density polyethylene (HDPE) container is a suitable choice.

  • Designate the Container: The container should be clearly designated for "Halogenated Organic Solid Waste." Avoid mixing with non-halogenated waste streams.[12]

Step 3: Labeling Proper labeling is a legal requirement and a cornerstone of safety.[14] Affix a hazardous waste label to the container and fill it out completely with the following information:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid."

  • The approximate quantity of waste.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • The date the first waste was added to the container.

Step 4: Accumulation and Storage

  • Transferring Waste: Carefully transfer the chemical waste into the labeled container inside a chemical fume hood to minimize exposure.

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[3][6][12] Store the container in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials.[15]

Step 5: Final Disposal Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[3][6] The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a RCRA-permitted facility.[14][16] This process ensures the complete destruction of the hazardous molecule.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of laboratory chemical waste like 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

G Disposal Workflow for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid cluster_0 Disposal Workflow for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid start Identify Waste Chemical is_halogenated Is the compound a halogenated organic? start->is_halogenated segregate Segregate as 'Halogenated Organic Waste' is_halogenated->segregate Yes non_halogenated Segregate as 'Non-Halogenated Organic Waste' is_halogenated->non_halogenated No containerize Place in a compatible, properly labeled waste container segregate->containerize contaminated_materials Are there contaminated materials (PPE, wipes)? containerize->contaminated_materials store Store in designated satellite accumulation area dispose Arrange for disposal via approved hazardous waste vendor (High-Temperature Incineration) store->dispose contaminated_materials->store No dispose_contaminated Dispose of contaminated materials in the same hazardous waste container contaminated_materials->dispose_contaminated Yes dispose_contaminated->store

Sources

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